Ethynyl Estradiol 3-Acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-4-22(24)12-10-20-19-7-5-15-13-16(25-14(2)23)6-8-17(15)18(19)9-11-21(20,22)3/h1,6,8,13,18-20,24H,5,7,9-12H2,2-3H3/t18-,19-,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHONTIANOSNSAH-AANPDWTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628371 | |
| Record name | (17alpha)-17-Hydroxy-19-norpregna-1,3,5(10)-trien-20-yn-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5779-47-5 | |
| Record name | (17alpha)-17-Hydroxy-19-norpregna-1,3,5(10)-trien-20-yn-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethynyl Estradiol 3-Acetate from Estrone
Introduction
Ethynyl estradiol, a synthetic derivative of the natural estrogen estradiol, stands as a cornerstone of modern hormonal therapeutics, primarily due to its enhanced oral bioavailability and metabolic stability conferred by the 17α-ethynyl group.[1][2] Its 3-acetate ester, Ethynyl Estradiol 3-Acetate, is a significant variant, often explored in pharmaceutical development for its modified pharmacokinetic profile. This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway to this compound, commencing from the readily available steroid precursor, estrone.
This document is structured to provide not just a procedural outline, but a deep dive into the causality behind the synthetic strategy, the mechanistic underpinnings of each chemical transformation, and the practical considerations essential for successful execution in a research and development setting.
Section 1: Synthetic Strategy and Mechanistic Rationale
The conversion of estrone to this compound necessitates two primary chemical transformations: the acetylation of the C3 phenolic hydroxyl group and the ethynylation of the C17 ketone.
-
C3 Acetylation: Conversion of the phenolic hydroxyl group to an acetate ester.
-
C17 Ethynylation: Nucleophilic addition of an acetylide anion to the C17 ketone, yielding a 17α-ethynyl-17β-hydroxy moiety.
The sequence of these operations is critical. The ethynylation reaction is typically conducted under strongly basic conditions, employing potent nucleophiles such as metal acetylides (e.g., potassium acetylide, lithium acetylide).[3][4][5] The phenolic hydroxyl group at C3 of estrone is acidic and would readily be deprotonated by such strong bases. This would not only lead to the consumption of the expensive ethynylating reagent but could also cause solubility issues and potential side reactions, compromising the yield and purity of the desired product.
Therefore, a protecting group strategy is imperative.[6] The C3 hydroxyl group must be masked prior to the ethynylation step. Acetylation serves as an effective and straightforward protection strategy. The resulting acetate ester is stable under the basic conditions of the ethynylation reaction and can be readily introduced. While the final product retains this acetate, if ethynyl estradiol were the target, the acetate could be easily removed by hydrolysis. This logic dictates the following two-step synthetic pathway.
Caption: Overall synthetic route from estrone.
Section 2: Step 1 - Synthesis of Estrone 3-Acetate (Protection)
Causality and Mechanism
The first step involves the esterification of the C3 phenolic hydroxyl group of estrone. This is a classic nucleophilic acyl substitution reaction. Acetic anhydride is employed as the acylating agent, and a tertiary amine base, such as pyridine or triethylamine, is used as a catalyst and acid scavenger. The base deprotonates the phenolic hydroxyl, increasing its nucleophilicity, and also neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards product formation.
Experimental Protocol: Acetylation of Estrone
-
Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve estrone (1.0 eq) in anhydrous pyridine (10-15 mL per gram of estrone).
-
Reaction Initiation: Cool the solution to 0°C using an ice bath. To this stirred solution, add acetic anhydride (1.5 - 2.0 eq) dropwise, ensuring the temperature remains below 10°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting estrone is consumed.
-
Work-up: Carefully pour the reaction mixture into ice-cold water (50-100 mL per gram of estrone) with vigorous stirring. A white precipitate of estrone 3-acetate will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the odor of pyridine is no longer detectable, followed by a wash with cold methanol.
-
Drying: Dry the purified product under vacuum at 40-50°C to a constant weight.
Data Summary: Estrone 3-Acetate
| Parameter | Expected Value |
| Typical Yield | 90-98% |
| Appearance | White crystalline solid |
| Melting Point | ~126-128 °C |
| Key IR Peaks (cm⁻¹) | ~1760 (Ester C=O), ~1740 (Ketone C=O) |
| Key ¹H NMR Signals (δ) | ~2.3 ppm (s, 3H, -OCOCH₃) |
Section 3: Step 2 - Synthesis of this compound (Ethynylation)
Causality and Mechanism
This is the pivotal carbon-carbon bond-forming step. It involves the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of the C17 ketone. The choice of the ethynylating agent is critical. While various reagents exist, a common and effective method involves the use of potassium acetylide, generated in situ or pre-formed, in an anhydrous aprotic solvent like tetrahydrofuran (THF).[7]
The stereochemistry of the addition is controlled by steric hindrance. The C18 angular methyl group on the β-face of the steroid skeleton blocks the nucleophilic attack from that side. Consequently, the acetylide anion preferentially attacks from the less hindered α-face, resulting in the formation of the desired 17β-hydroxy group and a 17α-ethynyl substituent.[8]
Caption: Mechanism of C17-ethynylation.
Experimental Protocol: Ethynylation of Estrone 3-Acetate
Caution: Acetylene is a flammable and explosive gas. This procedure must be conducted in a well-ventilated fume hood with appropriate safety measures.
-
Reactor Setup: Assemble a multi-necked, flame-dried flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a dropping funnel, all under a positive pressure of dry nitrogen.
-
Reagent Preparation: Add anhydrous Tetrahydrofuran (THF) to the flask. Cool the solvent to 0-5°C. Prepare a solution of estrone 3-acetate (1.0 eq) in anhydrous THF in the dropping funnel.
-
Ethynylation: Bubble dry acetylene gas through the stirred THF solution. While maintaining the acetylene flow, add a strong base such as potassium tert-butoxide (2.0-3.0 eq) portion-wise to generate the potassium acetylide suspension.
-
Steroid Addition: Once the acetylide formation is established, slowly add the solution of estrone 3-acetate from the dropping funnel to the reaction mixture over 1-2 hours, maintaining the temperature between 0-10°C.
-
Reaction Completion: Stir the mixture at this temperature for an additional 2-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Quenching and Work-up: Stop the acetylene flow and purge the system with nitrogen. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/water or acetone/hexane).
Data Summary: this compound
| Parameter | Expected Value |
| Typical Yield | 75-85% |
| Appearance | White to off-white solid |
| Melting Point | ~198-200 °C |
| Key IR Peaks (cm⁻¹) | ~3400-3500 (O-H), ~3300 (≡C-H), ~2100 (C≡C), ~1755 (Ester C=O) |
| Key ¹H NMR Signals (δ) | ~2.6 ppm (s, 1H, -C≡CH), ~2.3 ppm (s, 3H, -OCOCH₃) |
Section 4: Alternative Synthetic Considerations
An alternative synthetic route would involve reversing the order of operations: ethynylation of estrone first, followed by acetylation of the resulting ethynyl estradiol.
-
Estrone → Ethynyl Estradiol: This requires performing the ethynylation on the unprotected estrone. As previously discussed, the acidic C3-OH would react with the strong base, necessitating the use of excess ethynylating reagent (at least one extra equivalent to deprotonate the phenol). While feasible, this approach is less atom-economical and can lead to a more complex reaction mixture, potentially lowering the overall yield.
-
Ethynyl Estradiol → this compound: The subsequent acetylation of the C3 phenolic hydroxyl group on ethynyl estradiol is a straightforward esterification, similar to the one described in Section 2.
The synthesis of Mestranol, the 3-methyl ether of ethynyl estradiol, provides a strong parallel and validation for the protection-first strategy. Industrial synthesis of Mestranol invariably starts from estrone 3-methyl ether, where the methyl group serves as a robust protecting group for the C3 hydroxyl, before proceeding with the C17 ethynylation.[9][10] This precedent underscores the field-proven rationale of protecting the phenolic hydroxyl to ensure a clean and efficient ethynylation at the sterically hindered C17 position.
Conclusion
The synthesis of this compound from estrone is most efficiently and logically achieved through a two-step sequence involving initial protection of the C3 phenolic hydroxyl group via acetylation, followed by a stereoselective ethynylation of the C17 ketone. This strategic approach circumvents potential side reactions associated with the acidic phenol under the strongly basic conditions required for the key C-C bond formation. The protocols and mechanistic insights provided herein offer a robust framework for researchers and drug development professionals engaged in the synthesis of complex steroidal active pharmaceutical ingredients.
References
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Kanojia, R. M., Allen, G. O., Killinger, J. M., & McGuire, J. L. (1979). Synthesis and estrogenic properties of 17-epi-ethynylestradiol and its ether derivatives epimestranol and epiquinestrol. Journal of Medicinal Chemistry, 22(12), 1538–1541. [Link]
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Velluz, L., Jequier, R., & Plotka, C. (1957). Ethynylated Derivatives Related to Adrenosterone and a Steroidal Effect on Experimental Hyperlipaemia. Journal of the American Chemical Society, 80(8), 2026-2027. [Link]
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Rao, P. N. (1974). Preparation of 9-alpha,11-xi-tritiated 17-alpha-ethynylestradiol, mestranol, estradiol-alpha-17-beta, and norethindrone. Steroids, 23(2), 173–183. [Link]
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Grokipedia. (n.d.). Favorskii reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Improved synthesis of mestranol and ethinyl estradiol (EE) related degradation products as authentic references. Retrieved from [Link]
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ResearchGate. (n.d.). The Favorskiĭ Rearrangement of Haloketones. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Ethinyl Estradiol: Purity, Potency, and Pharmaceutical Applications. Retrieved from [Link]
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NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]
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ResearchGate. (n.d.). One-pot ethynylation and catalytic desilylation in synthesis of mestranol and levonorgestrel. Retrieved from [Link]
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Chemistry Notes. (n.d.). Favorskii rearrangement mechanism and examples. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Ethinyl estradiol – Knowledge and References. Retrieved from [Link]
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Liu, Y., Kim, B., & Taylor, S. D. (2007). Synthesis of 4-formyl estrone using a positional protecting group and its conversion to other C-4-substituted estrogens. The Journal of Organic Chemistry, 72(23), 8824–8830. [Link]
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ACS Publications. (2007). Synthesis of 4-Formyl Estrone Using a Positional Protecting Group and Its Conversion to Other C-4-Substituted Estrogens. Retrieved from [Link]
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National Institutes of Health. (2019). Oral contraceptives containing ethinyl estradiol and drospirenone increase hydroxylation and methylation of endogenous estrogen but not genotoxic estrogen DNA-adduct formation. Retrieved from [Link]
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PubMed. (2004). Improved synthesis of mestranol and ethinyl estradiol (EE) related degradation products as authentic references. Retrieved from [Link]
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An In-Depth Technical Guide to the In Vitro Mechanism of Action of Ethynyl Estradiol 3-Acetate
Abstract
This technical guide provides a comprehensive examination of the in vitro mechanism of action of Ethynyl Estradiol 3-Acetate. It is established that this compound functions as a prodrug, rapidly undergoing hydrolysis to its active form, Ethinyl Estradiol (EE), a potent synthetic estrogen. The guide elucidates the core mechanism of EE, which is predicated on its high-affinity binding to and activation of Estrogen Receptors alpha (ERα) and beta (ERβ). This interaction initiates a cascade of molecular events, including receptor dimerization, nuclear translocation, and modulation of target gene transcription, culminating in distinct cellular responses. We present a multi-tiered experimental framework for characterizing this mechanism, detailing protocols for competitive binding assays, reporter gene assays, and cell proliferation screens. This guide synthesizes data from these orthogonal approaches to provide a holistic understanding of the compound's estrogenic activity, offering a valuable resource for researchers in pharmacology and drug development.
The Prodrug Principle: From this compound to Ethinyl Estradiol
The primary consideration in assessing the in vitro activity of this compound is its identity as an ester prodrug. In aqueous environments, such as cell culture media, the acetate group at the C3 position is rapidly cleaved by esterases, yielding the pharmacologically active molecule, 17α-ethinylestradiol (Ethinyl Estradiol, EE).[1] This hydrolysis is a critical first step that unmasks the phenolic hydroxyl group, which is essential for high-affinity binding to estrogen receptors.
Therefore, the in vitro mechanism of action attributed to this compound is, in fact, the mechanism of Ethinyl Estradiol. All subsequent discussions and experimental designs are based on this principle.
Caption: Canonical estrogen receptor signaling pathway activated by Ethinyl Estradiol.
A Multi-Tiered Approach to In Vitro Characterization
A single assay is insufficient to fully characterize the mechanism of an estrogenic compound. A self-validating, tiered approach provides a robust and comprehensive assessment, moving from direct molecular interaction to functional cellular outcomes. This strategy is essential for establishing not only binding, but also functional agonism and physiological relevance. [2][3]
Caption: Logical workflow for the in vitro characterization of estrogenic compounds.
Tier 1: Receptor Binding Affinity
Causality: This initial step is critical to confirm direct interaction with the molecular target. A competitive binding assay quantifies the affinity of the test compound (EE) for ERα and ERβ by measuring its ability to displace a radiolabeled ligand. This provides the foundational evidence that EE physically engages the receptor. [4][5]
Experimental Protocol: ER Competitive Binding Assay
-
Receptor Source: Prepare cytosol from uteri of ovariectomized Sprague-Dawley rats, which is a rich source of estrogen receptors. [5]Alternatively, use purified recombinant human ERα or ERβ.
-
Reaction Mixture: In a multi-well plate, combine the receptor preparation with a constant, low concentration of a high-affinity radiolabeled estrogen, typically [³H]-17β-estradiol.
-
Competition: Add increasing concentrations of unlabeled competitor: 17β-estradiol (for positive control standard curve) or Ethinyl Estradiol (test compound).
-
Incubation: Incubate the mixture at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.
-
Separation: Separate receptor-bound from unbound radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex.
-
Quantification: Wash the HAP pellet to remove non-specific binding, then measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of [³H]-estradiol displaced versus the log concentration of the competitor. Fit the data to a sigmoidal curve to determine the IC50 (the concentration of competitor that displaces 50% of the radioligand). The Relative Binding Affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of EE) x 100.
Data Presentation: Representative Binding Affinities
| Compound | Receptor Source | Parameter | Value | Relative Potency (vs. 17β-estradiol) |
| 17β-Estradiol | Rat Uterine Cytosol | IC50 | ~2.82 x 10⁻⁹ M | 1 |
| Ethinyl Estradiol | Rat Uterine Cytosol | IC50 | Potent Competitor | Higher than 17β-estradiol [4] |
Tier 2: Transcriptional Activation
Causality: Demonstrating binding is not sufficient; one must prove that binding leads to receptor activation and subsequent gene transcription. A reporter gene assay provides this functional readout. In this system, cells are engineered to contain a reporter gene (e.g., luciferase) under the control of an ERE. Agonist binding to the ER will drive the expression of the reporter, which can be easily quantified. [2][6]
Experimental Protocol: Mammalian Cell Reporter Gene Assay
-
Cell Line: Use an estrogen-responsive cell line, such as T47D-KBluc, which stably expresses a luciferase reporter gene driven by an ERE-containing promoter. [4]Alternatively, co-transfect an ER-negative cell line like HeLa with plasmids expressing the desired ER subtype (ERα or ERβ) and an ERE-luciferase reporter. [6]2. Cell Plating: Seed cells in a 96-well plate in phenol red-free medium (to eliminate estrogenic background) supplemented with charcoal-stripped serum. Allow cells to attach overnight.
-
Dosing: Treat the cells with a range of concentrations of Ethinyl Estradiol or 17β-estradiol (positive control) for 18-24 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the medium, wash the cells with PBS, and add a passive lysis buffer.
-
Luciferase Assay: Add luciferase substrate to the cell lysate and immediately measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to cell viability if necessary (e.g., using a parallel MTT assay or by co-transfecting a constitutively expressed control reporter like Renilla luciferase). Plot the normalized reporter activity against the log concentration of the test compound. Fit the data to a dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response). [4]
Data Presentation: Representative Transcriptional Potency
| Compound | Cell System | Parameter | Value (M) | Relative Potency (vs. 17β-estradiol) |
| 17β-Estradiol | T47D-KBluc | EC50 | ~1 x 10⁻¹¹ | 1 [4] |
| Ethinyl Estradiol | T47D-KBluc | EC50 | Potent Inducer | Higher than 17β-estradiol [4] |
Tier 3: Cellular Proliferation
Causality: To connect transcriptional activation to a key physiological endpoint, a cell proliferation assay is employed. The E-SCREEN (Estrogen Screen) assay uses the ER-positive human breast cancer cell line MCF-7, whose proliferation is dependent on estrogenic stimulation. [2]This assay validates that the upstream molecular events (binding and transcription) translate into a mitogenic response, a hallmark of estrogen action in this cell type. [7]
Experimental Protocol: E-SCREEN (MCF-7 Cell Proliferation Assay)
-
Cell Culture: Maintain MCF-7 cells in phenol red-free medium with charcoal-stripped serum to deprive them of estrogens and synchronize them in a low-proliferative state.
-
Seeding: Plate the hormone-deprived cells at a low density in a 96-well plate.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Ethinyl Estradiol or 17β-estradiol. Include both a negative (vehicle) and positive (17β-estradiol) control.
-
Incubation: Incubate the plates for 6-7 days at 37°C in a humidified 5% CO₂ incubator to allow for multiple cell divisions. [4]5. Proliferation Assessment (MTT Assay):
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. [4]6. Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. Plot the dose-response curves and determine the EC50 value. [4]
-
Advanced Mechanistic Insights: Gene Expression Profiling
Causality: While the previous tiers confirm the "what" and "how potent," gene expression profiling reveals the "which" on a global scale. By analyzing the transcriptome of estrogen-responsive cells after treatment with EE, researchers can identify the specific suite of genes that are up- or down-regulated. This provides a molecular signature of the compound's action and confirms that it recapitulates the effects of endogenous estrogens. Studies show that EE induces a pattern of uterine gene expression, including for primary response genes like c-fos and c-jun, that is highly similar to that of 17β-estradiol. [8][9]
Methodology Overview: RNA-Seq/qPCR
-
Cell Treatment: Culture estrogen-responsive cells (e.g., MCF-7, or primary uterine cells) and treat with EE at a specific concentration (e.g., the EC50 from the proliferation assay) for a defined period (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable kit.
-
Library Preparation & Sequencing (for RNA-Seq): Prepare cDNA libraries from the RNA and perform high-throughput sequencing.
-
cDNA Synthesis & qPCR (for targeted analysis): Reverse transcribe RNA to cDNA and perform quantitative PCR using primers for specific estrogen-regulated genes.
-
Bioinformatic Analysis: For RNA-Seq, align reads to the reference genome and perform differential expression analysis to identify genes whose expression is significantly altered by EE treatment compared to vehicle control. For qPCR, calculate the fold-change in expression of target genes. This analysis often reveals dose- and time-dependent alterations in gene expression. [10]
Summary and Conclusion
The in vitro mechanism of action of this compound is defined by the activity of its rapidly formed metabolite, Ethinyl Estradiol. This potent synthetic estrogen acts as a high-affinity agonist of both ERα and ERβ. A comprehensive in vitro evaluation, grounded in a logical, multi-tiered experimental approach, confirms this mechanism.
-
Binding assays demonstrate direct, high-affinity interaction with the estrogen receptors.
-
Reporter gene assays confirm that this binding leads to robust transcriptional activation of estrogen-responsive genes.
-
Cell proliferation assays establish a clear link between transcriptional events and a physiologically relevant cellular outcome.
-
Gene expression profiling provides a detailed molecular fingerprint, showing that Ethinyl Estradiol regulates a broad network of genes in a manner similar to the endogenous hormone 17β-estradiol.
Together, these self-validating in vitro systems provide an authoritative and detailed understanding of the compound's mechanism, confirming its role as a potent and effective estrogen receptor agonist.
References
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Blair, R. M., Fang, H., Branham, W. S., Hass, B. S., Dial, S. L., Moland, C. L., Tong, W., Shi, L., Perkins, R., & Sheehan, D. M. (2000). The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 54(1), 138–153. [Link]
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Andersen, H. R., Andersson, A. M., Arnold, S. F., Autrup, H., Barfoed, M., Beresford, N. A., Bjerregaard, P., Christiansen, L. B., Gissel, B., Hummel, R., Jørgensen, E. B., Korsgaard, B., LeGoff, R., Vinggaard, A. M., & Sumpter, J. P. (1999). Comparison of short-term estrogenicity tests for identification of hormone-disrupting chemicals. Environmental Health Perspectives, 107(Suppl 1), 89–108. [Link]
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Papaspyrou, S. D., & Kiaris, H. (2015). In Vitro Assay Systems for the Assessment of Oestrogenicity. In Estrogen Receptors: A Guide to the Receptors and their Functions. Pocket Dentistry. [Link]
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Routledge, E. J., & Sumpter, J. P. (1997). In Vitro Bioassays for Assessing Estrogenic Substances. Environmental Science & Technology, 31(8), 2413–2420. [Link]
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An In-Depth Technical Guide to the Crystalline Structure of Ethynyl Estradiol 3-Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The crystalline state of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, influencing everything from solubility and stability to bioavailability. Ethynyl Estradiol 3-Acetate, a synthetic estrogenic steroid, is a potent API where control over its solid-state form is paramount for ensuring consistent drug product performance. This technical guide provides a comprehensive overview of the crystalline structure of this compound, delving into its known properties and the analytical methodologies essential for its characterization. While detailed crystallographic data for the 3-acetate derivative is not extensively published, this guide synthesizes information on the closely related parent compound, Ethinyl Estradiol, to provide a robust framework for understanding and investigating the crystalline nature of this compound. We will explore the principles of crystallization, detailed experimental protocols for characterization, and the significance of polymorphism in the context of this important pharmaceutical compound.
Introduction: The Criticality of Crystalline Form in Steroidal APIs
This compound is a derivative of Ethinyl Estradiol, a widely used component in oral contraceptives. The addition of the 3-acetate group modifies the compound's lipophilicity and metabolic profile. The solid-state structure, or crystalline arrangement of molecules, dictates a multitude of physical and chemical properties that are of paramount importance in drug development:
-
Solubility and Dissolution Rate: Different crystal forms can exhibit varying solubilities, which directly impacts the dissolution rate of the drug in physiological fluids and, consequently, its bioavailability.
-
Stability: The thermodynamic stability of a crystalline form affects the shelf-life of the drug substance and the drug product. A metastable form may convert to a more stable, but less soluble, form over time.
-
Hygroscopicity: The tendency of a crystalline solid to absorb moisture from the environment can impact its handling, processing, and stability.
-
Mechanical Properties: Crystal habit and form influence powder flow, compressibility, and tabletability, which are critical for formulation and manufacturing processes.
Given these considerations, a thorough understanding and control of the crystalline structure of this compound are not merely academic exercises but essential components of robust drug development and quality control.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₆O₃ | [1] |
| Molecular Weight | 338.44 g/mol | [1] |
| Melting Point | 152-153 °C | [1][2] |
| Appearance | Crystals | [1] |
| Optical Rotation | [α]D²⁰ +3° (in chloroform) | [1] |
These properties provide a foundational dataset for the identification and preliminary characterization of the compound. The defined melting point suggests a crystalline solid, but does not preclude the existence of multiple crystalline forms (polymorphs).
Polymorphism: Insights from the Parent Compound, Ethinyl Estradiol
The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms, is well-documented for the parent compound, Ethinyl Estradiol.[3] While no true polymorphs of anhydrous Ethinyl Estradiol have been reported, it is known to form numerous solvates and a hemihydrate.[3][4] These pseudopolymorphs arise from the incorporation of solvent molecules into the crystal lattice.
A study of Ethinyl Estradiol solvates revealed the formation of different crystal structures with solvents like dioxane, nitromethane, ethanol, and dimethylformamide.[4] This propensity for solvate formation highlights the importance of solvent selection during the crystallization of Ethinyl Estradiol derivatives, including the 3-acetate. The choice of solvent can significantly influence which crystalline form is produced.
Experimental Protocols for Crystallization and Characterization
The following section details the methodologies for the crystallization and subsequent characterization of this compound. These protocols are based on established techniques for steroidal compounds and are designed to be self-validating.
Crystallization of this compound
The goal of crystallization is to produce a solid with a high degree of purity and a desired crystalline form. For a steroid acetate, a common approach is solution crystallization.
Protocol: Cooling Crystallization
-
Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Potential solvents include methanol, ethanol, acetone, or ethyl acetate.
-
Dissolution: Dissolve the this compound in the minimum amount of the selected solvent at its boiling point to create a saturated solution.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, more well-defined crystals.
-
Crystal Harvesting: Once crystal formation appears complete, collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum at a temperature well below the melting point to remove any residual solvent.
Causality: The principle behind cooling crystallization is the temperature-dependent solubility of the compound. By creating a saturated solution at a high temperature and then cooling it, the solubility decreases, forcing the compound to precipitate out of the solution in a crystalline form. The rate of cooling is a critical parameter; slow cooling allows for the ordered arrangement of molecules into a stable crystal lattice, while rapid cooling can lead to the formation of smaller, less-ordered crystals or even an amorphous solid.
Characterization of Crystalline Form
A multi-technique approach is essential for the comprehensive characterization of the crystalline form of this compound.
PXRD is a powerful technique for identifying crystalline phases. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint."
Protocol: PXRD Analysis
-
Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder to ensure random orientation of the crystallites.
-
Instrument Setup: Place the powdered sample on a sample holder and load it into the diffractometer. Use a Cu-Kα radiation source.
-
Data Collection: Scan the sample over a 2θ range of approximately 2° to 40° with a step size of 0.02° and a suitable scan speed.
-
Data Analysis: Analyze the resulting diffractogram for the positions (2θ values) and intensities of the diffraction peaks.
Causality: PXRD is based on the constructive interference of X-rays scattered by the ordered arrangement of atoms in a crystal lattice. Bragg's Law (nλ = 2d sinθ) relates the wavelength of the X-rays (λ), the angle of diffraction (θ), and the spacing between crystal lattice planes (d). The unique set of d-spacings for a particular crystal structure results in a characteristic diffraction pattern.
A patent for a novel crystal form of Ethinyl Estradiol reported characteristic diffraction peaks at 2θ angles of 12.714°, 14.254°, 16.349°, 18.434°, 18.922°, and 19.861° (using Cu-Kα radiation).[5] While this is for the parent compound, it provides an example of the type of data obtained from a PXRD experiment.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect polymorphic transitions.
Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the crystalline sample into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization, degradation) events.
Causality: As the sample is heated, it undergoes physical transitions that involve the absorption or release of heat. Melting is an endothermic process that appears as a peak on the DSC thermogram. The temperature at the peak maximum is the melting point, and the area under the peak is proportional to the enthalpy of fusion. Different polymorphs will generally have different melting points and enthalpies of fusion.
TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to quantify the amount of volatile material (e.g., solvent, water) in a sample.
Protocol: TGA Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the crystalline sample into a TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Analysis: Analyze the resulting thermogram for mass loss steps and the temperatures at which they occur.
Causality: As the sample is heated, it may decompose or release volatile components, resulting in a decrease in mass. The TGA thermogram provides information about the temperature at which these events occur and the magnitude of the mass loss. For a solvate, a mass loss corresponding to the stoichiometry of the solvent in the crystal lattice would be expected at a temperature below the decomposition temperature of the API.
FTIR spectroscopy provides information about the vibrational modes of the molecules in a sample. Different crystalline forms can exhibit subtle differences in their FTIR spectra due to variations in intermolecular interactions.
Protocol: FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Collection: Acquire the infrared spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Analyze the positions, shapes, and relative intensities of the absorption bands.
Causality: The vibrational frequencies of chemical bonds are sensitive to the molecular environment. In different crystal lattices, the molecules experience different intermolecular forces (e.g., hydrogen bonding), which can lead to shifts in the vibrational frequencies of specific functional groups. These differences can be used to distinguish between polymorphs.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the crystallization and characterization of this compound.
Caption: Experimental workflow for the crystallization and solid-state characterization of this compound.
Conclusion
The crystalline structure of this compound is a critical attribute that profoundly influences its performance as an active pharmaceutical ingredient. While specific crystallographic data for this derivative remains elusive in publicly accessible literature, a comprehensive understanding can be built upon the known properties of the parent compound, Ethinyl Estradiol, and the application of standard analytical techniques. The protocols and methodologies outlined in this guide provide a robust framework for the crystallization and thorough characterization of this compound. By employing a multi-technique approach encompassing PXRD, DSC, TGA, and FTIR, researchers and drug development professionals can effectively identify, control, and monitor the crystalline form of this important steroidal API, thereby ensuring the quality, safety, and efficacy of the final drug product. Further research into the single-crystal X-ray diffraction of this compound is warranted to definitively elucidate its crystal structure and explore the potential for polymorphism.
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An In-Depth Technical Guide to the Solubility Profile of Ethynyl Estradiol 3-Acetate
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing bioavailability, formulation design, and therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility of Ethynyl Estradiol 3-Acetate, a key derivative of the widely used synthetic estrogen, Ethinyl Estradiol. While quantitative solubility data for this specific ester is not extensively documented in public literature, this paper synthesizes foundational chemical principles, available data on the parent compound, and established analytical methodologies to provide researchers and formulation scientists with a robust framework for understanding and experimentally determining its solubility profile. We will delve into the physicochemical properties that govern its behavior in various solvent systems, present a standardized protocol for solubility determination, and discuss the critical implications for pharmaceutical development.
Introduction: The Significance of a Prodrug's Solubility
Ethinyl Estradiol (EE) is a synthetic estrogen renowned for its high oral potency, making it a ubiquitous component in oral contraceptives and hormone replacement therapies.[1] The modification of its chemical structure, such as the esterification of the phenolic hydroxyl group at the C3 position to form this compound (EE3A), is a common strategy in medicinal chemistry. This modification creates a prodrug that can offer altered pharmacokinetic properties, such as modified absorption or duration of action, as the acetate group is typically cleaved in vivo to release the active parent compound, Ethinyl Estradiol.
Understanding the solubility of EE3A is paramount for several reasons:
-
Formulation Development: As with many steroid hormones, EE3A is expected to be lipophilic with low aqueous solubility.[2] This necessitates the use of specialized formulation strategies, such as lipid-based delivery systems, co-solvents, or solid dispersions, to achieve adequate dissolution and absorption.[3][4]
-
Bioavailability: The rate and extent to which a drug is absorbed are often limited by its solubility and dissolution rate in gastrointestinal fluids.[3] An accurate solubility profile is essential for predicting oral bioavailability and ensuring consistent therapeutic performance.
-
Preclinical & Analytical Studies: In-vitro and in-vivo studies require the preparation of solutions with known concentrations. A thorough understanding of EE3A's solubility in various vehicles, from aqueous buffers to organic solvents used in analytical techniques like High-Performance Liquid Chromatography (HPLC), is a practical necessity.
This guide serves to bridge the gap in available data by providing a theoretical and practical foundation for approaching the solubility of this compound.
Core Physicochemical Characteristics
The solubility of a molecule is intrinsically linked to its structure and physical properties.
-
Chemical Structure: EE3A is the 3-acetyl ester of Ethinyl Estradiol. The addition of the acetate group at the C3 position esterifies the phenolic hydroxyl group of the parent molecule. This is a critical modification; the phenolic hydroxyl in Ethinyl Estradiol is weakly acidic and can act as a hydrogen bond donor, contributing to its modest solubility in polar protic solvents like ethanol.[5][6] The acetate ester in EE3A removes this hydrogen bond donating capability and increases the molecule's overall lipophilicity and molecular weight.
-
Molecular Formula: C₂₂H₂₆O₃[5]
-
Molecular Weight: 338.44 g/mol [5]
-
Appearance: Crystalline solid.[5]
-
Melting Point: 152-153 °C.[5][7] A relatively high melting point suggests significant crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.
Principles of Solubility: A Mechanistic Perspective
The adage "like dissolves like" provides a foundational but simplified view of solubility. For a complex molecule like EE3A, a more nuanced understanding of intermolecular forces is required.
The key structural change from EE to EE3A is the replacement of a phenolic hydroxyl group (-OH) with an acetate group (-OCOCH₃). This has two primary consequences for solubility:
-
Loss of Hydrogen Bond Donation: The phenolic hydroxyl of EE is a potent hydrogen bond donor. This allows it to interact favorably with protic solvents (e.g., ethanol, water) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, DMSO). By converting this group to an ester, EE3A loses this capability, which can be expected to significantly decrease its solubility in polar, protic solvents compared to its parent compound.
-
Increased Lipophilicity: The addition of the acetyl group increases the nonpolar surface area of the molecule, thereby enhancing its lipophilic (fat-loving) or hydrophobic (water-fearing) character. This change would theoretically increase its solubility in non-polar or weakly polar organic solvents (e.g., chloroform, vegetable oils) while further decreasing its solubility in highly polar solvents, especially water.
Therefore, while Ethinyl Estradiol itself is practically insoluble in water, the 3-acetate derivative is expected to be even less soluble in aqueous media.[5][7][8] Conversely, its solubility in non-polar solvents may be enhanced.
Solubility Profile: Synthesized Data and Predictions
Direct, quantitative solubility data for this compound is sparse in peer-reviewed literature. However, we can construct a highly informative profile by combining the established data for the parent compound, Ethinyl Estradiol, with the chemical principles outlined above. The following table summarizes this synthesized data.
| Solvent | Solvent Type | Reported Solubility of Ethinyl Estradiol (Parent Compound) | Predicted Solubility Behavior of this compound |
| Water | Polar Protic | Practically Insoluble (4.8 mg/L at 20°C)[6][9] | Extremely Low / Practically Insoluble. The increased lipophilicity and loss of the phenolic hydroxyl group are expected to further reduce the already minimal aqueous solubility. Other EE ester prodrugs show solubility in the low µg/mL range.[10] |
| Ethanol | Polar Protic | Soluble (1 part in 6)[5]; ~30-59 mg/mL[11][12][13] | Moderately Soluble. Solubility is expected to be lower than that of the parent EE due to the loss of the key hydrogen-bond-donating hydroxyl group, which interacts strongly with ethanol. |
| Acetone | Polar Aprotic | Soluble (1 part in 5)[5] | Soluble. Acetone is a strong hydrogen bond acceptor and can interact with the ester carbonyl and other electronegative atoms in EE3A. Solubility may be comparable to or slightly different from EE. |
| Chloroform | Weakly Polar | Soluble (1 part in 20)[5] | Soluble to Freely Soluble. The increased lipophilicity of EE3A should make it quite compatible with a weakly polar, non-protic solvent like chloroform. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble (~20-59 mg/mL)[11][12] | Soluble. DMSO is a powerful, versatile solvent capable of dissolving a wide range of compounds. EE3A is expected to be readily soluble. |
| Vegetable Oils | Non-polar / Lipid | Soluble[5] | Soluble to Freely Soluble. The highly lipophilic nature of EE3A suggests it will be readily soluble in lipid-based systems, a critical consideration for soft-gel capsule formulations. |
| Aqueous Buffers (pH 1.2-6.8) | Polar Protic | Sparingly Soluble[11] | Very Low / Practically Insoluble. As a neutral, non-ionizable compound, the solubility of EE3A is not expected to be pH-dependent across the physiological range.[14] |
Experimental Protocol: The Saturation Shake-Flask Method
To overcome the lack of public data, empirical determination is essential. The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, widely recognized by regulatory bodies like the WHO and USP.[14][15][16] It is a robust and reliable technique for generating accurate solubility data.
Causality Behind Experimental Choices
-
Why use an excess of solid? To ensure that the solution becomes saturated and reaches equilibrium with the undissolved solid. This is the definition of thermodynamic solubility.[15]
-
Why agitate at a constant temperature (e.g., 37 ± 1 °C)? Solubility is temperature-dependent. For pharmaceutical applications, 37 °C is used to simulate human body temperature.[17][18] Constant agitation ensures the entire system reaches equilibrium faster.
-
Why equilibrate for 24-48 hours? For complex, crystalline compounds, achieving true equilibrium can be slow. A sufficient duration is necessary to ensure the dissolution process is complete. Preliminary studies are often recommended to determine the minimum time to reach a plateau in concentration.[17]
-
Why use HPLC for analysis? High-Performance Liquid Chromatography is the preferred analytical method because it is highly specific and can separate the parent compound from any potential impurities or degradants, ensuring accurate quantification.[15][17]
Step-by-Step Methodology
-
Preparation: Add an excess amount of crystalline this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess should be visually apparent throughout the experiment.
-
Equilibration: Place the sealed container in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C for general data, 37 °C for biorelevance). Agitate the suspension for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the solid and liquid phases. This is a critical step and is typically achieved by centrifuging the sample at high speed and/or filtering the supernatant through a chemically inert, fine-pored filter (e.g., 0.22 µm PVDF or PTFE) that does not adsorb the analyte.
-
Sample Preparation & Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase to a concentration that falls within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC method with a suitable detector (e.g., UV detector at an appropriate wavelength). Calculate the concentration of EE3A in the original saturated solution by accounting for the dilution factor.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: A flowchart of the saturation shake-flask method for determining equilibrium solubility.
Implications for Pharmaceutical Development
The predicted low aqueous and moderate organic solvent solubility of this compound has significant consequences for drug development professionals:
-
API Handling: The compound's low aqueous solubility means that during synthesis and purification, crystallization is likely to be facile from mixed aqueous-organic systems.
-
Formulation Strategy: For oral delivery, the focus will be on solubility enhancement techniques. Given its lipophilicity, Self-Emulsifying Drug Delivery Systems (SEDDS) or other lipid-based formulations are highly promising. These formulations use oils and surfactants to keep the drug in a dissolved state within the gastrointestinal tract, bypassing the dissolution-limited absorption step.[4] Solid dispersions, where the API is molecularly dispersed within a hydrophilic polymer matrix, represent another viable strategy to improve the dissolution rate.[19]
-
Biopharmaceutics Classification: Based on its predicted low aqueous solubility, EE3A would likely be classified as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[3] This classification guides regulatory considerations, such as the need for in-vivo bioequivalence studies versus the potential for biowaivers based on in-vitro dissolution testing.[18][20]
Conclusion
While a definitive, publicly available database on the solubility of this compound is lacking, a robust scientific understanding can be constructed. By analyzing its physicochemical properties in relation to its parent compound, Ethinyl Estradiol, we can confidently predict its behavior as a highly lipophilic molecule with very low solubility in aqueous media and moderate to high solubility in various organic solvents. This guide provides not only a theoretical framework for these predictions but also a detailed, authoritative protocol for their empirical validation. For researchers and drug development professionals, applying the principles and methods described herein is a critical step toward successfully formulating this compound into a safe and effective therapeutic product.
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
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ANNEX 1. CHEMICAL AND PHYSICAL DATA ON COMPOUNDS USED IN COMBINED ESTROGEN–PROGESTOGEN CONTRACEPTIVES AND HORMONAL MENOPAUSAL THERAPY. IARC Monographs. Available at: [Link]
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WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. Available at: [Link]
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PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. World Health Organization. Available at: [Link]
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ETHINYLESTRADIOL. E-learning Unito. Available at: [Link]
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An In-Depth Technical Guide to the In Vitro Estrogenic Activity of Ethinyl Estradiol 3-Acetate and its Active Metabolite, Ethinyl Estradiol
Executive Summary
This technical guide provides a comprehensive examination of the methodologies used to assess the in vitro estrogenic activity of Ethinyl Estradiol 3-Acetate. As a prodrug, Ethinyl Estradiol 3-Acetate's biological activity is attributable to its rapid hydrolysis to the highly potent synthetic estrogen, Ethinyl Estradiol (EE). This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular mechanisms of estrogen action and the core in vitro assays essential for quantifying estrogenicity. We will delve into the causality behind experimental design, providing field-proven insights into Estrogen Receptor (ER) binding assays, cell-based proliferation assays (E-SCREEN), and transcriptional activation reporter gene assays (YES Assay). Each section includes step-by-step protocols, data interpretation guidelines, and a focus on the self-validating systems required for scientific integrity.
Introduction: From Prodrug to Potent Estrogen
Ethinyl Estradiol 3-Acetate is a synthetic steroidal estrogen that functions as a prodrug. In biological systems, the acetate group at the C3 position is readily cleaved by esterase enzymes, a process that can also occur via hydrolysis under aqueous conditions, to yield its active metabolite, 17α-ethinylestradiol (Ethinyl Estradiol or EE).[1] EE is a cornerstone of modern pharmacology, most notably as the estrogenic component in the majority of combined oral contraceptive pills.[2]
The potency of EE is significantly greater than its natural counterpart, 17β-estradiol (E2), primarily due to the presence of the 17α-ethinyl group, which sterically hinders metabolic degradation in the liver, thereby increasing its bioavailability and half-life.[3][4] Understanding and quantifying the estrogenic activity of this compound is critical not only for optimizing therapeutic applications but also for assessing its potential as an endocrine-disrupting chemical (EDC) in environmental contexts. This guide focuses on the established in vitro assays that form the basis of this characterization.
The Molecular Basis of Ethinyl Estradiol's Estrogenic Activity
The biological effects of EE are mediated through its interaction with intracellular estrogen receptors (ERs). There are two primary subtypes of the estrogen receptor, ERα and ERβ, which are encoded by distinct genes and can have different tissue distributions and transcriptional regulatory effects.[5] The estrogen signaling pathway can be broadly categorized into genomic and non-genomic pathways.
Genomic Signaling Pathway: This is the classical and most well-understood mechanism of estrogen action.
-
Ligand Binding: As a lipophilic molecule, EE diffuses across the cell membrane and binds to ERs located in the cytoplasm or nucleus. The ERs are often complexed with heat shock proteins (HSPs) which keep them in an inactive state.[6]
-
Dimerization & Translocation: Ligand binding induces a conformational change in the receptor, causing the dissociation of HSPs and the formation of receptor homodimers (ERα/ERα, ERβ/ERβ) or heterodimers (ERα/ERβ).[6] This active dimer then translocates into the nucleus if it was not already there.
-
DNA Binding & Transcription: Within the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[5]
-
Gene Regulation: The ER/ERE complex recruits a cascade of co-activator or co-repressor proteins, ultimately modulating the transcription of downstream genes, leading to the synthesis of proteins that drive the physiological response.[7]
Key In Vitro Methodologies for Assessing Estrogenicity
A multi-tiered approach using several distinct assays is required for a comprehensive in vitro profile. Each assay interrogates a different aspect of the estrogen signaling cascade.
Methodology 1: Estrogen Receptor (ER) Competitive Binding Assay
Principle & Causality: This assay directly measures the binding affinity of a test compound (the "competitor," e.g., EE) for the estrogen receptor. It operates on the principle of competitive displacement. A fixed amount of radiolabeled 17β-estradiol ([³H]-E2) is incubated with a source of ERs. The addition of unlabeled EE will compete for the same binding sites. The higher the affinity of EE for the ER, the lower the concentration needed to displace the radiolabeled E2. This provides a direct, quantitative measure of the initial molecular interaction that triggers the estrogenic response.
Experimental Protocol:
-
Receptor Preparation: Prepare a receptor-rich cytosol fraction, typically from the uteri of ovariectomized rats or from cells overexpressing human ERα or ERβ.
-
Assay Buffer: Use a buffer such as Tris-EDTA (TE) buffer to maintain pH and stability.
-
Competition Setup: In a series of tubes or a microplate, add:
-
A constant amount of ER preparation.
-
A constant, saturating concentration of [³H]-E2.
-
Increasing concentrations of the test compound, Ethinyl Estradiol (from ~10⁻¹² M to 10⁻⁶ M), and a reference compound (unlabeled E2). Include a vehicle control (no competitor) and a non-specific binding control (with a large excess of unlabeled E2).
-
-
Incubation: Incubate the mixture for 18-24 hours at 4°C to allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound [³H]-E2 from the free (unbound) [³H]-E2. This is commonly achieved by adding dextran-coated charcoal, which adsorbs the small, unbound molecules, followed by centrifugation.
-
Quantification: Transfer the supernatant (containing the receptor-bound [³H]-E2) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Plot the percentage of bound radioactivity against the logarithm of the competitor concentration.
-
Determine the IC50 value: the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.[8]
-
Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of E2 / IC50 of EE) * 100.
-
Methodology 2: MCF-7 Cell Proliferation (E-SCREEN) Assay
Principle & Causality: This assay leverages the physiological response of an estrogen-dependent cell line. The human breast cancer cell line MCF-7 expresses endogenous ERα and its proliferation is stimulated by estrogens.[9][10] The rate of cell proliferation is directly proportional to the estrogenic potency of the compound being tested. This assay moves beyond simple binding to measure a downstream biological effect, integrating the entire signaling cascade from receptor binding to cell division.
Experimental Protocol:
-
Cell Culture Maintenance: Culture MCF-7 cells in a complete medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and phenol red (a weak estrogen mimic).[10]
-
Hormone Deprivation (Crucial Step): To sensitize the cells to estrogens, switch them to a hormone-free medium for 3-6 days before the experiment. This involves using phenol red-free medium and charcoal-stripped FBS, which removes endogenous steroids.[9][11] This step reduces baseline proliferation and maximizes the response window to the test compound.
-
Cell Seeding: Trypsinize the cells and seed them at a low density (e.g., 400-1000 cells/well) into 96-well plates in the hormone-free medium.[9]
-
Treatment: After allowing the cells to attach (24 hours), replace the medium with fresh hormone-free medium containing a serial dilution of Ethinyl Estradiol (e.g., from 10⁻¹³ M to 10⁻⁸ M).
-
Controls: Include a positive control (a full dose-response curve for 17β-estradiol) and a negative/vehicle control (medium with the solvent, e.g., <0.1% DMSO, used to dissolve the test compounds).[10]
-
Incubation: Incubate the plates for 6-7 days at 37°C in a humidified 5% CO₂ incubator, allowing for multiple cell divisions.[8]
-
Proliferation Assessment: Quantify the final cell number. Common methods include:
-
Sulforhodamine B (SRB) Assay: Fixes cells with trichloroacetic acid and stains total cellular protein with SRB dye. The absorbance is proportional to cell mass.[10]
-
MTT/MTS Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.[8][12]
-
-
Data Analysis:
-
Plot the absorbance (or other proliferation metric) against the logarithm of the compound's concentration.
-
Determine the EC50 value: the concentration that elicits 50% of the maximal proliferative response.[8]
-
Methodology 3: Yeast Estrogen Screen (YES) Assay
Principle & Causality: The YES assay is a robust and widely used reporter gene assay. It employs a genetically modified strain of yeast (Saccharomyces cerevisiae) that has been engineered to contain two key components: the gene for the human estrogen receptor (hER) and a reporter construct.[2] The reporter construct consists of an ERE sequence linked to the lacZ gene, which codes for the enzyme β-galactosidase. When an estrogenic compound like EE enters the yeast cell and binds to the hER, the activated receptor-ligand complex binds to the ERE, driving the transcription of lacZ. The resulting β-galactosidase enzyme cleaves a chromogenic substrate (e.g., Chlorophenol red-β-D-galactopyranoside, CPRG) in the medium, causing a color change (e.g., from yellow to red) that can be quantified spectrophotometrically.[2][13] This assay directly links receptor binding and transcriptional activation.
Experimental Protocol:
-
Yeast Culture: Prepare an inoculum of the recombinant yeast and grow it in an appropriate medium until it reaches the logarithmic growth phase.[13]
-
Assay Plate Preparation: In a 96-well microtiter plate, add 10 µL aliquots of serial dilutions of Ethinyl Estradiol (and controls) prepared in ethanol. Allow the ethanol to evaporate completely.[13]
-
Assay Medium: Prepare the assay medium containing fresh growth medium and the chromogenic substrate CPRG. Seed this medium with the prepared yeast culture.[13]
-
Incubation: Add the yeast-containing assay medium to each well of the plate. Seal the plate to prevent evaporation and incubate at 30-34°C for 48-72 hours.[13]
-
Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm for the red product of CPRG cleavage) using a microplate reader.
-
Data Analysis:
-
Plot the absorbance against the logarithm of the compound's concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
The potency can be expressed as a Relative Potency (RP) compared to the 17β-estradiol standard.
-
Quantitative Data Summary & Interpretation
Ethinyl Estradiol consistently demonstrates exceptionally high estrogenic potency across all in vitro assays, often exceeding that of the endogenous hormone 17β-estradiol.
| Assay Type | System/Cell Line | Compound | Parameter | Reported Value / Observation | Reference(s) |
| ER Binding | Human ERα / ERβ | Ethinyl Estradiol | Affinity | 194% and 151% of E2 affinity for ERα and ERβ, respectively. | [3] |
| ER Binding | Rat Uterine Cytosol | Ethinyl Estradiol | RBA vs. E2 | Exhibited greater affinity for the ER than E2. | [14][15] |
| Cell Proliferation | MCF-7 | Ethinyl Estradiol | EC50 | Potent inducer of proliferation, higher than 17β-estradiol. | [8] |
| Reporter Gene Assay | HEK293 Cells | Ethinyl Estradiol | EC50 | 1.2 x 10⁻¹¹ M | [16] |
| Reporter Gene Assay | T47D-KBluc Cells | Ethinyl Estradiol | EC50 | Potent inducer, higher than 17β-estradiol. | [8] |
Note: EC50 and IC50 values are highly dependent on specific assay conditions and cell lines, but the relative potency of Ethinyl Estradiol to 17β-estradiol is consistently high.
Trustworthiness: The Imperative of Self-Validating Protocols
The reliability of any in vitro estrogenicity data hinges on a rigorously controlled experimental design. Each protocol must be a self-validating system.
-
Positive Controls: A full dose-response curve for a well-characterized, potent estrogen like 17β-estradiol must be included in every experiment. This validates that the assay system is responsive and provides a benchmark against which the test compound's activity can be compared. Ethinyl Estradiol itself is often used as a high-potency positive control.[8]
-
Negative/Vehicle Controls: Wells treated only with the solvent (e.g., DMSO) used to dissolve the compounds are essential. This establishes the baseline response (e.g., basal proliferation rate) and ensures that the solvent itself is not causing any estrogenic or cytotoxic effects at the concentration used.
-
Adherence to Standards: Whenever possible, protocols should align with internationally recognized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD). For instance, OECD Test Guideline 455 outlines performance standards for stably transfected transactivation in vitro assays.[17][18] Adherence to such guidelines ensures data quality, reproducibility, and inter-laboratory comparability.
Conclusion
The in vitro estrogenic activity of Ethinyl Estradiol 3-Acetate is mediated entirely by its active metabolite, Ethinyl Estradiol. A comprehensive assessment of this activity requires a battery of assays that probe different stages of the estrogen signaling pathway. Receptor binding assays confirm the high affinity of EE for both ERα and ERβ, often surpassing that of endogenous estradiol.[3][14] Cell proliferation and reporter gene assays confirm that this binding translates into potent, dose-dependent downstream biological and transcriptional activation.[8][16] By employing rigorous, well-controlled protocols as detailed in this guide, researchers can reliably quantify the estrogenic potency of this significant synthetic hormone, providing crucial data for pharmaceutical development, toxicological risk assessment, and environmental monitoring.
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A Technical Guide to the Hydrolysis of Ethynyl Estradiol 3-Acetate
Abstract
This technical guide provides a comprehensive overview of the chemical hydrolysis of Ethynyl Estradiol 3-Acetate (EEA) to produce Ethinyl Estradiol (EE), a critical active pharmaceutical ingredient (API) in numerous therapeutic applications, most notably oral contraceptives.[1][2] The document delves into the underlying chemical principles, focusing on the favored base-catalyzed saponification mechanism. A detailed, field-proven experimental protocol is presented, emphasizing the rationale behind procedural choices to ensure reaction efficiency and product purity. Furthermore, this guide covers essential analytical methodologies for reaction monitoring and final product validation, alongside a discussion of potential challenges. This paper is intended for researchers, chemists, and drug development professionals engaged in the synthesis and manufacturing of steroidal APIs.
Introduction: Significance and Context
Ethinyl Estradiol (17α-ethynylestradiol) is a synthetic derivative of the natural estrogen, estradiol. The introduction of the 17α-ethynyl group significantly enhances its oral bioavailability and metabolic stability compared to its parent compound, making it a cornerstone of modern hormonal therapy.[2][3] Its 3-acetate ester, this compound, often serves as a key intermediate in synthetic routes or as a prodrug. The hydrolysis of this acetate ester is a fundamental deprotection step to yield the active phenolic hydroxyl group of the final EE molecule.
The efficiency and fidelity of this conversion are paramount to the quality and purity of the final API.[1] Incomplete hydrolysis or the generation of side products can compromise the therapeutic efficacy and safety profile of the drug product. This guide, therefore, provides an in-depth examination of this critical transformation.
Chemical Principles: The Mechanism of Ester Hydrolysis
The conversion of an ester to a carboxylic acid and an alcohol is known as hydrolysis. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is an equilibrium-controlled process. The reaction is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.[4][5] While feasible, this method is often less preferred for this specific transformation because the reversible nature of the reaction can lead to incomplete conversion unless a large excess of water is used to drive the equilibrium forward.[4]
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, also known as saponification, is the method of choice for the deprotection of phenolic acetates like EEA. This pathway is effectively irreversible, ensuring a high conversion rate.[4]
The mechanism proceeds via two primary stages:
-
Nucleophilic Acyl Substitution: A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetate group. This results in the formation of a tetrahedral intermediate.[6][7]
-
Intermediate Collapse and Deprotonation: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the phenoxide ion as the leaving group. The resulting carboxylic acid (acetic acid) is immediately deprotonated by the strong base present in the medium. Concurrently, the phenolic hydroxyl group of ethinyl estradiol, being weakly acidic, is also deprotonated to form the phenoxide. This final, irreversible acid-base step drives the reaction to completion.[4]
The subsequent addition of acid in the work-up step is crucial to neutralize the excess base and protonate the phenoxide, precipitating the final, neutral Ethinyl Estradiol product.
Experimental Protocol: A Step-by-Step Guide
This section outlines a robust and reproducible laboratory-scale procedure for the saponification of this compound.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade |
| This compound (EEA) | Starting Material | >98% Purity |
| Potassium Hydroxide (KOH) | Base Catalyst | ACS Reagent Grade |
| Methanol (MeOH) | Solvent | Anhydrous |
| Deionized Water | Co-solvent / Reagent | Type II or higher |
| Hydrochloric Acid (HCl), 2M | Neutralizing Acid | Volumetric Standard |
| Ethyl Acetate (EtOAc) | For TLC Mobile Phase | ACS Reagent Grade |
| Hexanes | For TLC Mobile Phase | ACS Reagent Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent (Optional) | ACS Reagent Grade |
Experimental Workflow
Detailed Procedure
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Dissolution: Add methanol (approx. 10-15 mL per gram of EEA) to the flask and stir at room temperature until all the solid has dissolved.
-
Causality: Methanol is an excellent solvent for the steroidal starting material and is miscible with the aqueous base, creating a homogenous reaction environment.
-
-
Base Addition: In a separate beaker, dissolve potassium hydroxide (approx. 2.0-3.0 eq) in a minimal amount of deionized water and add it to the methanolic solution of EEA.
-
Causality: Using a molar excess of base ensures the reaction goes to completion and overcomes any potential neutralization by atmospheric CO₂.
-
-
Reaction: Gently heat the reaction mixture to 40-50°C and stir. Monitor the reaction progress every 30 minutes using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Causality: Moderate heating increases the reaction rate without promoting thermal degradation of the steroid core.[2]
-
-
Monitoring (TLC): Spot the reaction mixture on a silica gel plate against a standard of the starting material. Elute with a mobile phase such as 30% Ethyl Acetate in Hexanes. The product (EE) will have a lower Rf value (more polar) than the starting material (EEA).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add 2M HCl dropwise while stirring vigorously. Monitor the pH, stopping when it reaches approximately 5-6. A white precipitate of Ethinyl Estradiol will form.
-
Causality: Acidification is critical to protonate the EE phenoxide, which is soluble in the basic solution, to the neutral phenol, which is poorly soluble in the aqueous methanol and thus precipitates.
-
-
Isolation: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven at 40-50°C to a constant weight.
Analytical Methods and Quality Control
Rigorous analytical control is essential to validate the identity, purity, and potency of the synthesized Ethinyl Estradiol.[1]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for both monitoring the reaction and assessing the final purity.[8]
-
Typical System: A reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[9]
-
Detection: UV detection at approximately 280 nm, corresponding to the absorbance maximum of the phenolic ring.[10]
-
Validation: The disappearance of the EEA peak and the appearance of the EE peak at its characteristic retention time confirms the conversion. Final purity is determined by the peak area percentage.
-
-
Spectroscopic Confirmation:
-
¹H NMR: Confirms the disappearance of the acetate methyl singlet (around δ 2.3 ppm) and the appearance of the phenolic -OH proton.
-
IR Spectroscopy: Verifies the appearance of a broad O-H stretching band (around 3200-3500 cm⁻¹) and the disappearance of the ester carbonyl (C=O) stretch (around 1760 cm⁻¹).[8]
-
Mass Spectrometry (MS): Confirms the expected molecular weight of Ethinyl Estradiol (296.4 g/mol ).[8][10]
-
Troubleshooting and Key Considerations
-
Incomplete Reaction: If monitoring shows significant starting material remaining, add an additional portion of base or extend the reaction time. Ensure the reaction temperature is maintained.
-
Product Oiling Out: During acidification, rapid pH change can sometimes cause the product to separate as an oil instead of a crystalline solid. Slower, dropwise addition of acid with vigorous stirring can mitigate this.
-
Purity Issues: The primary impurity is often residual starting material. Effective purification can be achieved by recrystallization from a suitable solvent system, such as methanol/water or ethanol/water.
Conclusion
The hydrolysis of this compound is a straightforward yet critical transformation in the synthesis of Ethinyl Estradiol. The base-catalyzed saponification protocol is superior due to its irreversible nature, leading to high yields and purity. By understanding the underlying chemical mechanism, carefully controlling reaction parameters, and employing robust analytical monitoring, researchers and drug development professionals can reliably and efficiently produce high-quality Ethinyl Estradiol suitable for pharmaceutical use.
References
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- Nottebohm, M., et al. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford School of Earth, Energy & Environmental Sciences.
- Google Patents. (2013). CN103204891A - High-purity ethinyloestradiol synthesis method.
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- Journal of the Chemical Society B: Physical Organic. (n.d.). The acetate-catalysed hydrolysis of aryl acetates.
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- RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry.
- Journal of Thermal Analysis and Calorimetry. (2015). Development, characterization, and stability studies of ethinyl estradiol solid dispersion.
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The Biological Fate of the 3-Acetate Group in Ethinyl Estradiol 3-Acetate: A Prodrug Strategy for an Established Estrogen
An In-Depth Technical Guide:
Introduction: The Rationale for Steroid Esterification
The modification of steroid hormones through esterification is a well-established strategy in pharmaceutical development.[1] Esterification converts the parent steroid into a prodrug, a pharmacologically inactive compound that is metabolized in vivo to release the active drug.[1] This approach is typically employed to enhance key pharmacokinetic parameters:
-
Improved Bioavailability: By increasing lipophilicity, esterification can enhance absorption from the gastrointestinal tract.[1]
-
Extended Duration of Action: For injectable formulations, highly lipophilic esters can form an oily depot at the injection site, leading to a slow release of the active steroid over time.[1][2]
-
Modified Metabolic Stability: The ester group can protect the parent molecule from immediate metabolism at the site of modification.
Ethinyl Estradiol (EE) itself has a low systemic bioavailability (around 43-64%) due to extensive first-pass metabolism in the gut wall and liver.[3][4][5] The development of Ethinyl Estradiol 3-Acetate (EEA) is predicated on the principle that this ester will be efficiently absorbed and subsequently hydrolyzed to release the active EE, potentially offering a more consistent pharmacokinetic profile. The central question this guide addresses is: what happens to the 3-acetate group following administration?
The Primary Metabolic Event: Rapid Enzymatic Hydrolysis
The biological journey of the 3-acetate group is short-lived and definitive. Its fate is overwhelmingly dictated by a single, highly efficient metabolic reaction: hydrolysis.
2.1. The Deacetylation Reaction
Upon entering a biological system, the ester bond of EEA is rapidly cleaved by a class of enzymes known as esterases , yielding the active Ethinyl Estradiol and acetic acid. This process, known as deacetylation, is the critical activation step for the prodrug.
2.2. Key Enzymes and Location of Metabolism
While the specific human esterases responsible for EEA hydrolysis are not extensively detailed in the literature, the metabolic pathway can be confidently inferred from studies on analogous compounds, such as Norethindrone Acetate. Norethindrone Acetate is reported to be completely and rapidly deacetylated to its active form, Norethindrone, after oral administration, to the extent that its disposition is indistinguishable from that of orally administered Norethindrone.[3][5] This rapid conversion is attributed to the ubiquitous nature of esterase enzymes, particularly:
-
Carboxylesterases (CEs): These are abundant in the liver, small intestine, and blood plasma, representing the primary sites of first-pass metabolism for ester-containing drugs.
-
Other Hydrolases: Various other non-specific hydrolases present in tissues can also contribute to this reaction.
Therefore, the deacetylation of EEA is expected to occur predominantly in the liver and the gastrointestinal mucosa during first-pass metabolism, with further hydrolysis potentially occurring in systemic circulation.
Pharmacokinetic Consequences of the 3-Acetate Moiety
The presence and subsequent cleavage of the 3-acetate group directly influence the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the drug.
-
Absorption: As a more lipophilic molecule than EE, EEA is presumed to be readily absorbed across the intestinal epithelium.
-
Metabolism & Bioavailability: The defining characteristic of EEA's metabolism is its function as a prodrug. It undergoes extensive and rapid first-pass hydrolysis to EE. Consequently, very little, if any, intact EEA is expected to reach systemic circulation. The systemic exposure is almost entirely to the active Ethinyl Estradiol. The overall bioavailability is therefore dictated by the efficiency of this conversion and the subsequent metabolism of the liberated EE. The primary oxidative metabolite of EE is 2-hydroxy ethinyl estradiol, formed by the CYP3A4 enzyme.[3][5]
-
Distribution & Excretion: Once converted to EE, its distribution and excretion follow the known pathways of the parent drug. EE is highly protein-bound (over 95%), primarily to albumin, and is eliminated through extensive metabolism (oxidation and conjugation with sulfate and glucuronide) followed by excretion in urine and feces.[3][5][6]
Table 1: Comparative Properties of Ethinyl Estradiol 3-Acetate (EEA) vs. Ethinyl Estradiol (EE)
| Property | Ethinyl Estradiol 3-Acetate (EEA) | Ethinyl Estradiol (EE) | Rationale & References |
| Form | Prodrug | Active Drug | EEA requires hydrolysis to become active. |
| Primary Metabolic Step | Hydrolysis (Deacetylation) | Oxidation (Hydroxylation) & Conjugation | The acetate is cleaved first, then the parent EE is metabolized.[3][5] |
| Key Enzyme Class | Esterases | Cytochrome P450 (CYP3A4) | Esterases activate the prodrug; P450s metabolize the active drug.[3][5][7] |
| Site of Key Metabolism | Gut Wall, Liver (First-Pass) | Liver | Deacetylation occurs rapidly during absorption and first pass.[3][5] |
| Systemic Circulating Form | Primarily Ethinyl Estradiol | Ethinyl Estradiol | Rapid and complete conversion means little to no intact EEA circulates.[3][5] |
Experimental Methodologies for Characterizing Biological Fate
A multi-step, hierarchical approach is essential to rigorously define the biological fate of the 3-acetate group. The process begins with in vitro systems to establish mechanism and rate, followed by in vivo studies to understand the complete pharmacokinetic profile.
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Ethynyl Estradiol 3-Acetate binding affinity to estrogen receptors
An In-Depth Technical Guide to the Estrogen Receptor Binding Affinity of Ethynyl Estradiol 3-Acetate: A Prodrug Perspective
Introduction
Ethinyl Estradiol (EE) is a potent, orally bioavailable synthetic estrogen that has been a cornerstone of hormonal contraceptives for decades.[1][2] Its efficacy stems from high-affinity binding to estrogen receptors and resistance to first-pass metabolism, a feature conferred by the 17α-ethinyl group.[1][3] this compound is a derivative of EE, specifically an ester prodrug.[4][5] A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes.[4]
This guide provides a detailed technical analysis of the estrogen receptor (ER) binding affinity of this compound. The central thesis is that the acetate ester itself possesses negligible intrinsic affinity for the estrogen receptor. Its profound biological activity is entirely dependent on its efficient in-vivo hydrolysis to the parent compound, Ethinyl Estradiol. This analysis is grounded in the fundamental principles of steroid-receptor interactions, supported by established methodologies for quantifying binding affinity.
Part 1: The Molecular Basis of Estrogen Receptor Interaction
The biological effects of estrogens are mediated by two primary nuclear receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[5][6] The binding of a ligand to these receptors initiates a conformational change, leading to receptor dimerization, nuclear translocation, and binding to specific DNA sequences known as Estrogen Response Elements (EREs), thereby modulating the transcription of target genes.
High-affinity binding to estrogen receptors is dictated by specific structural features of the ligand. For steroidal estrogens, the phenolic A-ring is paramount. The hydroxyl group at the C-3 position is a critical hydrogen bond donor, forming a key interaction with the receptor's ligand-binding pocket. Esterification of this C-3 hydroxyl group, as in this compound, masks this crucial hydrogen bond donor capability. This modification sterically hinders the molecule's ability to properly dock within the ligand-binding domain, resulting in a dramatic loss of binding affinity. Therefore, the acetate form is considered inactive until metabolized.
Part 2: Binding Affinity of Ethinyl Estradiol (EE) - The Active Moiety
Given that this compound must be hydrolyzed to exert its effect, a thorough understanding of the binding characteristics of the active form, Ethinyl Estradiol, is essential. EE is a potent agonist of both ERα and ERβ. Notably, its binding affinity for ERα is approximately twice that of the endogenous hormone 17β-estradiol (E2), whereas its affinity for ERβ is about half that of E2.[6] This differential affinity contributes to its unique pharmacological profile.
Comparative Binding Affinity Data
The relative binding affinity (RBA) is a common metric used to compare the binding strength of a test compound to that of a reference compound, typically 17β-estradiol.
| Compound | Target Receptor | Relative Binding Affinity (RBA) vs. Estradiol (E2) |
| 17β-Estradiol (E2) | ERα | 100% (Reference) |
| ERβ | 100% (Reference) | |
| Ethinyl Estradiol (EE) | ERα | ~200%[6] |
| ERβ | ~50%[6] | |
| This compound | ERα / ERβ | Negligible (Expected) |
Table 1: Comparative Estrogen Receptor Binding Affinities.
Part 3: Methodology for Determining Estrogen Receptor Binding Affinity
The gold standard for quantifying the affinity of a ligand for its receptor is the competitive radioligand binding assay.[7][8] This technique measures the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand with known high affinity (e.g., [³H]-17β-estradiol) from the receptor.
Detailed Protocol: Competitive Radioligand Binding Assay for Estrogen Receptor
This protocol is a synthesized methodology based on established procedures from the National Toxicology Program and the Environmental Protection Agency.[7][9][10]
1. Preparation of Receptor Source (Rat Uterine Cytosol):
-
Rationale: The uterus of ovariectomized rats is a rich source of estrogen receptors, providing a robust system for the assay.[7][8]
-
Procedure:
-
Uteri from previously ovariectomized Sprague-Dawley rats are excised and placed in ice-cold TEDG buffer (Tris-HCl, EDTA, Dithiothreitol, Glycerol).
-
The tissue is homogenized using a Polytron or similar homogenizer.
-
The homogenate is subjected to ultracentrifugation (e.g., 100,000 x g for 60 minutes at 4°C) to pellet cell debris and membranes. The resulting supernatant, the cytosol, contains the soluble estrogen receptors.
-
The protein concentration of the cytosol is determined using a compatible protein assay (e.g., Bradford or BCA).[10]
-
2. Saturation Binding Experiment (Assay Validation):
-
Rationale: Before competitive analysis, a saturation experiment is performed to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, ensuring the receptor preparation is viable.[9][10]
-
Procedure:
-
Aliquots of the cytosol (e.g., 50-100 µg protein) are incubated with increasing concentrations of the radioligand (e.g., [³H]-17β-estradiol).
-
A parallel set of incubations is performed in the presence of a large excess of unlabeled estradiol to determine non-specific binding.
-
After incubation to equilibrium, bound and free radioligand are separated (e.g., using hydroxylapatite or dextran-coated charcoal).
-
Radioactivity in the bound fraction is quantified by liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific from total binding. Data are analyzed using Scatchard or non-linear regression analysis to yield Kd and Bmax.[7]
-
3. Competitive Binding Experiment:
-
Rationale: This is the core experiment to determine the binding affinity of the test compound.
-
Procedure:
-
Assay tubes are prepared containing a fixed amount of receptor (cytosol), a single concentration of radioligand ([³H]-17β-estradiol, typically near its Kd value), and varying concentrations of the unlabeled test compound (e.g., this compound).[7][11]
-
Control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol) are included.
-
The tubes are incubated to allow the binding to reach equilibrium.
-
Bound and free radioligand are separated as described above.
-
The amount of bound radioactivity is measured.
-
Data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is generated, from which the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined.[7]
-
The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Part 4: In-Vivo Hydrolysis and Bioactivation
The biological relevance of this compound is predicated on its conversion to Ethinyl Estradiol. Patent literature and hydrolysis studies indicate that this conversion is rapid and complete. For example, one study demonstrated that 100% of an ethinyl estradiol ester derivative hydrolyzes to ethinyl estradiol within 5 minutes under specific conditions.[12][13] This efficient bioactivation ensures that the active hormone is readily available to bind to estrogen receptors after administration of the prodrug.
Part 5: Estrogen Receptor Signaling Pathway
Once the active Ethinyl Estradiol binds to ERα or ERβ, it triggers the canonical estrogen signaling cascade. This pathway is a critical determinant of the physiological effects of all estrogenic compounds.
-
Ligand Binding: Ethinyl Estradiol enters the cell and binds to the ER located in the cytoplasm or nucleus.
-
Conformational Change & Dimerization: Binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins and promoting the formation of receptor homodimers (ERα/ERα, ERβ/ERβ) or heterodimers (ERα/ERβ).
-
Nuclear Translocation: The ligand-receptor complex translocates into the nucleus.
-
DNA Binding: The dimer binds to specific Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The complex recruits co-activator or co-repressor proteins, leading to the initiation or suppression of gene transcription, ultimately resulting in a physiological response.
Conclusion
This compound is a classic example of a prodrug strategy used to deliver a potent hormonal agent. From a receptor-binding perspective, the intact esterified molecule is pharmacologically inert due to the masking of the critical 3-hydroxyl group required for high-affinity interaction with estrogen receptors. Its estrogenic activity is entirely a function of its conversion to Ethinyl Estradiol. Therefore, any in-depth analysis of its biological action must focus on two key areas: the pharmacokinetics governing its hydrolysis to the active moiety and the well-characterized, high-affinity binding of the resultant Ethinyl Estradiol to ERα and ERβ, which subsequently initiates the cascade of genomic events responsible for its physiological effects.
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National Toxicology Program (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. Link
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U.S. Environmental Protection Agency. Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. Link
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Di Z, Gao X, Xiang Y, et al. Derivative prodrugs of ethinyl estradiol. (US Patent 7795241B2). Link
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Alfa Cytology. Competitive Radioligand Binding Assays. Link
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BenchChem. A Comparative Analysis of Ethinylestradiol and Other Synthetic Estrogens. Link
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U.S. Environmental Protection Agency. Data Evaluation Record (DER) for Estrogen Receptor Binding Assay Using Rat Uterine Cytosol. Link
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Zhang, L., et al. (2022). Radioiodinated Ethinylestradiol Derivatives for Estrogen Receptor Targeting Breast Cancer Imaging. PMC - NIH. Link
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Di, Z., et al. (2006). Ester derivative of ethinyl estradiol. European Patent Office (EP 2390260 B1). Link
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Gao, X., et al. 3-ester prodrug of ethinyl estradiol. (CN Patent 101218245A). Link
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Anonymous. (2025). Formation of Ethinyl Estradiol in Women during Treatment with Norethindrone Acetate. Link
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Aten RF, Eisenfeld AJ. (1981). 17 alpha-ethinyl estradiol is more potent than estradiol in receptor interactions with isolated hepatic parenchymal cells. Endocrinology. Link
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Hemmati, S., et al. (2007). Synthesis of novel derivatives of ethinyl estradiol. ResearchGate. Link
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Kanojia RM, Allen GO, Killinger JM, McGuire JL. (1979). Synthesis and estrogenic properties of 17-epi-ethynylestradiol and its ether derivatives epimestranol and epiquinestrol. Journal of Medicinal Chemistry. Link
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Anonymous. (2025). Comparison of the effects of 17α-ethinylestradiol and 17β-estradiol on the proliferation of human breast cancer cells and human umbilical vein endothelial cells. Link
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Blair RM, et al. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological Sciences. Link
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Selleck Chemicals. Ethinyl Estradiol | Estrogen/progestogen Receptor agonist. Link
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Chabbert-Buffet N, et al. (2009). [Oral combined contraception: is there any difference between ethinyl-estradiol and estradiol?]. PubMed. Link
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Methodological & Application
Application Note: A Comprehensive Protocol for the In Vitro Bioassay of Ethynyl Estradiol 3-Acetate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for quantifying the estrogenic activity of Ethynyl Estradiol 3-Acetate (EE3A), a synthetic prodrug of the potent estrogen, Ethinyl Estradiol (EE). We delve into the underlying mechanism of action and present validated, step-by-step protocols for two key in vitro bioassays: the Estrogen Receptor Alpha (ERα) Transcriptional Activation Luciferase Reporter Assay and the Yeast Estrogen Screen (YES). This guide is designed to provide researchers with the technical expertise and theoretical understanding necessary to generate robust and reliable data on the bioactivity of this and similar estrogenic compounds.
Introduction: The Bioactivity of this compound
This compound is a synthetic steroidal estrogen that functions as a prodrug for Ethinyl Estradiol (EE), a principal active component in many oral contraceptives.[1][2] The 3-acetate ester modification enhances its pharmacokinetic properties. In a biological system, either in vivo or in vitro, the acetate group is cleaved by cellular esterases, releasing the active Ethinyl Estradiol molecule.[3]
EE exerts its biological effects by acting as a potent agonist for the estrogen receptors (ER), primarily ERα.[4][5] This interaction triggers a cascade of molecular events that regulate gene expression, making the quantification of this activity crucial for drug development, endocrine disruptor screening, and toxicological assessment.[6] In vitro bioassays provide a controlled and reproducible environment to measure the specific estrogenic potential of a compound like EE3A, reflecting its conversion to EE and subsequent receptor activation.
Mechanism of Action: The Estrogen Receptor Signaling Pathway
The estrogenic activity of Ethinyl Estradiol is mediated through its binding to intracellular estrogen receptors. The canonical pathway involves the following key steps:
-
Ligand Binding: The lipophilic EE molecule diffuses across the cell membrane and binds to the Ligand Binding Domain (LBD) of the ERα located in the cytoplasm or nucleus.
-
Conformational Change & Dimerization: Ligand binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form homodimers (ERα/ERα).
-
Nuclear Translocation: The activated receptor-ligand dimer translocates into the nucleus.
-
DNA Binding: Within the nucleus, the dimer's DNA-Binding Domain (DBD) recognizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Transcriptional Activation: The complex recruits co-activator proteins and the general transcription machinery, initiating the transcription of downstream genes, which ultimately leads to a physiological response.
Reporter gene assays leverage this mechanism by placing a reporter gene (like luciferase) under the control of an ERE-containing promoter.[6][7] The amount of reporter protein produced is directly proportional to the estrogenic activity of the test compound.
C. Step-by-Step Methodology
-
Cell Seeding (Day 1):
-
Culture T47D-KBluc cells in culture medium at 37°C and 5% CO₂.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Dilute cells in assay medium to a final concentration of 1x10⁵ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a white, clear-bottom 96-well plate (1x10⁴ cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Preparation and Dosing (Day 2):
-
Prepare stock solutions of EE3A and E2 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in assay medium to create a range of test concentrations. A typical range for E2 would be 1 pM to 10 nM, and for EE3A, 10 pM to 100 nM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Carefully remove the seeding medium from the cells.
-
Add 100 µL of the appropriate compound dilution or control (vehicle, positive control) to each well. Include triplicate wells for each condition.
-
Incubate the plate for 18-24 hours at 37°C and 5% CO₂. [8]
-
-
Luminescence Measurement (Day 3):
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Following the manufacturer's instructions, add the luciferase reagent to each well (this typically lyses the cells and provides the substrate).
-
Incubate for the recommended time (e.g., 10 minutes) to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
D. Data Analysis and Interpretation
-
Average the Relative Light Unit (RLU) values for the triplicate wells.
-
Subtract the average RLU of the vehicle control (background) from all other values.
-
Normalize the data by setting the maximum response from the E2 positive control to 100%.
-
Plot the normalized response versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).
-
The relative potency of EE3A can be calculated by comparing its EC₅₀ value to that of the reference estrogen, 17β-Estradiol.
Protocol 2: Yeast Estrogen Screen (YES) Assay
This protocol uses a genetically modified strain of Saccharomyces cerevisiae containing the human ERα gene and a reporter gene, typically lacZ, which produces β-galactosidase. [9][10][11] A. Materials and Reagents
-
Yeast Strain: Recombinant S. cerevisiae expressing hERα and a lacZ reporter.
-
Positive Control: 17β-Estradiol (E2).
-
Test Compound: this compound (EE3A).
-
Vehicle Control: Ethanol or DMSO.
-
Growth Medium: Yeast growth medium as specified for the strain.
-
Assay Medium: Minimal medium containing a chromogenic substrate for β-galactosidase, such as Chlorophenol red-β-D-galactopyranoside (CPRG).
-
Instrumentation: Microplate reader (540 nm), incubator (30°C).
-
Consumables: 96-well microtiter plates.
B. Step-by-Step Methodology
-
Yeast Inoculum Preparation:
-
Inoculate a starter culture of the yeast in growth medium and incubate overnight at 30°C with shaking.
-
Dilute the overnight culture into fresh assay medium containing the CPRG substrate to an optimal optical density (e.g., OD₆₀₀ ≈ 0.1).
-
-
Plate Loading:
-
Prepare serial dilutions of EE3A and controls in the vehicle solvent.
-
Add a small volume (e.g., 10 µL) of each compound dilution to the wells of a 96-well plate.
-
Dispense 200 µL of the yeast inoculum into each well.
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at 30°C for 48-72 hours. The activation of the ER by an estrogenic compound leads to the production of β-galactosidase, which cleaves the CPRG substrate, causing a color change from yellow to red. [9]
-
-
Measurement:
-
Measure the absorbance of each well at a wavelength of 540 nm using a microplate reader.
-
C. Data Analysis and Interpretation
-
Plot the absorbance at 540 nm against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
The results will provide a quantitative measure of the estrogenic activity of EE3A in this heterologous system.
Self-Validation and Quality Control
To ensure the trustworthiness of results, every assay should include the following controls:
-
Full Dose-Response Curve of a Strong Estrogen (E2): This confirms the assay is responding correctly and is used to calculate reference EC₅₀ values and relative potencies. The EC₅₀ for E2 should fall within a historically defined range for the specific lab and cell line.
-
Vehicle Control (e.g., 0.1% DMSO): Defines the baseline or zero activity level.
-
Solvent Blanks: Wells with medium only to check for background signal.
-
Cell Viability/Cytotoxicity Assay: Performed in parallel, especially for the luciferase assay, to ensure that a lack of response is due to inactivity and not cell death.
By consistently monitoring the performance of these controls, researchers can validate the integrity of each experimental run.
References
Sources
- 1. Ethinylestradiol/cyproterone acetate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Design of an intravaginal ring for the controlled delivery of 17 beta-estradiol as its 3-acetate ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. NORETHINDRONE ACETATE; ETHINYL ESTRADIOL | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. YES and YAS assay - Wikipedia [en.wikipedia.org]
- 10. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 11. ftb.com.hr [ftb.com.hr]
Application Notes and Protocols: Use of Ethynyl Estradiol 3-Acetate as a Potent Estrogenic Positive Control in Cell Culture
I. Introduction and Scientific Foundation
Ethynyl Estradiol (EE) is a synthetic derivative of the natural estrogen, 17β-estradiol. The inclusion of an ethynyl group at the C17α position dramatically increases its oral bioavailability and metabolic stability compared to the endogenous hormone, rendering it a compound of immense utility in both clinical and research settings. In cell culture experiments, EE is the gold standard positive control for assessing estrogenic activity due to its high potency and well-characterized mechanism of action.
This guide focuses on Ethynyl Estradiol 3-Acetate (EE3A) , a common chemical variant. It is crucial for the researcher to understand that EE3A functions as a cell-permeable prodrug . The acetate group esterified to the phenolic hydroxyl at the C-3 position masks this polar group, increasing the molecule's lipophilicity. This enhanced hydrophobicity facilitates more efficient passage across the cell membrane. Once inside the cell, the acetate group is rapidly cleaved by ubiquitous intracellular carboxylesterases, releasing the parent, active compound: Ethynyl Estradiol.[1][2][3] This bioactivation is essential, as the free phenolic hydroxyl group at the C-3 position is a critical structural feature for high-affinity binding to the estrogen receptor (ER).[4][5]
Therefore, all biological activity described and protocols provided herein are based on the intracellular conversion of the administered EE3A to the active Ethynyl Estradiol.
II. Mechanism of Action: Estrogen Receptor Signaling
The biological effects of Ethynyl Estradiol are mediated primarily through its function as a potent agonist for both estrogen receptor subtypes, ERα and ERβ.[6][7] The canonical mechanism is the direct genomic signaling pathway, which functions as follows:
-
Ligand Binding: Ethynyl Estradiol, having diffused into the cell (or having been formed from EE3A hydrolysis), binds to the ligand-binding domain of an estrogen receptor located in the cytoplasm or nucleus.
-
Conformational Change and Dimerization: This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins and promoting the formation of receptor homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).
-
Nuclear Translocation: The activated receptor-ligand dimer translocates into the nucleus.
-
DNA Binding: Within the nucleus, the dimer's DNA-binding domain recognizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.
-
Transcriptional Activation: The bound complex recruits a cascade of co-activator proteins and general transcription factors to the promoter, initiating the transcription of downstream genes. In ER-positive cells like MCF-7, these target genes include those that drive cell cycle progression and proliferation.
III. Application: The E-SCREEN Proliferation Assay
The Estrogen-Sensitive Cell Proliferation Assay, commonly known as the E-SCREEN assay, is a robust and widely used in vitro method to assess the estrogenic or anti-estrogenic potential of chemical compounds. The assay relies on the principle that estrogen receptor-positive (ER+) cell lines, most notably the human breast adenocarcinoma line MCF-7, exhibit a dose-dependent increase in proliferation in response to estrogenic stimuli.
EE3A (and its active form, EE) serves as an ideal positive control in this assay. Its high potency ensures a strong, measurable proliferative response, creating a benchmark against which the activity of unknown test compounds can be reliably compared.
IV. Detailed Protocol: E-SCREEN Assay Using EE3A
This protocol is a self-validating system. The inclusion of a robust positive control (EE3A) and a vehicle control allows for clear interpretation of results. A successful assay will show a dose-dependent increase in proliferation with EE3A treatment and minimal proliferation in the vehicle control.
Part 1: Reagent and Media Preparation
1.1. Preparation of 10 mM this compound (EE3A) Stock Solution Causality: A high-concentration stock in an organic solvent like DMSO is necessary because EE3A has poor aqueous solubility. This allows for minimal solvent concentration in the final culture medium, preventing solvent-induced cytotoxicity.
-
Compound: this compound (MW: 338.45 g/mol )
-
Procedure:
-
Weigh out 3.38 mg of EE3A powder in a sterile microcentrifuge tube.
-
Under sterile conditions (in a biological safety cabinet), add 1.0 mL of sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot into smaller volumes (e.g., 20 µL) in sterile tubes to avoid repeated freeze-thaw cycles.
-
Label clearly and store at -20°C, protected from light. This stock is stable for several months.
-
1.2. Cell Culture Media
-
Maintenance Medium: For routine culture of MCF-7 cells.
-
DMEM (with phenol red)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
-
Hormone-Deprivation Medium (Assay Medium): For use during the assay to eliminate confounding estrogenic signals.
-
DMEM (phenol red-free)
-
10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS)
-
1% Penicillin-Streptomycin Causality Explained:
-
-
Phenol Red-Free: Phenol red, a common pH indicator in media, is a weak estrogen agonist and must be omitted to lower background signaling.[8]
-
Charcoal-Stripped FBS: Standard FBS contains endogenous estrogens. Dextran-coated charcoal treatment effectively removes these small steroid hormones, creating a serum that supports cell health without providing an estrogenic stimulus.[5][8]
Part 2: Experimental Workflow
Step-by-Step Methodology:
-
Hormone Deprivation:
-
Three to four days prior to the experiment, aspirate the maintenance medium from a sub-confluent (70-80%) flask of MCF-7 cells.
-
Wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Add the Hormone-Deprivation Medium and culture the cells for 3-4 days. This step is critical to deplete intracellular estrogen stores and sensitize the cells to subsequent treatment.[5][8]
-
-
Cell Seeding:
-
Harvest the hormone-deprived cells using trypsin-EDTA.
-
Neutralize the trypsin with an equal volume of assay medium.
-
Centrifuge, resuspend the cell pellet in fresh assay medium, and perform a cell count.
-
Seed the cells into a 96-well flat-bottom plate at a density of 2,000-4,000 cells per well in 100 µL of assay medium. Pro-Tip: Seeding density should be optimized to ensure cells in the vehicle control wells do not become over-confluent by the end of the assay.
-
-
Cell Attachment:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach firmly.
-
-
Treatment:
-
Prepare serial dilutions of the 10 mM EE3A stock solution in assay medium. A typical concentration range to test would be from 10⁻¹³ M to 10⁻⁸ M.
-
Also prepare dilutions of your test compounds and a vehicle control (assay medium with the same final concentration of DMSO as the highest compound concentration, typically ≤0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate treatment solution to each well (in triplicate or quadruplicate).
-
-
Incubation:
-
Incubate the plates for 6-7 days at 37°C in a 5% CO₂ incubator.[8] This extended period allows for multiple rounds of cell division, amplifying the proliferative signal.
-
-
Quantifying Proliferation:
-
At the end of the incubation, quantify cell viability/proliferation using a standard method such as the MTT or Resazurin assay according to the manufacturer's instructions.
-
Part 3: Data Analysis
-
Data Normalization: Subtract the average absorbance/fluorescence value of the "no-cell" blank wells from all other readings.
-
Dose-Response Curve: Plot the normalized absorbance/fluorescence values (Y-axis) against the logarithm of the molar concentration of EE3A (X-axis).
-
EC50 Calculation: Use a non-linear regression model (e.g., four-parameter logistic curve) in a suitable software package (e.g., GraphPad Prism) to fit the data and calculate the EC50 value. The EC50 (half-maximal effective concentration) represents the concentration of a compound that elicits 50% of the maximal proliferative response.
V. Data Presentation and Interpretation
The potency of estrogenic compounds is typically compared using their EC50 values. Ethynyl Estradiol is consistently shown to be a more potent estrogen than the natural 17β-estradiol.
Table 1: Comparative Potency of Estrogenic Compounds in Proliferation Assays
| Assay Type | Cell Line | Compound | Parameter | Typical Value (M) | Relative Potency (vs. 17β-estradiol) |
| Cell Proliferation | MCF-7 | 17β-estradiol | EC50 | ~1 x 10⁻¹¹ | 1 |
| Cell Proliferation | MCF-7 | Ethynyl Estradiol | EC50 | Potent inducer | Higher than 17β-estradiol |
Data adapted from BenchChem Application Notes.[8]
Interpretation: A lower EC50 value indicates higher potency. By calculating the EC50 of a test compound and comparing it to the EC50 of the EE positive control run in the same experiment, you can determine its Relative Estrogenic Potency (REP).
VI. Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High background proliferation in vehicle control wells | - Incomplete hormone deprivation.- FBS was not properly charcoal-stripped.- Use of medium containing phenol red. | - Increase hormone deprivation period to 4-5 days.- Source high-quality, certified charcoal-stripped FBS.- Ensure all assay media and reagents are phenol red-free. |
| No or weak response to EE3A positive control | - Low cell seeding density.- Inactive EE3A stock (degraded or improperly prepared).- Cell line has lost estrogen responsiveness (high passage number). | - Optimize cell seeding density.- Prepare a fresh stock solution of EE3A.- Use a low-passage, authenticated stock of MCF-7 cells. |
| High well-to-well variability | - Inaccurate pipetting.- Uneven cell seeding ("edge effect"). | - Use calibrated pipettes and reverse pipetting for viscous solutions.- Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the 96-well plate. |
VII. References
-
Title: Mammalian Esterase Activity: Implications for Peptide Prodrugs Source: ACS Chemical Biology, via NCBI URL: [Link]
-
Title: Ester Bonds in Prodrugs Source: ACS Chemical Biology URL: [Link]
-
Title: Formation of Ethinyl Estradiol in Women during Treatment with Norethindrone Acetate Source: Journal of Clinical Endocrinology & Metabolism URL: [Link]
-
Title: Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols Source: ACS Medicinal Chemistry Letters, via NCBI URL: [Link]
-
Title: Comparison of estrogenic components used for hormonal contraception Source: Contraception, via PubMed URL: [Link]
-
Title: The estradiol pharmacophore: Ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site Source: ResearchGate URL: [Link]
-
Title: Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES Source: Journal of Biological Chemistry, via NCBI URL: [Link]
-
Title: MCF-7 Cell Culture and +/- estrogen treatment Source: University of California, Santa Cruz - UCSC Genome Browser URL: [Link]
-
Title: Ester derivative of ethinyl estradiol Source: Google Patents URL:
Sources
- 1. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of estrogenic components used for hormonal contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Ethynyl Estradiol 3-Acetate as a reference standard in chromatography
An Application Guide to the Chromatographic Use of Ethynyl Estradiol 3-Acetate as a Reference Standard
Senior Application Scientist's Foreword
In the landscape of pharmaceutical quality control, the precision of our analytical methods is the bedrock upon which patient safety is built. Ethynyl Estradiol, a potent synthetic estrogen, is a cornerstone of modern hormonal therapeutics. Its efficacy, however, is intrinsically linked to its purity. The presence of related compounds, such as its 3-acetate derivative, must be meticulously controlled. This document serves as a detailed guide for researchers and drug development professionals on the use of this compound as a reference standard in chromatographic analyses. The methodologies outlined herein are designed not merely as procedural steps but as robust, self-validating systems grounded in established scientific principles, ensuring both accuracy and regulatory compliance.
The Critical Role of Reference Standards in Pharmaceutical Analysis
A reference standard is a highly purified compound used as a measurement base for assessing the identity, strength, quality, and purity of a substance. In the context of Ethynyl Estradiol, the 3-acetate ester is a potential process-related impurity or a synthetic precursor. Its quantification is not just a procedural formality; it is a critical quality attribute (CQA) that directly impacts the safety and consistency of the final drug product. Using a certified this compound reference standard allows for:
-
Unambiguous Peak Identification: Confirms the identity of the impurity peak in a chromatogram by comparing its retention time to that of the known standard.
-
Accurate Quantification: Enables the construction of calibration curves to determine the exact concentration of the impurity, ensuring it remains below the safety thresholds defined by regulatory bodies like the USP and ICH.[1][2]
-
Method Validation: Serves as a critical component in validating the analytical method's specificity, linearity, accuracy, and precision.
Physicochemical Profile: Ethynyl Estradiol & this compound
A thorough understanding of the physicochemical properties of the analyte and the reference standard is fundamental to developing a successful chromatographic method. These properties dictate the choice of solvents, column chemistry, and detection parameters.
| Property | Ethynyl Estradiol | This compound | Rationale for Chromatography |
| IUPAC Name | (8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol[3] | Acetic acid (8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3-yl ester | The structural similarity necessitates a high-resolution separation technique like chromatography. |
| CAS Number | 57-63-6[4][5] | Not broadly available, specific to manufacturer | N/A |
| Molecular Formula | C₂₀H₂₄O₂[3] | C₂₂H₂₆O₃ | The difference in polarity due to the acetate group is the key to their chromatographic separation. |
| Molecular Weight | 296.40 g/mol [5] | 338.44 g/mol | N/A |
| Melting Point | 180–186 °C (polymorphic form at 142-146 °C)[6] | Data not widely published | N/A |
| Solubility | Sparingly soluble in ethanol; low solubility in water (4.8 mg/L).[7][8] Soluble in acetone, chloroform.[7] | Soluble in Dichloromethane, Ethyl Acetate, and Methanol.[9] | Guides the selection of diluents for sample/standard preparation and mobile phase components. |
| UV max (Ethanol) | 281 nm[3] | Expected to be similar due to the shared chromophore. | Informs the optimal wavelength for UV detection in HPLC, ensuring high sensitivity. |
Application Protocol I: Reversed-Phase HPLC for Impurity Profiling
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for analyzing Ethynyl Estradiol and its related substances. The method's robustness and ability to separate non-polar compounds make it ideal for this application.
Causality Behind Experimental Choices
-
Stationary Phase (C18 Column): A C18 (octadecylsilane) column is chosen for its hydrophobic nature, which provides strong retention for the non-polar steroid structures of both Ethynyl Estradiol and its 3-acetate derivative. The difference in polarity—the 3-acetate being slightly less polar than the diol—drives the separation.
-
Mobile Phase (Acetonitrile/Water): A mixture of acetonitrile and water is a common mobile phase for steroid analysis. Acetonitrile is a strong organic modifier that effectively elutes the analytes from the C18 column. The ratio can be optimized to achieve the desired resolution and run time. A gradient elution may be employed to separate a wider range of impurities with varying polarities.[1][10]
-
Detector (UV/DAD): A Diode Array Detector (DAD) or a standard UV detector set at approximately 281 nm is optimal, targeting the absorbance maximum of the phenolic ring common to both molecules.[3] A lower wavelength, such as 210 nm, can also be used for more universal detection of related substances.[1]
Workflow for HPLC Analysis
Caption: General workflow for chromatographic analysis using a reference standard.
Detailed HPLC Protocol
1. Instrumentation:
-
HPLC system with gradient or isocratic pump, autosampler, column thermostat, and DAD or UV detector.
2. Reagents and Materials:
-
This compound Certified Reference Standard (CRS)
-
Ethynyl Estradiol CRS (for system suitability)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade, e.g., Milli-Q)
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[11] |
| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic, e.g., 50:50 v/v)[6] |
| Flow Rate | 1.0 mL/min[12] |
| Column Temp. | 30 °C[1] |
| Injection Vol. | 10 µL |
| Detection | UV at 281 nm or 210 nm[1][6] |
| Run Time | ~15 minutes (adjust as needed for full elution) |
4. Preparation of Solutions:
-
Diluent: Acetonitrile:Water (50:50 v/v)
-
Reference Standard (RS) Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of this compound RS into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Calibration Standards: Prepare a series of dilutions from the RS Stock Solution to cover the expected impurity range (e.g., 0.1 µg/mL to 5 µg/mL).
-
System Suitability Test (SST) Solution: Prepare a solution containing both Ethynyl Estradiol (~50 µg/mL) and this compound (~2 µg/mL) to verify resolution.
-
Sample Solution: Prepare the drug substance or product sample in Diluent to a known concentration (e.g., 1 mg/mL of Ethynyl Estradiol).
5. System Suitability - A Self-Validating Check: Before sample analysis, inject the SST solution in replicate (n=5). The system is deemed ready only if the following criteria are met. This step ensures the trustworthiness of every analytical run.
-
Resolution: The resolution between the Ethynyl Estradiol and this compound peaks must be ≥ 2.0.[1]
-
Tailing Factor: The tailing factor for each peak should be ≤ 1.5.[13]
-
Precision: The relative standard deviation (%RSD) of the peak areas from replicate injections must be ≤ 2.0%.[2]
6. Procedure & Data Analysis:
-
Inject the diluent (blank) to ensure no system contamination.
-
Inject the calibration standards to generate a linear regression curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be ≥ 0.999.[14]
-
Inject the sample solution(s).
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of the impurity in the sample using the calibration curve.
Application Protocol II: GC-MS for Confirmatory Analysis
While HPLC is excellent for routine quantification, Gas Chromatography-Mass Spectrometry (GC-MS) offers orthogonal verification and superior sensitivity, making it ideal for confirmatory identity testing and trace-level analysis. A key advantage is that direct injection without derivatization has been shown to be effective for these compounds.[15]
Logical Framework for GC-MS
Sources
- 1. bepls.com [bepls.com]
- 2. ijbpr.com [ijbpr.com]
- 3. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethinyl Estradiol | 57-63-6 [chemicalbook.com]
- 5. Ethinyl estradiol USP Reference Standard CAS 57-63-6 Sigma-Aldrich [sigmaaldrich.com]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. Ethinyl estradiol [sitem.herts.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. labsolu.ca [labsolu.ca]
- 10. ijcpa.in [ijcpa.in]
- 11. researchgate.net [researchgate.net]
- 12. ymerdigital.com [ymerdigital.com]
- 13. ftp.uspbpep.com [ftp.uspbpep.com]
- 14. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 15. Ultrasound-Assisted Extraction, Followed by Gas Chromatography–Mass Spectrometry for the Simultaneous Quantification of Ethinyl Estradiol and Drospirenone in Contraceptive Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of Ethynyl Estradiol 3-Acetate for in vivo Studies
Abstract
This comprehensive guide provides a detailed framework for the formulation of Ethynyl Estradiol 3-Acetate (EE3A) for in vivo research applications. Recognizing the compound's poor aqueous solubility, this document elucidates the critical physicochemical properties of EE3A and its parent compound, Ethynyl Estradiol (EE), to inform a rational approach to vehicle selection and formulation development. Step-by-step protocols for preparing stable and bioavailable formulations suitable for oral gavage and subcutaneous injection are presented. This guide is intended for researchers, scientists, and drug development professionals seeking to conduct reliable and reproducible in vivo studies with this potent synthetic estrogen.
Introduction: The Challenge of Formulating a Poorly Soluble Steroid
This compound is a synthetic derivative of Ethynyl Estradiol, a potent estrogen widely used in pharmacology and toxicology studies.[1][2] A primary obstacle in the preclinical evaluation of EE3A is its lipophilic nature and consequently, its very low solubility in aqueous media.[3][4][5] This inherent physicochemical property can lead to poor absorption, low bioavailability, and high variability in in vivo studies, thereby compromising the integrity and reproducibility of experimental data.[4][6]
The objective of this application note is to provide a robust, scientifically-grounded methodology for the formulation of EE3A that ensures consistent and maximal bioavailability for in vivo administration. We will delve into the rationale behind vehicle selection, provide detailed protocols for two common administration routes, and discuss critical quality control measures to validate the formulation.
Physicochemical Properties & Pre-formulation Considerations
A thorough understanding of the physicochemical properties of Ethynyl Estradiol and its acetate ester is paramount for successful formulation development.
Table 1: Physicochemical Properties of Ethynyl Estradiol
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₄O₂ | [7] |
| Molecular Weight | 296.4 g/mol | [7] |
| Appearance | Fine, white to creamy white crystalline powder | [7][8] |
| Melting Point | 182-183 °C | [8] |
| Water Solubility | ~4.8 - 11.3 mg/L (practically insoluble) | [9][] |
| LogP | 3.67 | [7] |
| Solubility in Organic Solvents | ||
| Ethanol | ~30 mg/mL | [11] |
| DMSO | ~20 mg/mL | [11] |
| Dimethyl formamide (DMF) | ~20 mg/mL | [11] |
| Acetone | Soluble | [3][12] |
| Chloroform | Soluble | [3][12] |
| Dioxane | Soluble | [3][12] |
| Vegetable Oils | Soluble | [3] |
Note: this compound is expected to have similar solubility characteristics, with potentially increased lipophilicity.
The high LogP value and poor water solubility classify Ethynyl Estradiol as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but low solubility.[13] Formulation strategies for such compounds are geared towards enhancing their dissolution rate and apparent solubility in the gastrointestinal tract for oral administration or ensuring homogeneity and stability for parenteral routes.
Strategic Formulation Development for in vivo Studies
The selection of an appropriate vehicle is the cornerstone of a successful in vivo study for a poorly soluble compound like EE3A. The ideal vehicle should solubilize the compound at the desired concentration, be non-toxic at the administered volume, and be compatible with the chosen route of administration.
Vehicle Selection Rationale
Given the lipophilic nature of EE3A, aqueous vehicles are generally unsuitable without the use of solubilizing excipients. Common strategies include:
-
Co-solvent Systems: A mixture of a primary solvent (often aqueous) and a water-miscible organic solvent can significantly increase the solubility of lipophilic compounds.[14]
-
Surfactant-based Systems: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility in aqueous media.[14][15][16]
-
Lipid-based Formulations: For oral administration, oils and other lipids can enhance absorption through the lymphatic system.[14][17]
-
Suspensions: If the compound cannot be fully solubilized, a uniform and stable suspension can be prepared. This requires careful control of particle size and the use of suspending agents.
For the protocols outlined below, we will focus on a co-solvent approach for subcutaneous injection and a lipid-based suspension for oral gavage, as these are robust and commonly employed methods.
Experimental Workflow for Formulation Preparation
The following diagram illustrates the general workflow for preparing a formulation of this compound for in vivo studies.
Caption: Workflow for EE3A Formulation.
Detailed Protocols
Safety Precaution: Ethynyl Estradiol and its derivatives are potent compounds and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling of the dry powder should be performed in a chemical fume hood.
Protocol 1: Subcutaneous Injection Formulation (Co-solvent Approach)
This protocol is suitable for studies requiring a well-defined systemic exposure.
Materials:
-
This compound (EE3A)
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Corn oil or Sesame oil, sterile
-
Sterile, amber glass vials
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
Step-by-Step Methodology:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, dose per animal, and dosing volume. Calculate the total mass of EE3A required.
-
Initial Solubilization:
-
In a sterile amber glass vial, add the calculated mass of EE3A.
-
Add a small volume of DMSO to dissolve the EE3A completely. A common starting point is to use 10% of the final volume as DMSO. For example, for a final volume of 10 mL, use 1 mL of DMSO.
-
Vortex thoroughly until the EE3A is fully dissolved. The solution should be clear.
-
-
Vehicle Addition:
-
Slowly add the sterile corn or sesame oil to the DMSO solution while continuously vortexing. Add the oil dropwise to prevent precipitation of the EE3A.
-
Continue adding the oil until the final desired volume is reached.
-
-
Homogenization:
-
Vortex the final solution for at least 2-3 minutes to ensure homogeneity.
-
If necessary, sonicate the vial for 5-10 minutes in a water bath to ensure complete dissolution and mixing.
-
-
Quality Control:
-
Visually inspect the solution for any precipitates or phase separation. The final formulation should be a clear, homogenous solution.
-
Store the formulation in the amber vial at room temperature, protected from light. It is recommended to prepare the formulation fresh daily, although stability for a few days at 2-8°C is often achievable (stability should be verified).
-
Protocol 2: Oral Gavage Formulation (Lipid-based Suspension)
This protocol is designed for oral administration studies and utilizes a vehicle that can aid in the absorption of lipophilic compounds.
Materials:
-
This compound (EE3A)
-
Corn oil or Sesame oil
-
Glass homogenizer or magnetic stirrer
-
Amber glass bottle
-
Syringes and gavage needles
Step-by-Step Methodology:
-
Calculate Required Amounts: Determine the total volume of the suspension needed and the total mass of EE3A required.
-
Vehicle Preparation:
-
Measure the required volume of corn or sesame oil into an amber glass bottle.
-
-
Suspension Preparation:
-
Add the weighed EE3A powder directly to the oil.
-
For small volumes, use a glass homogenizer to disperse the powder evenly.
-
For larger volumes, use a magnetic stirrer. Place a sterile stir bar in the bottle and stir for at least 30-60 minutes at a speed that creates a vortex without splashing.
-
-
Homogeneity Check:
-
Visually inspect the suspension to ensure there are no clumps of powder and that the particles are finely dispersed.
-
It is critical to ensure the suspension is continuously stirred or vortexed immediately before drawing each dose to maintain uniformity.
-
-
Dosing:
-
Immediately before dosing each animal, vortex the suspension vigorously for at least 30 seconds to ensure a homogenous distribution of EE3A.
-
Use a syringe fitted with a gavage needle to draw up the correct volume.
-
-
Storage:
-
Store the suspension at room temperature, protected from light. Due to the potential for particle settling, it is highly recommended to prepare this formulation fresh daily.
-
Toxicology and Safety Considerations
Ethynyl Estradiol is classified as a confirmed carcinogen.[7][8] Chronic exposure has been associated with an increased incidence of certain tumors in susceptible rodent strains.[1][2] Therefore, all handling and administration procedures must be conducted with strict adherence to safety protocols. For comprehensive guidance on toxicity testing, researchers should refer to the OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects.[18][19][20][21][22]
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of a robust and reproducible formulation. By understanding the physicochemical properties of the compound and applying rational formulation strategies, researchers can overcome the challenges posed by its poor aqueous solubility. The protocols provided herein for subcutaneous and oral administration offer reliable methods to achieve consistent dosing and enhance the bioavailability of EE3A, thereby ensuring the generation of high-quality, reproducible data in preclinical studies.
References
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OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. OECD. Retrieved from [Link]
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OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. OECD. Retrieved from [Link]
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OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 4. OECD. Retrieved from [Link]
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OECD. (2016). OECD Guidelines for the Testing of Chemicals, Section 4. OECD. Retrieved from [Link]
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Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Wikipedia. Retrieved from [Link]
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IARC. (1999). Chemical and physical data on compounds used in combined estrogen–progestogen contraceptives and hormonal menopausal therapy. In Hormonal Contraception and Post-menopausal Hormonal Therapy. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 72. Lyon: IARC. Retrieved from [Link]
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Powar, M. S., & Hajare, A. A. (2021). QbD Based Approach to Enhance the In-Vivo Bioavailability of Ethinyl Estradiol in Sprague-Dawley Rats. Research Square. Retrieved from [Link]
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Powar, M. S., & Hajare, A. A. (2021). QbD Based Approach to Enhance the In-Vivo Bioavailability of Ethinyl Estradiol in Sprague-Dawley Rats. Research Square. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethinylestradiol. PubChem Compound Database. Retrieved from [Link]
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- Maier, W., & Herman, J. R. (2001). Pharmacology and toxicology of ethinyl estradiol and norethindrone acetate in experimental animals. Regulatory toxicology and pharmacology : RTP, 34(1), 53-61.
- Westhoff, C., et al. (2013). Pharmacokinetic overview of ethinyl estradiol dose and bioavailability using two transdermal contraceptive systems and a standard combined oral contraceptive. Contraception, 87(5), 634-640.
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- Kuhnz, W., et al. (2007). Formation of Ethinyl Estradiol in Women during Treatment with Norethindrone Acetate. The Journal of Clinical Endocrinology & Metabolism, 92(6), 2205–2207.
- National Toxicology Program. (2010). Multigenerational Reproductive Toxicology Study of Ethinyl Estradiol (CASRN 57-63-6) in Sprague-Dawley Rats (Feed Studie).
- Kuhnz, W., et al. (2007). Formation of Ethinyl Estradiol in Women during Treatment with Norethindrone Acetate. The Journal of Clinical Endocrinology & Metabolism, 92(6), 2205–2207.
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AERU. (n.d.). Ethinyl estradiol. University of Hertfordshire. Retrieved from [Link]
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Application Notes and Protocols for Pharmacokinetic Studies of Ethinyl Estradiol 3-Acetate in Animal Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting pharmacokinetic studies of Ethinyl Estradiol 3-Acetate (EE3A) in animal models. This document emphasizes the scientific rationale behind experimental choices, provides detailed protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Significance of Pharmacokinetic Profiling of Ethinyl Estradiol 3-Acetate
Ethinyl Estradiol 3-Acetate (EE3A) is a synthetic prodrug of Ethinyl Estradiol (EE), a potent estrogen widely used in oral contraceptives and hormone replacement therapies.[1] As a prodrug, EE3A is designed to be hydrolyzed in vivo to the pharmacologically active EE. Understanding the absorption, distribution, metabolism, and excretion (ADME) of EE3A is critical for predicting its efficacy and safety profile. Pharmacokinetic (PK) studies in relevant animal models are a cornerstone of preclinical development, providing essential data to guide first-in-human trials.[2]
The primary objectives of these studies are to characterize the rate and extent of EE3A absorption and its conversion to EE, determine the distribution of the active compound in the body, elucidate its metabolic pathways, and establish its elimination kinetics. This information is vital for dose selection, identifying potential drug-drug interactions, and understanding inter-species differences in drug handling.[3]
Experimental Design: A Rationale-Driven Approach
A well-designed preclinical PK study is crucial for generating reliable and translatable data.[4] All animal studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data quality and integrity.[5]
Selection of Animal Models
The choice of animal model is a critical decision that significantly impacts the human relevance of the preclinical data.[6]
-
Rodents (Rats, Mice): Rats are frequently used in early-stage PK screening due to their small size, cost-effectiveness, and well-characterized physiology.[7] Ovariectomized rats are often preferred to minimize the variability caused by endogenous estrogen fluctuations.[8] However, it's important to note that estrogen metabolism in rats can differ from humans, potentially affecting the predictive value of these studies.[2]
-
Rabbits: Rabbits have also been utilized in pharmacokinetic studies of ethinyl estradiol.[9]
-
Non-Rodents (Dogs, Non-human Primates): Beagle dogs are another commonly used non-rodent species in preclinical toxicology and pharmacokinetic assessments.[7] Non-human primates, such as rhesus monkeys and baboons, often exhibit metabolic pathways and pharmacokinetic profiles more similar to humans, making them highly valuable for later-stage preclinical development.[7][10] The baboon, in particular, has been highlighted as a suitable model for the clinical pharmacology of ethinyl estradiol.[10]
The selection should be justified based on the specific objectives of the study, with a consideration of the similarities in drug metabolism between the chosen species and humans.
Dose Formulation and Administration
The formulation and route of administration should mimic the intended clinical use as closely as possible.[11]
-
Oral Administration (Gavage): For oral PK studies, EE3A can be suspended in a vehicle such as 0.3% to 1% carboxymethylcellulose (CMC) in water.[12][13] It is crucial to ensure the stability of the compound in the chosen vehicle for the duration of the study.[5][14]
-
Intravenous Administration: For determining absolute bioavailability and intrinsic clearance, an intravenous formulation is necessary. A sterile saline solution (e.g., 0.45% or 0.9% sodium chloride) can be a suitable vehicle for intravenous administration of ethinyl estradiol prodrugs.[15] The formulation should be prepared under aseptic conditions.
Dosing and Sample Collection
Dose levels should be selected to provide a clear understanding of the dose-response relationship and to establish a "no-observed-adverse-effect-level" (NOAEL).[16]
Typical Dosing Regimen:
-
Oral: A single dose administered by oral gavage.
-
Intravenous: A single bolus injection or a short infusion.
Blood Sample Collection:
Blood samples are typically collected from a suitable vein (e.g., tail vein in rats, cephalic vein in dogs) at predetermined time points to capture the absorption, distribution, and elimination phases of the drug. A typical sampling schedule might include pre-dose (0 h) and post-dose time points such as 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours. Plasma is harvested by centrifugation and stored at -80°C until analysis.
Bioanalytical Methodology: Quantification of Ethinyl Estradiol in Plasma
A sensitive and validated bioanalytical method is essential for the accurate quantification of EE in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.
Detailed Protocol for Sample Preparation and LC-MS/MS Analysis
This protocol is a composite of best practices and requires optimization and validation for specific laboratory conditions.
Materials:
-
Plasma samples
-
Ethinyl Estradiol (EE) and Ethinyl Estradiol-d4 (internal standard, IS) reference standards
-
Methyl tert-butyl ether (MTBE)
-
Hexane
-
Dansyl chloride
-
Sodium bicarbonate buffer (100 mM, pH 10.5)
-
Acetone
-
Methanol
-
Acetonitrile
-
Ammonium formate
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Procedure:
-
Sample Thawing and Spiking: Thaw plasma samples on ice. To a 500 µL aliquot of plasma, add the internal standard (EE-d4) solution. For calibration standards and quality controls (QCs), spike blank plasma with known concentrations of EE.
-
Liquid-Liquid Extraction (LLE): Add 2.5 mL of an extraction solvent mixture (e.g., ethyl acetate-hexane 10:90 v/v) to the plasma sample.[17] Vortex for 2 minutes and centrifuge at 3,000 rpm for 10 minutes. Transfer the organic supernatant to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 45°C.
-
Derivatization: Reconstitute the dried residue in 50 µL of 100 mM sodium bicarbonate buffer (pH ~11) and 50 µL of dansyl chloride solution (1 mg/mL in acetone).[17] Vortex and incubate at 60°C for 30 minutes to enhance the ionization efficiency of EE.
-
Solid Phase Extraction (SPE) Cleanup: Condition an SPE cartridge with methanol followed by water. Load the derivatized sample onto the cartridge. Wash the cartridge with an aqueous/organic solution to remove interferences. Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol).
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions (Example):
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Dansyl-EE: m/z 530.16 → 171.08[17]
-
Dansyl-EE-d4 (IS): m/z 534.16 → 171.08 (example)
-
Data Analysis and Interpretation
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Total body clearance |
| Vd | Volume of distribution |
| F (%) | Absolute bioavailability (calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100) |
Comparative Pharmacokinetic Data of Ethinyl Estradiol in Animal Models
The following table summarizes representative pharmacokinetic parameters of ethinyl estradiol across different species after intravenous and oral administration. It is important to note that these values can vary depending on the study design, dose, and analytical methodology.
| Species | Route | Dose (mg/kg) | t1/2 (h) | CL (mL/min/kg) | F (%) | Reference |
| Rat | IV | 0.01 - 0.1 | 2.3 - 3.0 | - | - | [3] |
| Oral | 1 | - | - | 3 | [3] | |
| Rabbit | IV | 0.03 - 0.1 | - | 80.6 - 116.3 | - | [17] |
| Oral | 1 | - | - | 0.3 | [3] | |
| Dog | IV | 0.01 | 2.3 - 3.0 | - | - | [3] |
| Oral | 1 | - | - | 9 | [3] | |
| Rhesus Monkey | IV | 0.01 | 2.3 - 3.0 | - | - | [3] |
| Oral | 1 | - | - | 0.6 | [3] | |
| Baboon | IV | - | 8.8 - 11.2 | - | - | [10] |
| Oral | - | - | - | ~60 | [10] |
Visualizations: Workflows and Pathways
Experimental Workflow for a Typical Pharmacokinetic Study
Caption: Workflow for a preclinical pharmacokinetic study of EE3A.
Metabolic Pathway of Ethinyl Estradiol
Caption: Major metabolic pathways of Ethinyl Estradiol.
Conclusion
The successful execution of pharmacokinetic studies for Ethinyl Estradiol 3-Acetate in animal models is fundamental to its development as a therapeutic agent. By employing a scientifically sound experimental design, robust bioanalytical methods, and appropriate data analysis, researchers can generate high-quality data that is crucial for regulatory submissions and for making informed decisions in the drug development process. These application notes provide a framework for conducting such studies with scientific rigor and integrity.
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17α-Ethinyl estradiol-3-sulfate increases survival and hemodynamic functioning in a large animal model of combined traumatic brain injury and hemorrhagic shock: a randomized control trial. Critical Care. [Link]
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In vivo conversion of norethisterone and norethisterone acetate to ethinyl etradiol in postmenopausal women. Contraception. [Link]
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Norethindrone Acetate (NA) and Ethinyl Estradiol (EE) Related Oxidative Transformation Products in Stability Samples of Formulated Drug Product: Synthesis of Authentic References. Steroids. [Link]
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The pharmacokinetics and metabolism of ethinyl estradiol and its three sulfates in the baboon. The Journal of Steroid Biochemistry. [Link]
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Pharmacokinetics of a triphasic oral contraceptive containing desogestrel and ethinyl estradiol. Fertility and Sterility. [Link]
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Developmental Treatment with Ethinyl Estradiol, but Not Bisphenol A, Causes Alterations in Sexually Dimorphic Behaviors in Male and Female Sprague Dawley Rats. Toxicological Sciences. [Link]
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Influence of two commercial fibers in the pharmacokinetics of ethinylestradiol in rabbits. The Journal of Steroid Biochemistry and Molecular Biology. [Link]
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NDA 22-275 - 104-Week Oral (Gavage) Carcinogenicity Study in the Rat. U.S. Food and Drug Administration. [Link]
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Investigation of the Effects of Subchronic Low Dose Oral Exposure to Bisphenol A (BPA) and Ethinyl Estradiol (EE) on Estrogen Receptor Expression in the Juvenile and Adult Female Rat Hypothalamus. ResearchGate. [Link]
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DELESTROGEN® (estradiol valerate injection, USP). U.S. Food and Drug Administration. [Link]
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Application Notes and Protocols for Dosing Ethynyl Estradiol 3-Acetate in Rats
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Ethynyl estradiol (EE), a potent synthetic estrogen, is a cornerstone of numerous pharmacological and toxicological studies, particularly in reproductive and endocrine research. Its 3-acetate ester, Ethynyl Estradiol 3-Acetate (EEA), is a prodrug designed to enhance oral bioavailability and modulate the pharmacokinetic profile of the parent compound. Upon administration, EEA is presumed to undergo rapid hydrolysis by esterases in the gastrointestinal tract and liver to release the active ethynyl estradiol. This document provides a comprehensive guide to dosing EEA in rats, drawing upon the extensive body of research on EE and the established principles of steroid prodrug pharmacology. The protocols herein are designed to be adaptable to a range of experimental paradigms, from acute mechanistic studies to chronic toxicity and carcinogenicity assessments.
Scientific Rationale: The Prodrug Approach
Pharmacokinetic Profile of Ethynyl Estradiol in Rats
Understanding the pharmacokinetics of the active compound, ethynyl estradiol, is crucial for designing effective dosing regimens for its prodrug, EEA.
| Parameter | Value in Rats | Notes |
| Oral Bioavailability | ~3% | Systemic availability after oral administration is significantly lower in rats compared to humans (~40%) due to extensive first-pass metabolism in the gut wall and liver. |
| Metabolism | Extensive | Primarily occurs in the gut wall and liver. In rats, approximately 40% of the drug is metabolized by the gut wall and 79% by the liver after intraduodenal administration. The main metabolic pathways are glucuronidation and hydroxylation. |
| Terminal Half-life (IV) | 2.3 - 3.0 hours | The disposition of the unchanged drug in plasma is biphasic after intravenous administration. |
Dosing Recommendations for this compound
The following dosing recommendations for EEA are calculated based on the molar mass of EE (296.40 g/mol ) and EEA (338.44 g/mol ). To achieve a desired dose of active EE, the dose of EEA must be adjusted by a factor of approximately 1.14 (338.44 / 296.40).
Example Calculation: To administer a dose equivalent to 1 mg/kg of Ethynyl Estradiol, the required dose of this compound would be: 1 mg/kg * 1.14 = 1.14 mg/kg
The following table provides recommended dose ranges for EEA based on established effective doses of EE for various research applications.
| Research Application | Route of Administration | Recommended EEA Dose Range | Vehicle |
| Reproductive & Endocrine Studies | Oral Gavage | 1.14 - 3.42 mg/kg/day | Distilled water, 0.3-0.5% aqueous carboxymethyl cellulose, corn oil |
| Acute & Chronic Toxicity | Oral Gavage | 285 - 855 µg/kg, weekly | Saline, corn oil |
| Neurodevelopmental & Behavioral Studies | Subcutaneous Injection | 0.023 - 2.28 mg/kg (neonatal) | Oil (e.g., sesame oil, corn oil) |
| Multigenerational & Carcinogenicity Studies | Dietary Administration | 2 - 50 ppb (parts per billion) in feed | Phytoestrogen-free feed |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol details the preparation of a suspension of EEA in an aqueous vehicle, suitable for daily oral administration to rats.
Materials:
-
This compound (EEA) powder
-
Vehicle: 0.5% (w/v) Carboxymethyl Cellulose (CMC) in distilled water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinder
-
Analytical balance
-
Spatula
-
Volumetric flask
Procedure:
-
Calculate the required amount of EEA and vehicle. Based on the desired concentration and the number of animals to be dosed. The typical dosing volume for oral gavage in rats is 5-10 ml/kg.
-
Prepare the 0.5% CMC vehicle. Dissolve 0.5 g of CMC in 100 ml of distilled water by slowly adding the CMC to the water while stirring continuously with a magnetic stir bar. Gentle heating may be required to fully dissolve the CMC. Allow the solution to cool to room temperature.
-
Weigh the EEA. Accurately weigh the required amount of EEA powder using an analytical balance.
-
Create a paste. Transfer the weighed EEA to a mortar. Add a small volume of the 0.5% CMC vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial for preventing clumping and ensuring a homogenous suspension.
-
Prepare the final suspension. Gradually add the remaining vehicle to the mortar while continuing to mix. Transfer the suspension to a volumetric flask and rinse the mortar and pestle with a small amount of vehicle to ensure all the compound is transferred. Bring the suspension to the final volume with the vehicle.
-
Homogenize the suspension. Stir the final suspension on a stir plate for at least 30 minutes before dosing to ensure homogeneity. Continue to stir throughout the dosing procedure.
-
Administration. Administer the suspension to the rats via oral gavage using a suitable gavage needle. The volume to be administered should be calculated based on the most recent body weight of each animal.
Diagram of Oral Gavage Workflow
Caption: Workflow for oral gavage dosing.
Protocol 2: Preparation of this compound for Subcutaneous Injection
This protocol describes the preparation of an oil-based solution of EEA for subcutaneous administration, often used in neonatal or developmental studies.
Materials:
-
This compound (EEA) powder
-
Vehicle: Sterile sesame oil or corn oil
-
Sterile glass vial with a septum cap
-
Syringe filter (0.22 µm)
-
Sterile needles and syringes
-
Vortex mixer
-
Water bath or incubator
-
Analytical balance
Procedure:
-
Calculate the required amount of EEA and vehicle.
-
Weigh the EEA. Accurately weigh the EEA powder and transfer it to a sterile glass vial.
-
Add the vehicle. Add the calculated volume of sterile oil to the vial.
-
Dissolve the EEA. Cap the vial and vortex thoroughly. Gentle warming in a water bath (37-40°C) may be necessary to facilitate dissolution. Visually inspect the solution to ensure complete dissolution.
-
Sterile filter the solution. If required for the experimental protocol, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile vial. This step is critical for ensuring the sterility of the dosing solution.
-
Storage. Store the prepared solution protected from light at the recommended temperature. Prepare fresh solutions as needed, depending on the stability of the compound in the chosen vehicle.
-
Administration. Administer the solution subcutaneously to the rats using a sterile syringe and an appropriate gauge needle. The injection site should be in the dorsal region (scruff of the neck).
Diagram of Subcutaneous Injection Workflow
Caption: Workflow for subcutaneous injection.
Mechanism of Action: Estrogen Receptor Signaling
Ethynyl estradiol, the active metabolite of EEA, exerts its biological effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ. These receptors are ligand-activated transcription factors.
Diagram of Estrogen Receptor Signaling Pathway
Application Notes and Protocols for Long-Term Stability Testing of Ethynyl Estradiol 3-Acetate Solutions
Introduction: Ensuring the Integrity of a Potent Estrogen
Ethynyl Estradiol 3-Acetate (EE3A) is a synthetic steroidal estrogen, a prodrug that is metabolized to the highly potent Ethinyl Estradiol (EE).[1][2] Its application in pharmaceutical formulations necessitates a thorough understanding of its stability profile in solution. The degradation of EE3A can lead to a loss of potency and the formation of potentially harmful impurities, compromising the safety and efficacy of the final drug product.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust long-term stability testing program for EE3A solutions. The protocols outlined herein are grounded in the principles of scientific integrity and are designed to meet the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][5][6][7]
The primary objective of a long-term stability study is to establish a re-test period or shelf life for a drug substance under recommended storage conditions.[3][8] This is achieved by monitoring critical quality attributes over a defined period, ensuring they remain within established specifications.[4][9] For EE3A solutions, this involves not only quantifying the parent molecule but also detecting and identifying any significant degradation products.
Factors Influencing the Stability of this compound Solutions
The stability of this compound in solution is influenced by a combination of environmental and chemical factors. A foundational understanding of these factors is critical for designing a meaningful stability study and for developing stable formulations.
-
Hydrolysis: The acetate ester at the 3-position of the steroid nucleus is susceptible to hydrolysis, yielding Ethynyl Estradiol and acetic acid. This reaction can be catalyzed by both acidic and basic conditions.[10] The rate of hydrolysis is also dependent on the temperature and the polarity of the solvent.
-
Oxidation: The phenolic A-ring and the ethynyl group of the EE3A molecule are potential sites for oxidative degradation.[11][12][13] This can be initiated by exposure to atmospheric oxygen, peroxides present in excipients, or trace metal ions. Oxidative degradation can lead to the formation of a variety of byproducts, including hydroxylated and ketonic derivatives.[11]
-
Photodegradation: Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce photodegradation of EE3A.[14][15][16][17] This can lead to complex degradation pathways and the formation of photoproducts with altered biological activity.[17] Photostability testing, as outlined in ICH guideline Q1B, is therefore a critical component of a comprehensive stability program.[9]
-
Temperature: As with most chemical reactions, the rate of degradation of EE3A increases with temperature.[18] Therefore, precise temperature control during storage is essential for obtaining reliable stability data. Accelerated stability studies, conducted at elevated temperatures, are used to predict the long-term stability of the drug substance.[9]
-
pH of the Solution: The pH of the solution can significantly impact the rate of hydrolysis and potentially other degradation pathways. It is crucial to evaluate the stability of EE3A solutions across a range of pH values that may be encountered during formulation and storage.
Experimental Workflow for Long-Term Stability Testing
The following diagram outlines the key stages in a long-term stability study for this compound solutions.
Caption: Workflow for EE3A Solution Stability Testing.
Protocol for Long-Term Stability Study
This protocol is a general guideline and should be adapted based on the specific properties of the EE3A solution and the intended application.
1. Materials and Equipment
-
This compound reference standard
-
High-purity solvents (e.g., acetonitrile, methanol, water) and buffers
-
Validated stability chambers capable of maintaining temperature and humidity within ICH specified tolerances (e.g., 25°C ± 2°C / 60% RH ± 5% RH; 40°C ± 2°C / 75% RH ± 5% RH).[9]
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).[19][20]
-
Appropriate HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
Volumetric glassware and analytical balance
2. Preparation of EE3A Solutions
-
Prepare a stock solution of EE3A in a suitable solvent system at a concentration relevant to the final product.
-
The solvent system should be well-defined and representative of the intended formulation.
-
Prepare a sufficient volume of the solution to allow for testing at all planned time points.
-
Divide the solution into appropriate containers that simulate the final packaging.[4]
3. Initial Analysis (T=0)
-
Immediately after preparation, perform a complete analysis of the EE3A solution. This will serve as the baseline for the stability study.
-
The analysis should include:
-
Appearance: Visual inspection for color, clarity, and particulate matter.
-
pH: Measurement of the solution's pH.
-
Assay of EE3A: Quantification of the concentration of EE3A using a validated stability-indicating HPLC method.
-
Related Substances/Degradation Products: Detection and quantification of any impurities or degradation products present at the start of the study.
-
4. Storage Conditions and Time Points
-
Place the filled containers into the stability chambers under the following conditions as per ICH guidelines:[9][21]
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
The testing frequency for long-term studies should be sufficient to establish the stability profile. A typical schedule is every 3 months for the first year, every 6 months for the second year, and annually thereafter.[22]
-
For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[21]
5. Analytical Testing at Each Time Point
-
At each scheduled time point, remove a sufficient number of containers from the stability chambers.
-
Allow the samples to equilibrate to room temperature before analysis.
-
Perform the same set of analyses as conducted at T=0 (Appearance, pH, Assay, and Related Substances).
Stability-Indicating Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating analytical method is a cornerstone of any reliable stability study.[8] The method must be able to separate the active pharmaceutical ingredient (EE3A) from its degradation products and any other potential impurities.[23]
1. Forced Degradation Studies
-
Before initiating the long-term study, forced degradation (stress testing) of an EE3A solution should be performed to develop and validate the stability-indicating nature of the analytical method.[8][24]
-
Expose the EE3A solution to the following stress conditions:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60°C
-
Oxidation: e.g., 3% H2O2 at room temperature
-
Thermal Degradation: e.g., 80°C
-
Photodegradation: Expose the solution to light according to ICH Q1B guidelines.[9]
-
-
The goal is to achieve approximately 10-30% degradation of the EE3A. The stressed samples are then analyzed to ensure that the degradation products are resolved from the parent peak and from each other.
2. Recommended HPLC Method
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer (e.g., phosphate buffer) is often effective.[10][19]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV detection at a wavelength where EE3A has significant absorbance (e.g., around 280 nm).[1] A Diode Array Detector is preferable to assess peak purity.
-
Column Temperature: 30°C
This method should be fully validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Potential Degradation Pathways of this compound
The following diagram illustrates the primary degradation pathways for this compound.
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Application Note: A Comprehensive Guide to the Analytical Method Validation for Ethynyl Estradiol 3-Acetate
This document provides a detailed guide for the validation of an analytical method for the quantification of Ethynyl Estradiol 3-Acetate in pharmaceutical preparations. This guide is intended for researchers, scientists, and drug development professionals, offering a framework grounded in scientific principles and regulatory expectations. The methodologies described herein are aligned with the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5]
Introduction: The "Why" Behind Rigorous Validation
This compound, a synthetic derivative of estradiol, is a potent estrogen used in hormonal contraceptives and hormone replacement therapies.[6][7] Ensuring the correct dosage and purity of this active pharmaceutical ingredient (API) is paramount for patient safety and therapeutic efficacy. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, delivering reliable, reproducible, and accurate results.
The validation process is not merely a checklist of experiments; it is a systematic investigation into the performance of an analytical method. It establishes the method's capabilities and limitations, ensuring that it can consistently distinguish the analyte from potential interferences and quantify it with a high degree of certainty. This application note will delve into the critical validation parameters, providing both the theoretical underpinnings and practical protocols for their assessment.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation of a robust analytical method.
| Property | Value |
| Chemical Name | (17α)-19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol 3-acetate |
| CAS Number | 5779-47-5[7] |
| Molecular Formula | C22H26O3[6] |
| Molecular Weight | 338.44 g/mol [6] |
| Melting Point | Approximately 152-153°C[6] |
| Solubility | Soluble in organic solvents like methanol, ethanol, acetone, and chloroform. Practically insoluble in water.[6][] |
| UV Maximum (in Ethanol) | The parent compound, Ethinyl Estradiol, has a UV maximum at approximately 281 nm.[6][9] This provides a starting point for selecting the detection wavelength in HPLC. |
Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable and widely used technique for the analysis of steroids like this compound.
Chromatographic Conditions (Starting Point)
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar stationary phase is ideal for retaining the relatively non-polar this compound. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | A common and effective mobile phase for steroid analysis. The ratio can be optimized to achieve the desired retention time and peak shape. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency. |
| Detection Wavelength | 281 nm | Based on the UV maximum of the parent compound, Ethinyl Estradiol. A UV scan of this compound should be performed to confirm the optimal wavelength. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A common injection volume that can be adjusted based on the concentration of the sample and the sensitivity of the detector. |
The Validation Workflow: A Step-by-Step Approach
The following sections detail the experimental protocols for validating the analytical method in accordance with ICH Q2(R1) guidelines.[1][4][5]
Caption: A typical workflow for analytical method validation.
Specificity: Ensuring the Method is Selective
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5]
Protocol:
-
Blank Analysis: Analyze a blank sample (mobile phase) to ensure no interfering peaks are present at the retention time of this compound.
-
Placebo Analysis: Analyze a placebo sample (a mixture of all the excipients in the formulation without the API) to demonstrate that the excipients do not interfere with the analyte peak.
-
Forced Degradation Studies: Subject a solution of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H2O2 at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours.
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples and assess the resolution between the parent peak and any degradation product peaks. The method is considered stability-indicating if all degradation products are well-resolved from the analyte peak.
Linearity and Range: Establishing a Proportional Relationship
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[5]
Protocol:
-
Prepare a stock solution of this compound of known concentration.
-
From the stock solution, prepare a series of at least five calibration standards covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
| Parameter | Acceptance Limit |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero. |
Accuracy: How Close to the True Value
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.[2][10]
Protocol:
-
Prepare a placebo sample.
-
Spike the placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
| Concentration Level | Mean Recovery (%) |
| 80% | 98.0 - 102.0 |
| 100% | 98.0 - 102.0 |
| 120% | 98.0 - 102.0 |
Precision: Measuring the Degree of Scatter
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[10]
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
Acceptance Criteria:
| Precision Level | Relative Standard Deviation (RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Assessing Sensitivity
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol (Based on the Signal-to-Noise Ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by injecting a series of dilute solutions of known concentration and visually inspecting the chromatograms.
Protocol (Based on the Standard Deviation of the Response and the Slope):
-
Calculate the standard deviation of the y-intercepts of the regression lines from the linearity study.
-
Calculate the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Robustness: Withstanding Minor Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
-
Introduce small, deliberate changes to the chromatographic parameters, one at a time.
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% acetonitrile)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Analyze a system suitability solution under each of the modified conditions.
-
Evaluate the effect of the changes on the system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution).
Acceptance Criteria: The system suitability parameters should remain within the predefined acceptance criteria for each variation.
System Suitability: The Daily Check
Before commencing any sample analysis, a system suitability test must be performed to ensure that the chromatographic system is performing adequately.
Caption: Decision-making process based on system suitability results.
System Suitability Solution: A standard solution of this compound of known concentration.
Acceptance Criteria:
| Parameter | Acceptance Limit |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plate Count | ≥ 2000 |
| RSD of Peak Area (from 5 replicate injections) | ≤ 2.0% |
Conclusion
This application note provides a comprehensive framework for the validation of an analytical method for this compound. By systematically evaluating the specificity, linearity, accuracy, precision, sensitivity, and robustness of the method, laboratories can ensure the generation of high-quality, reliable data that meets regulatory standards. Adherence to these principles is fundamental to ensuring the safety and efficacy of pharmaceutical products containing this compound.
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-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
USP General Chapter <1225> Validation of Compendial Procedures. [Link]
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FDA Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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SynThink Research Chemicals. Ethinylestradiol EP Impurities & Related Compounds. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
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FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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ECA Academy. Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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USP-NF. 〈1225〉 Validation of Compendial Procedures. [Link]
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The Merck Index Online. Ethinyl Estradiol. [Link]
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Pharmaffiliates. Ethinylestradiol-Impurities. [Link]
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FDA. 75803 Levonorgestrel And Ethinyl Estradiol Correspondence. [Link]
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PubChem. Ethinylestradiol. [Link]
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International Journal of Scientific Research in Mathematical and Statistical Sciences. Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. [Link]
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Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
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Veeprho. This compound | CAS 5779-47-5. [Link]
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World Journal of Pharmacy and Pharmaceutical Sciences. RP-HPLC Method Development and Validation for the Etonogestrel and Ethinyl Estradiol in Pharmaceutical Dosage form. [Link]
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SynZeal. Ethinyl Estradiol Impurities. [Link]
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Pakistan Journal of Pharmaceutical Sciences. RP-HPLC method to assay ethinylestradiol and drospirenone with 3D chromatograph model in fixed dose in rat plasma for pharmacokinetic study analysis. [Link]
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Bulletin of Environment, Pharmacology and Life Sciences. Efficient, Cost Effective Analytical Method Validation for Simultaneous Estimation of Related Substances in Ethinyl Estradiol & Drospirenone By HPLC in Combined Dosage Form. [Link]
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International Journal of Current Pharmaceutical Analysis. Analytical Method Development and Validation for Simultaneous Estimation of Ethinyl Estradiol and Drospirenone in Tablet Dosage Form by HPLC. [Link]
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PharmaCompass. Ethinyl Estradiol. [Link]
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Agilent. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]
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Trade Science Inc. Analytical Method Validation of RP-HPLC Method for Simultaneous Estimation of Levonorgestrel and Ethinylestradiol from Combined Drug. [Link]
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FDA. Q2(R2) Validation of Analytical Procedures. [Link]
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Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Solubilizing Ethynyl Estradiol 3-Acetate for Cell-Based Assays
Welcome to the technical support guide for Ethynyl Estradiol 3-Acetate (EEA). As Senior Application Scientists, we understand that effectively delivering poorly soluble compounds like EEA into aqueous cell culture systems is a critical, and often challenging, step for generating reliable data. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.
Section 1: Foundational Knowledge - Understanding the Molecule
This section addresses the fundamental properties of this compound and the initial steps for handling it in the lab.
Q1: What is this compound (EEA), and why is it so difficult to dissolve in my cell culture medium?
Answer: this compound is a synthetic derivative of Ethinyl Estradiol (EE), a potent estrogen widely used in pharmaceuticals.[1] Like its parent compound, EEA has a steroidal backbone, which is a rigid, multi-ring structure composed primarily of carbon and hydrogen. This structure is highly nonpolar and hydrophobic (water-fearing), making it "practically insoluble in water."[2] Your cell culture medium is an aqueous, or water-based, environment. When you introduce a highly hydrophobic compound like EEA directly into it, the compound cannot form favorable interactions with the polar water molecules and will fail to dissolve, often resulting in precipitation or an unusable suspension.
Scientific Rationale: The principle of "like dissolves like" governs solubility. Polar solvents (like water) effectively dissolve polar solutes, while nonpolar solvents dissolve nonpolar solutes. The core challenge with EEA is bridging this polarity gap. To solve this, we use a small amount of a water-miscible organic solvent to first dissolve the EEA, creating a concentrated stock solution. This stock can then be carefully diluted into the aqueous cell culture medium.
Q2: What are the best primary organic solvents for creating a high-concentration stock solution of EEA?
Answer: The most effective and commonly used solvents for Ethinyl Estradiol and its derivatives are high-purity, anhydrous (water-free) Dimethyl Sulfoxide (DMSO) and absolute Ethanol.[3][4]
Expert Insight: While other organic solvents like acetone or chloroform can dissolve the compound, they are generally too toxic for cell culture applications.[1][5] The choice between DMSO and Ethanol often depends on the specific cell line and experimental endpoint, as each solvent can have distinct biological effects.[6] Always use fresh, anhydrous-grade solvents, as moisture contamination can reduce the solubility of hydrophobic compounds.[4]
Table 1: Solubility of Parent Compound Ethinyl Estradiol in Common Laboratory Solvents (Note: Data for the 3-Acetate derivative is not readily available, but solubility is expected to be very similar to the parent compound, Ethinyl Estradiol.)
| Solvent | Reported Solubility (Approx.) | Source |
| DMSO | ~20-59 mg/mL | [3][4] |
| Ethanol | ~30-59 mg/mL | [3][4][7] |
| Dimethyl Formamide (DMF) | ~20 mg/mL | [3] |
| Acetone | 1 part in 5 | [5] |
| Water | Insoluble / ~0.005 mg/mL | [4][8] |
Section 2: Experimental Workflow & Best Practices
This section provides detailed protocols and critical considerations for preparing and using your EEA solutions in cell-based assays.
Q3: What is the correct procedure for preparing a concentrated stock solution of EEA?
Answer: Preparing a clear, high-concentration stock solution is the most critical step. Follow this protocol meticulously.
Protocol 1: Preparation of a 10 mM EEA Stock Solution in DMSO
-
Pre-Weigh the Compound: Tare a sterile, glass vial on an analytical balance. Carefully weigh out the desired amount of EEA powder (Molecular Weight can be assumed to be similar to Ethinyl Estradiol, ~296.4 g/mol , but always check your supplier's specifications). For 1 mL of a 10 mM stock, you would need approximately 0.296 mg. It is often more practical to weigh a larger mass (e.g., 2.96 mg) and dissolve it in a larger volume (e.g., 10 mL) for accuracy.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial. Use a glass or polypropylene pipette, as some plastics can be degraded by DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the compound is slow to dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be effective.
-
Visual Confirmation: Hold the vial up to a light source. The solution must be completely clear and free of any visible particulates. If particulates remain, continue vortexing or warming. Do not proceed if the solution is not perfectly clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[3][9]
Q4: How do I correctly dilute my EEA stock solution into cell culture medium to avoid precipitation?
Answer: Precipitation upon dilution is the most common failure point. It occurs when the concentration of EEA exceeds its solubility limit in the final medium, which has a very high water content. The key is to perform the dilution in a stepwise manner with vigorous mixing to allow for rapid dispersion.
Protocol 2: Serial Dilution into Cell Culture Medium
-
Prepare Intermediate Dilution: First, dilute your concentrated stock (e.g., 10 mM in DMSO) into serum-free cell culture medium. A 1:100 dilution (e.g., 10 µL of stock into 990 µL of medium) to create a 100 µM intermediate solution is a good starting point.
-
CRITICAL STEP: Add the stock solution dropwise into the vortexing medium. Do not add the medium to the stock solution. This rapid mixing is essential to prevent localized high concentrations that lead to precipitation.
-
-
Prepare Final Working Solutions: Use the 100 µM intermediate solution to prepare your final concentrations in your complete cell culture medium (containing serum, if applicable). For example, to make a 1 µM final solution, you would add 10 µL of the 100 µM intermediate solution to 990 µL of complete medium.
-
Visual Check: After each dilution step, visually inspect the solution to ensure it remains clear.
-
Use Immediately: Aqueous dilutions of EEA are not stable and should be used for experiments immediately after preparation. Do not store aqueous working solutions.[3]
Diagram: Workflow for Preparing Working Solutions
Caption: Recommended workflow for diluting EEA.
Q5: What is the maximum recommended final solvent concentration for my cell-based assay?
Answer: It is crucial to keep the final concentration of the organic solvent as low as possible, as it can be toxic to cells or induce unintended biological effects.[10]
-
For DMSO: The final concentration should generally not exceed 0.5% (v/v), with many sensitive assays requiring it to be below 0.1%.[11]
-
For Ethanol: Similar to DMSO, a final concentration of <0.5% (v/v) is recommended.[6]
Table 2: Recommended Maximum Final Solvent Concentrations in Cell Culture
| Solvent | Recommended Max. Concentration | Potential Effects Above Limit |
| DMSO | 0.1% - 0.5% (v/v) | Cytotoxicity, altered gene expression, cell differentiation, reduced proliferation.[6] |
| Ethanol | 0.1% - 0.5% (v/v) | Cytotoxicity, oxidative stress, altered cell signaling.[6] |
Self-Validating System: Always run a parallel experiment with a "vehicle control." This control should contain the highest concentration of the solvent (e.g., DMSO) used in your experiment but no EEA. This allows you to distinguish the effects of the compound from the effects of the solvent itself.[11] If cells in your vehicle control show reduced viability or altered behavior compared to untreated cells, your solvent concentration is too high.
Section 3: Troubleshooting Common Problems
Even with careful planning, issues can arise. This section provides solutions to the most common problems encountered when working with EEA.
Q6: I added my EEA solution to the media, and it immediately turned cloudy. What went wrong?
Answer: This is a classic sign of precipitation. The compound has crashed out of the solution because its concentration exceeded its solubility limit in the aqueous environment. Refer to the flowchart below to diagnose the cause.
Diagram: Troubleshooting Media Precipitation
Caption: A flowchart to diagnose causes of EEA precipitation.
Expert Insight: Temperature can also be a factor. Adding a room-temperature stock solution to refrigerated media can cause a "temperature shock," reducing solubility. Always ensure your medium and stock solution are at a similar temperature before mixing.
Q7: My cells are dying or behaving unexpectedly, even in my vehicle control group. What's the cause?
Answer: This strongly suggests a problem with your solvent, not the EEA.
-
Solvent Toxicity: As discussed in Q5, your final solvent concentration may be too high for your specific cell line. Try reducing the final concentration to 0.1% or lower.
-
Solvent Purity: Using a low-grade or old bottle of DMSO can be the culprit. DMSO can degrade over time, especially if it has absorbed water, forming byproducts that are toxic to cells. Always use a high-purity, anhydrous, cell-culture-tested grade of solvent.
-
Contamination: Ensure your stock solution was prepared under sterile conditions. Non-sterile handling can introduce bacterial or fungal contamination.[12]
Q8: I cannot achieve my desired final concentration without precipitation or causing solvent toxicity. What are my options?
Answer: If you are limited by solubility and solvent toxicity, you may need to consider advanced formulation strategies.
-
Use of Solubilizing Agents: Non-toxic detergents like Tween® 80 or carriers like β-cyclodextrins can be used to encapsulate hydrophobic molecules and improve their aqueous solubility.[11][13] However, these agents must be thoroughly validated for their own effects on your cell model, as they are not inert.
-
Adjust Experimental Design: Consider if a lower, soluble concentration of EEA can still provide a meaningful biological response. The EC50 (half-maximal effective concentration) of the parent compound Ethinyl Estradiol is in the picomolar range, so very high concentrations may not be necessary.[3]
Section 4: Storage and Stability
Proper storage is essential for maintaining the integrity and activity of your compound.
Q9: How should I store my EEA stock solution, and for how long is it stable?
Answer:
-
Stock Solutions (in Anhydrous DMSO or Ethanol): Store at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.[14] When stored correctly, these stock solutions are generally stable for several months to years, but always refer to the manufacturer's datasheet.[3]
-
Aqueous Working Solutions: As stated previously, these are not stable . They should be prepared fresh for each experiment and used immediately.[3] Do not store diluted EEA in your cell culture medium.
References
-
PubChem. (n.d.). Ethinylestradiol. National Center for Biotechnology Information. Retrieved from [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2007). Combined Estrogen–Progestogen Contraceptives and Combined Estrogen–Progestogen Menopausal Therapy. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 91. Lyon (FR): International Agency for Research on Cancer. Available from: [Link]
-
RayBiotech. (n.d.). Ethinyl Estradiol. Retrieved from [Link]
- Google Patents. (n.d.). Ester derivative of ethinyl estradiol.
-
University of Hertfordshire. (n.d.). Ethinyl estradiol. AERU. Retrieved from [Link]
-
USP. (n.d.). USP Monographs: Norethindrone Acetate and Ethinyl Estradiol Tablets. Retrieved from [Link]
-
ResearchGate. (2020). The solubility of ethinyl estradiol (EE2) in methanol?. Retrieved from [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
Veronez, I. P., et al. (2015). Development, characterization, and stability studies of ethinyl estradiol solid dispersion. Journal of Thermal Analysis and Calorimetry, 120(1), 91-101. Retrieved from [Link]
-
Guguta, C., et al. (2009). Structural Diversity of Ethinyl Estradiol Solvates. Crystal Growth & Design, 9(7), 3042-3048. Retrieved from [Link]
-
The Cell Culture Dish. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]
-
USP-NF. (n.d.). Ethinyl Estradiol Tablets. Retrieved from [Link]
-
Med Handbook. (n.d.). Preparation of ß-Estradiol (1x10-2M) stock solution. Retrieved from [Link]
-
ResearchGate. (2017). Apart from DMSO, which other solvent can I use to dissolve my DCM soluble compounds for MTT assay?. Retrieved from [Link]
-
ResearchGate. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSo?. Retrieved from [Link]
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Kuroda, K., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Biology, 3(1), 661. Retrieved from [Link]
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Patient-Derived Xenograft Core. (2021). SOP_MTL-1.8 Estradiol Stock Formulation. Standard Operating Procedures. Retrieved from [Link]
-
Waters Corporation. (n.d.). Challenges in Developing an Ultra-Sensitive Bioanalytical Method for Ethinylestradiol in Human Plasma. Retrieved from [Link]
-
ResearchGate. (2020). Bio-analytical method development and validation of ethinyl estradiol with ethinyl estradiol-d4 as internal standard in human k2-edta plasma by lc-ms/ms. Retrieved from [Link]
-
Toftegaard, R., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 9, 113. Retrieved from [Link]
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Ates, G., et al. (2024). Cell viability and cytotoxicity assays: Biochemical elements and cellular compartments. Cell Biology International. Retrieved from [Link]
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ResearchGate. (2017). How do you dissolve an oil-based sample to test on cells?. Retrieved from [Link]
-
Letson, M. M., et al. (2021). 17α-Ethinyl estradiol-3-sulfate increases survival and hemodynamic functioning in a large animal model of combined traumatic brain injury and hemorrhagic shock: a randomized control trial. Journal of Neuroinflammation, 18(1), 288. Retrieved from [Link]
-
Andersson, H., et al. (2011). Effects of 17β-estradiol on proliferation, cell viability and intracellular redox status in native human lens epithelial cells. Molecular Vision, 17, 1949–1957. Retrieved from [Link]
-
ResearchGate. (2015). How long does the estradiol effect remain in primary cell cultures?. Retrieved from [Link]
-
Zhou, Y., et al. (2019). Estradiol promotes trophoblast viability and invasion by activating SGK1. Biomedicine & Pharmacotherapy, 117, 109092. Retrieved from [Link]
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Technical Support Center: Preventing Degradation of Ethynyl Estradiol 3-Acetate in Solution
Welcome to the technical support guide for Ethynyl Estradiol 3-Acetate (EE3A). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of EE3A in solution, thereby guaranteeing experimental accuracy and reproducibility. As an ester prodrug of the potent synthetic estrogen, Ethinyl Estradiol (EE), the stability of EE3A is paramount. Its degradation, primarily through hydrolysis to its parent compound, can significantly alter the effective concentration and lead to misleading results.[1][2] This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions.
Troubleshooting Guide: Diagnosing and Resolving Instability
This section addresses common issues encountered during the handling and use of EE3A solutions in a direct question-and-answer format.
Q1: My EE3A solution is losing potency much faster than expected, and I'm observing poor reproducibility. What are the likely causes and how can I troubleshoot this?
A1: Rapid potency loss is a classic sign of chemical degradation. For EE3A, an ester, the primary suspects are hydrolysis, oxidation, and photodegradation. The causality stems from the inherent reactivity of the ester linkage and the phenolic A-ring of the steroid structure.[3][4][5][6] Follow this systematic troubleshooting workflow to identify and mitigate the source of instability.
Caption: Troubleshooting workflow for EE3A potency loss.
Causality Explained:
-
Step 1 (HPLC Method): Before blaming the compound, you must trust your analytical method. A non-stability-indicating method may not be able to resolve the parent EE3A peak from its degradation products (like EE), leading to inaccurate quantification. Validated HPLC methods are crucial for this purpose.[7][8]
-
Step 2 (Storage): Temperature is a critical factor; for every 10°C increase, the rate of chemical degradation can increase exponentially.[9] Light, especially UV, provides the energy to initiate photo-oxidative reactions.[10][11] Oxygen is a direct reactant in oxidation pathways.
-
Step 3 (Solution Preparation): The pH of your solution is paramount. Ester hydrolysis is significantly catalyzed by hydroxide ions (alkaline conditions).[12] Using high-purity, de-gassed solvents minimizes the presence of reactive oxygen species and metallic impurities that can catalyze degradation.
Q2: I'm seeing new, unidentified peaks in my HPLC analysis of an aged EE3A solution. What could they be?
A2: The appearance of new peaks is direct evidence of degradation. Based on the structure of EE3A, these peaks can be confidently assigned to specific classes of degradants:
-
Primary Degradant - Ethinyl Estradiol (EE): The most likely and typically largest new peak will be the parent drug, Ethinyl Estradiol. This is the product of hydrolysis of the 3-acetate ester bond. Its identity can be confirmed by comparing its retention time with an authentic EE standard.[1][2]
-
Oxidation Products: The phenolic A-ring and other parts of the steroid nucleus are susceptible to oxidation.[3] This can result in a variety of hydroxylated or ketonic derivatives, which will appear as new, often smaller, peaks in the chromatogram.[5]
-
Photodegradation Products: If the solution was exposed to light, you might see various isomers or derivatives formed through photochemical reactions.[11][13]
A validated, stability-indicating HPLC or LC-MS method is essential for separating and identifying these products.[7][14]
Frequently Asked Questions (FAQs)
What is the primary degradation pathway for EE3A in solution?
The primary and most rapid degradation pathway is hydrolysis of the 3-acetate ester linkage to yield Ethinyl Estradiol and acetic acid. This reaction is highly sensitive to pH, being significantly accelerated in alkaline (basic) conditions.[1][2]
What is the optimal pH for storing EE3A solutions?
While specific studies on EE3A are limited, general principles for ester stability suggest a slightly acidic to neutral pH range (pH 4-7) is optimal to minimize both acid- and base-catalyzed hydrolysis.[12] It is critical to avoid alkaline conditions (pH > 8).
How should I prepare a stock solution of EE3A for long-term use?
Prepare a concentrated stock solution in a high-purity, anhydrous solvent like ethanol or acetonitrile.[7][15] Aliquot this stock into single-use, amber glass vials, purge with an inert gas (nitrogen or argon) before sealing, and store at -20°C or below. This minimizes exposure to water, oxygen, light, and repeated freeze-thaw cycles.
What solvents are recommended for EE3A?
EE3A is soluble in solvents such as ethanol, acetone, chloroform, and acetonitrile.[15] For aqueous-based experiments, first dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO) before diluting with your aqueous buffer. Ensure the final concentration of the organic solvent does not interfere with your experiment.
Best Practices & Protocols
Adherence to validated protocols is the most effective way to prevent degradation.
Protocol 3.1: Recommended Storage and Handling Conditions
This table summarizes the critical parameters for maintaining the stability of your EE3A solutions.
| Parameter | Short-Term Storage (Working Solutions, < 24h) | Long-Term Storage (Stock Solutions, > 24h) | Rationale |
| Temperature | 2-8°C (Refrigerated) | ≤ -20°C (Frozen) | Reduces the rate of all chemical degradation reactions.[9][16] |
| Light | Protect from light (Amber vials/foil wrap) | Store in complete darkness | Prevents photodegradation and photo-oxidation.[10][17] |
| Atmosphere | Tightly sealed container | Headspace purged with inert gas (N₂ or Ar) | Minimizes exposure to atmospheric oxygen, preventing oxidation.[3] |
| Container | Type I borosilicate glass or validated inert plastic | Type I borosilicate amber glass vials with PTFE-lined caps | Ensures minimal leaching and provides a barrier to light and air. |
| pH (Aqueous) | Buffered to pH 4-7 | N/A (Stored in organic solvent) | Minimizes the rate of pH-catalyzed hydrolysis.[12] |
Protocol 3.2: Step-by-Step Guide for Preparing a Stable EE3A Stock Solution
This protocol is designed to create a 10 mg/mL stock solution in ethanol, which can be further diluted as needed.
-
Preparation: Work in a clean, dry environment. Use only high-purity (e.g., HPLC or ACS grade) absolute ethanol that has been de-gassed by sparging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of EE3A powder using a calibrated analytical balance. Perform this step quickly to minimize exposure to atmospheric moisture.
-
Dissolution: Transfer the weighed EE3A to a volumetric flask made of amber glass. Add approximately 80% of the final volume of de-gassed ethanol.
-
Mixing: Cap the flask and gently sonicate or vortex until all the solid has completely dissolved. Avoid excessive heating.
-
Final Volume: Allow the solution to return to room temperature. Carefully add the de-gassed ethanol to the calibration mark. Invert the flask 15-20 times to ensure homogeneity.
-
Aliquoting & Storage: Immediately aliquot the stock solution into single-use amber glass vials with PTFE-lined screw caps. Before sealing each vial, gently blow a stream of nitrogen or argon over the liquid surface to displace the air in the headspace.
-
Labeling & Freezing: Clearly label each vial with the compound name, concentration, solvent, and preparation date. Store the vials upright in a freezer at -20°C or below.
Understanding the Mechanisms of Degradation
A deeper understanding of the degradation pathways empowers you to make informed decisions during experimental design.
Caption: Major degradation pathways of EE3A in solution.
-
Hydrolysis: This is a chemical reaction where a water molecule cleaves the ester bond. This process is significantly faster in the presence of acids or, more notably, bases, which act as catalysts.[12] The result is the parent alcohol (Ethinyl Estradiol) and the corresponding carboxylic acid (acetic acid).
-
Oxidation: The phenolic ring of the estradiol structure is electron-rich, making it a prime target for oxidation. Reactive oxygen species can attack the ring, leading to the formation of quinones or hydroxylated byproducts.[4][6] This process is often initiated by light or catalyzed by trace metal ions.
-
Photodegradation: Molecules can absorb energy from light, promoting them to an excited state.[10] This excess energy can cause chemical bonds to break or rearrange, leading to the formation of various degradation products. For complex molecules like EE3A, this can result in a complex mixture of photoproducts.[11]
By controlling the factors outlined in this guide—pH, temperature, oxygen, and light—you can effectively minimize these degradation pathways and ensure the integrity of your this compound solutions.
References
-
PubChem. (n.d.). Ethinylestradiol. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). EP2390260A2 - Ester derivative of ethinyl estradiol.
-
Springer. (2015). Development, characterization, and stability studies of ethinyl estradiol solid dispersion. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]
-
BEPLS. (n.d.). Efficient, Cost Effective Analytical Method Validation for Simultaneous Estimation of Related Substances in Ethinyl Estradiol. Retrieved from [Link]
-
PubMed. (1981). The pharmacokinetics and metabolism of ethinyl estradiol and its three sulfates in the baboon. Steroids. Retrieved from [Link]
-
CBG-MEB. (2014). Public Assessment Report Scientific discussion Feminegi. Retrieved from [Link]
-
PubMed. (1995). Norethindrone Acetate (NA) and Ethinyl Estradiol (EE) Related Oxidative Transformation Products in Stability Samples of Formulated Drug Product: Synthesis of Authentic References. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of estradiol and its degradation products by liquid chromatography. Retrieved from [Link]
-
ResearchGate. (2011). Initial photocatalytic degradation intermediates/pathways of 17α-ethynylestradiol: Effect of pH and methanol. Water Research. Retrieved from [Link]
-
ResearchGate. (2023). Electrochemical Degradation of 17α-ethinylestradiol: Transformation Products, Degradation Pathways and In Vivo Assessment of Estrogenic Activity. Environment International. Retrieved from [Link]
-
SciELO. (2009). Degradation of 17α-ethinylestradiol in water by heterogeneous photocatalysis. Brazilian Journal of Chemical Engineering. Retrieved from [Link]
-
PubMed. (2012). Catalytic oxidative degradation of 17α-ethinylestradiol by FeIII-TAML/H2O2: estrogenicities of the products of partial, and extensive oxidation. Water Research. Retrieved from [Link]
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-
MDPI. (2022). Thermal Degradation Process of Ethinylestradiol—Kinetic Study. Molecules. Retrieved from [Link]
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-
UCL Discovery. (2022). Photodegradation of free estrogens driven by UV light. Retrieved from [Link]
-
ResearchGate. (2021). Time-dependent photodegradation of aqueous ethinyl estradiol and triclosan solutions. Retrieved from [Link]
-
CBG-MEB. (2014). Public Assessment Report Scientific discussion Talia. Retrieved from [Link]
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SciSpace. (2023). Photodegradation of 17α-ethinylestradiol on Ag3PO4 crystals treated at different temperatures. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural Diversity of Ethinyl Estradiol Solvates. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethinyl estradiol cocrystals assembled by chain structures: improvement in stability and solubility. Retrieved from [Link]
-
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Asian Publication Corporation. (2023). Liquid Chromatographic-Electron Spray Ionization-Mass Spectroscopy Technique for the Simultaneous Determination of Ethinyl Estradiol & Etonogestrel. Asian Journal of Chemistry. Retrieved from [Link]
-
PubMed. (2023). Electrochemical degradation of 17α-ethinylestradiol: Transformation products, degradation pathways and in vivo assessment of estrogenic activity. Environment International. Retrieved from [Link]
-
PCCA. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Retrieved from [Link]
-
USDA ARS. (2017). Degradation and metabolite formation of estrogen conjugates in an agricultural soil. Science of The Total Environment. Retrieved from [Link]
-
PubMed. (2017). A model of natural degradation of 17-α-ethinylestradiol in surface water and identification of degradation products by GC-MS. Environmental Science and Pollution Research International. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of Ethinyl Estradiol in Women during Treatment with Norethindrone Acetate. Retrieved from [Link]
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Technical Support Center: Troubleshooting Poor Peak Shape of Ethynyl Estradiol 3-Acetate in HPLC
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[1][2] | Tailing | Column Contamination | Install and regularly replace a guard column; flush the column with strong solvent. | [3][4][2] | Fronting | Sample Solvent Stronger than Mobile Phase | Dissolve the sample in the initial mobile phase composition. | [5] | Splitting | Blocked Column Inlet Frit | Disconnect from the detector, reverse the column, and flush to waste. | [3] | Broadening | Column Degradation / Void | Replace the column if washing and back-flushing do not improve performance. |
[6] By systematically addressing these potential issues, you can significantly improve the peak shape of Ethynyl Estradiol 3-Acetate, leading to more reliable and accurate HPLC results.
Sources
Technical Support Center: Optimizing Extraction of Ethynyl Estradiol 3-Acetate from Biological Matrices
Welcome to the technical support center for the analysis of Ethynyl Estradiol 3-Acetate (EEA). This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of extracting this synthetic steroid from challenging biological matrices like plasma, serum, urine, and tissue. Due to its potent nature, EEA is often present at very low concentrations, demanding highly efficient and clean extraction methods for accurate quantification.
This document provides field-proven insights and detailed protocols to help you overcome common challenges, from low recovery and high matrix effects to analyte instability. We will explore the causality behind experimental choices to empower you to design and troubleshoot your own robust extraction workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial strategy and experimental design.
Q1: What is the most critical first step when extracting EEA from plasma or serum?
A: The most critical first step is disrupting the interaction between EEA and plasma proteins. Ethinyl estradiol, the active form of EEA, binds extensively (around 95-97%) to plasma proteins, primarily albumin[1][2][3]. This binding prevents the analyte from being efficiently partitioned into an organic solvent or retained on an SPE sorbent. Therefore, a protein precipitation or disruption step is mandatory. This is typically achieved by adding a water-miscible organic solvent like acetonitrile or methanol, or through acidic precipitation.
Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for my samples?
A: The choice depends on your required sensitivity, sample throughput, and the complexity of your matrix.
-
Liquid-Liquid Extraction (LLE): LLE is a simpler, often faster technique suitable for initial method development or when ultra-high sensitivity is not required. However, it can be less selective, leading to "dirtier" extracts with more co-extracted interferences like phospholipids, which can cause significant matrix effects in LC-MS/MS analysis[4].
-
Solid-Phase Extraction (SPE): SPE provides significantly cleaner extracts by using carefully selected wash steps to remove interferences while retaining the analyte. This is the preferred method for ultra-sensitive assays (e.g., in the low pg/mL range) as it reduces matrix effects and improves assay robustness[4]. For the cleanest possible extracts, a multi-step approach combining LLE followed by SPE is highly effective.
Q3: My assay requires measuring "total EEA" including its metabolites. How does this change my extraction protocol?
A: In vivo, EEA is rapidly hydrolyzed to ethinyl estradiol (EE), which is then metabolized to form water-soluble glucuronide and sulfate conjugates[2][5][6]. To measure total EE levels, a hydrolysis step is required before extraction to cleave these conjugates and convert them back to the parent EE form. This is typically done using an enzymatic mixture containing β-glucuronidase and arylsulfatase[7]. It is crucial to optimize the enzyme concentration, incubation time, and temperature for complete hydrolysis.
Q4: I am observing analyte degradation. What could be the cause?
A: The 3-acetate ester of EEA can be susceptible to chemical or enzymatic hydrolysis back to ethinyl estradiol during sample handling and preparation. To maintain the integrity of EEA, ensure that samples are kept cold, processed quickly, and that the pH of any buffers used is maintained in a neutral range to avoid acid- or base-catalyzed hydrolysis. The stability of EEA in your specific matrix and under your storage and processing conditions should be thoroughly validated[8].
Q5: What are matrix effects, and how can I control for them?
A: Matrix effects are the alteration of ionization efficiency for an analyte due to co-eluting compounds from the biological matrix[9][10]. This can lead to ion suppression (most common) or enhancement, causing inaccurate quantification. The best way to control for matrix effects is to use a stable isotope-labeled (SIL) internal standard (e.g., Ethinyl Estradiol-d4) that co-elutes with the analyte and experiences the same ionization effects[3][9][11]. Additionally, using a cleaner extraction method like SPE is a primary strategy to minimize these interferences.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the extraction of EEA.
Workflow for Troubleshooting Common Extraction Issues
Caption: Troubleshooting logic for common EEA extraction issues.
Detailed Troubleshooting Table
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low Analyte Recovery | Inefficient Protein Precipitation (Plasma/Serum): Proteins are still binding the analyte, preventing its extraction. | 1. Increase Solvent Volume: Ensure a solvent-to-plasma ratio of at least 3:1 (v/v) with acetonitrile or methanol. 2. Vortex Thoroughly: Vortex for at least 1 minute to ensure complete protein denaturation. 3. Allow Sufficient Time: Let the sample stand for 5-10 minutes at 4°C after adding solvent to allow proteins to fully precipitate before centrifugation. |
| Incorrect pH for LLE: The analyte may be partially ionized, increasing its aqueous solubility and reducing partitioning into the organic solvent. | Adjust Sample pH: Adjust the sample to a neutral pH (~7) before extraction. EEA is non-ionizable, but this prevents the co-extraction of acidic or basic interferences that can affect recovery and cause matrix effects[12]. | |
| Analyte Breakthrough during SPE Loading/Washing: The analyte is washed away before the elution step. | 1. Sample Pre-treatment: Dilute the sample (especially plasma digest or urine) with a weak buffer before loading to ensure proper binding to the sorbent. 2. Optimize Wash Solvent: Use a wash solvent that is strong enough to remove interferences but weak enough to leave the analyte bound. For C18 SPE, start with a low percentage of organic (e.g., 5-10% methanol in water) and gradually increase[13]. | |
| Incomplete Elution from SPE Cartridge: The elution solvent is not strong enough to desorb the analyte from the sorbent. | 1. Increase Elution Solvent Strength: Use a stronger solvent (e.g., switch from methanol to acetonitrile or add a modifier like isopropanol)[14]. 2. Use Multiple Elutions: Elute with two or three smaller volumes of solvent instead of one large volume. Allow a "soak time" of a few minutes for the solvent to interact with the sorbent before applying vacuum[14]. | |
| High Matrix Effects (Ion Suppression/Enhancement) | Co-extraction of Phospholipids (PLs): PLs are notorious for causing ion suppression in ESI-MS. | 1. Optimize LLE Solvent: A hexane/ethyl acetate (75/25 v/v) mixture has been shown to provide high recovery of EE while minimizing PL co-extraction compared to MTBE. 2. Use a Targeted SPE Strategy: Use a mixed-mode SPE sorbent (e.g., reversed-phase and ion-exchange) with optimized wash steps to specifically remove PLs. 3. Employ HybridSPE®: Consider HybridSPE®-Phospholipid plates, which combine protein precipitation and phospholipid removal in a single device. |
| Poor Reproducibility (High %CV) | Inconsistent Manual Procedures: Small variations in pipetting, vortexing times, or evaporation rates can lead to significant variability. | 1. Standardize All Steps: Ensure consistent timing and technique for all manual steps. Use calibrated positive displacement pipettes for viscous biological fluids. 2. Automate Extraction: If throughput allows, use an automated liquid handler or SPE system to eliminate manual variability. |
| Formation of an Emulsion during LLE: An emulsion layer between the aqueous and organic phases makes it difficult to recover the organic layer completely and consistently. | 1. Centrifuge at Higher Speed/Longer Time: Increase the g-force or duration of the centrifugation step. 2. Salting Out: Add sodium chloride or sodium sulfate to the aqueous phase to increase its polarity and help break the emulsion[12]. 3. Freeze-Thaw: Freeze the sample to break the emulsion, then thaw and re-centrifuge. |
Section 3: Detailed Experimental Protocols
The following are generalized protocols that serve as a starting point. They must be optimized and validated for your specific application and matrix.
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is adapted from methodologies developed for ultra-sensitive ethinyl estradiol analysis and is suitable for LC-MS/MS applications.
Materials:
-
Human plasma (e.g., 500 µL)
-
Internal Standard (SIL-EEA or SIL-EE) spiking solution
-
Acetonitrile (ACN), HPLC grade
-
Extraction Solvent: 75:25 (v/v) Hexane:Ethyl Acetate
-
Centrifuge tubes (15 mL, polypropylene)
-
Vortex mixer and Centrifuge
-
Solvent evaporator (e.g., nitrogen stream)
-
Reconstitution solvent (compatible with LC mobile phase)
Procedure:
-
Pipette 500 µL of plasma into a 15 mL centrifuge tube.
-
Add a known amount of internal standard solution.
-
Protein Precipitation: Add 1.5 mL of ACN. Vortex vigorously for 1 minute.
-
Centrifuge for 10 minutes at ≥3000 x g to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 15 mL tube.
-
Liquid-Liquid Extraction: Add 4 mL of the Hexane:Ethyl Acetate extraction solvent.
-
Cap the tube and vortex for 2 minutes.
-
Centrifuge for 5 minutes at ≥3000 x g to achieve phase separation.
-
Carefully transfer the upper organic layer to a clean glass tube, avoiding the aqueous layer and any protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ≤40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of reconstitution solvent. Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) from Urine
This protocol describes a general method using a reversed-phase (C18) SPE cartridge, which is suitable for extracting EEA and its de-acetylated metabolite.
Materials:
-
Urine sample (e.g., 1 mL)
-
Internal Standard spiking solution
-
Reversed-Phase SPE Cartridges (e.g., C18, 100 mg)
-
SPE vacuum manifold
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Wash Solvent: 10% MeOH in water
-
Elution Solvent: Acetonitrile (ACN) or Methanol
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add internal standard. If hydrolysis is required, perform it at this stage according to the enzyme manufacturer's protocol, then adjust pH to ~7.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of MeOH followed by 3 mL of deionized water. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated urine sample onto the cartridge at a slow, steady flow rate (~1-2 mL/min)[14].
-
Washing:
-
Wash 1: Pass 3 mL of deionized water to remove salts.
-
Wash 2: Pass 3 mL of the 10% MeOH wash solvent to remove polar interferences.
-
-
Drying: Dry the cartridge thoroughly under high vacuum for 5-10 minutes to remove all residual water. This step is critical for efficient elution.
-
Elution: Elute the analyte by passing 2 x 1 mL of ACN through the cartridge into a collection tube. Allow the solvent to soak for 1 minute before applying vacuum for the first elution.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in an appropriate volume of solvent for your analytical instrument.
Extraction Workflow Diagram
Caption: General workflow for EEA extraction from biological matrices.
Section 4: Data Summaries
Table 1: Comparison of LLE Solvents for Steroid Extraction
| Solvent/Mixture | Relative Polarity | Advantages | Disadvantages |
| Hexane/Ethyl Acetate (75:25) | Low-Medium | High recovery for EE (>90%); reduced extraction of phospholipids compared to other solvents. | Two-component mixture requires precise preparation. |
| Methyl tert-butyl ether (MTBE) | Medium | Good general-purpose solvent for steroids; high recovery. | Can co-extract more interferences, especially phospholipids. Can form peroxides upon storage. |
| Dichloromethane (DCM) | Medium | Effective for a broad range of steroids. | Heavier than water, forming the bottom layer, which can be more difficult to separate. Environmental and health concerns. |
| Ethyl Acetate | Medium-High | Stronger solvent, good for more polar steroids. | High water miscibility can lead to poor phase separation and extraction of water-soluble interferences. |
References
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O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 641. [Link]
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Waters Corporation. (n.d.). Challenges in Developing an Ultra-Sensitive Bioanalytical Method for Ethinylestradiol in Human Plasma. [Link]
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Pacifici, G. M., Viani, A., Rizzo, G., & Carrai, M. (1989). Plasma protein binding of ethinyloestradiol: effect of disease and interaction with drugs. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 27(7), 362–365. [Link]
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Akpoviroro, J., & Fotherby, K. (1980). Assay of ethynyloestradiol in human serum and its binding to plasma proteins. The Journal of Steroid Biochemistry, 13(7), 773–779. [Link]
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Bowman, D. B., & Chambers, D. M. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 47(3), 256–262. [Link]
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Stankov, M., et al. (2021). Solid-phase extraction of estrogen hormones onto chemically modified carbon cryogel. Journal of the Serbian Chemical Society. [Link]
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Fotherby, K. (1983). Pharmacokinetics of ethynyloestradiol in humans. Journal of Steroid Biochemistry, 19(1), 817-820. [Link]
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Silva, C. P., et al. (2014). Recovery of estrogens from aqueous solution by SPE extraction under different preconcentration levels. Journal of the Brazilian Chemical Society, 25(1), 126-133. [Link]
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Kuhnz, W., et al. (1993). Radioimmunological analysis of ethinylestradiol in human serum. Validation of the method and comparison with a gas chromatographic/mass spectrometric assay. Arzneimittel-Forschung, 43(9), 966-971. [Link]
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Waters Corporation. (n.d.). Challenges in Developing an Ultra-Sensitive Bioanalytical Method for Ethinylestradiol in Human Plasma. [Link]
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PromoChrom Technologies. (2021). 7 Tips to Improve Solid Phase Extraction (SPE) Recovery. [Link]
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Gackowska, A., et al. (2021). Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples. Molecules, 26(11), 3354. [Link]
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Goldzieher, J. W., & Brody, S. A. (1990). Human pharmacokinetics of ethynyl estradiol 3-sulfate and 17-sulfate. American Journal of Obstetrics and Gynecology, 163(6 Pt 2), 2114–2119. [Link]
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Zhang, K., et al. (2016). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1021, 148–154. [Link]
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Udhayavani, S., et al. (2017). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ETHINYL ESTRADIOL WITH ETHINYL ESTRADIOL-D4 AS INTERNAL STANDARD IN HUMAN K2-EDTA PLASMA BY LC-MS/MS. International Journal of Pharmaceutical Sciences and Research, 8(7), 2996-3003. [Link]
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Udhayavani, S., et al. (2017). bio-analytical method development and validation of ethinyl estradiol with ethinyl estradiol-d4 as internal standard in human k 2 - edta plasma by lc-ms/ms. ResearchGate. [Link]
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Britannica. (2024). Steroid - Isolation, Extraction, Purification. [Link]
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Analytical Method Validation of RP-HPLC Method for Simultaneous Estimation of Levonorgestrel and Ethinylestradiol from Combined Drug. (2018). TSI Journals. [Link]
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Van der Berg, C., et al. (2020). Data on the optimisation of a solid phase extraction method for fractionating estrogen metabolites from small urine volumes. Data in brief, 29, 105159. [Link]
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LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]
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Development of a Validated Liquid Chromatography Method for the Simultaneous Determination of Ethinyl Estradiol, Cyproterone Acetate, and Norgestrel in Breast Milk Following Solid‐Phase Extraction. (2014). ResearchGate. [Link]
-
Bodagala, P., et al. (2024). RP-HPLC Method Development and Validation for the Etonogestrel and Ethinyl Estradiol in Pharmaceutical Dosage form. Asian Journal of Pharmaceutical Analysis. [Link]
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Sterlitech Corporation. (2011). Solid Phase Extraction for Steroid Hormone Analysis. [Link]
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Maggs, J. L., et al. (2002). Norethindrone Acetate (NA) and Ethinyl Estradiol (EE) Related Oxidative Transformation Products in Stability Samples of Formulated Drug Product: Synthesis of Authentic References. Steroids, 67(3-4), 165-74. [Link]
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Andersen, S., et al. (2014). Screening for anabolic steroids in urine of forensic cases using fully automated solid phase extraction and LC-MS-MS. Journal of analytical toxicology, 38(6), 329-336. [Link]
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Shishkina, E. A., et al. (2021). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules, 26(19), 5948. [Link]
-
Makin, H. L. J., et al. (2016). General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry. ResearchGate. [Link]
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Gadzała-Kopciuch, R., et al. (2011). Isolation and detection of steroids from human urine by molecularly imprinted solid-phase extraction and liquid chromatography. ResearchGate. [Link]
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Yin, P., et al. (2021). A Sensitive and Specific ESI-Positive LC–MS/MS Method for the Quantitation of Estrogens in Human Serum in Under Three Minutes. Metabolites, 11(1), 1. [Link]
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Veronez, I. P., et al. (2015). Development, characterization, and stability studies of ethinyl estradiol solid dispersion. Journal of Thermal Analysis and Calorimetry, 120, 715–722. [Link]
-
Pistos, C., et al. (2007). Development of a Validated Liquid Chromatography Method for the Simultaneous Determination of Ethinyl Estradiol, Cyproterone Acetate, and Norgestrel in Breast Milk Following Solid‐Phase Extraction. Journal of Liquid Chromatography & Related Technologies, 30(19), 2827-2843. [Link]
-
Waters Corporation. (n.d.). Challenges in Developing an Ultra-Sensitive Bioanalytical Method for Ethinylestradiol in Human Plasma. [Link]
-
Analysis of 17-β-estradiol and 17-α-ethinylestradiol in biological and environmental matrices - A review. (2022). ResearchGate. [Link]
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Shackleford, D. M., & Kominami, G. (1993). A comparison of three methods of hydrolysis for estrogen conjugates. Journal of steroid biochemistry and molecular biology, 46(3), 273–279. [Link]
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Yulianita, A., et al. (2019). Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry. Journal of Young Pharmacists, 11(2), 143-148. [Link]
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- 1. Plasma protein binding of ethinyloestradiol: effect of disease and interaction with drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
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- 6. Human pharmacokinetics of ethynyl estradiol 3-sulfate and 17-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening for anabolic steroids in urine of forensic cases using fully automated solid phase extraction and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. promochrom.com [promochrom.com]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Ethynyl Estradiol 3-Acetate
Welcome to the technical support center for troubleshooting matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Ethynyl Estradiol 3-Acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis. Here, we will delve into the causes of matrix effects, provide robust methods for their identification, and offer proven strategies for their mitigation, ensuring the accuracy and reliability of your analytical data.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: What are matrix effects and why are they a significant concern for the analysis of this compound?
A1: In LC-MS/MS, the "matrix" encompasses all components within a sample apart from the analyte of interest, which for biological samples includes proteins, salts, lipids, and particularly phospholipids.[1][2] Matrix effects refer to the alteration of an analyte's ionization efficiency caused by these co-eluting components.[1][3] This interference can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][4] For a potent synthetic estrogen like this compound, which is often measured at very low concentrations in complex biological fluids, even minor matrix effects can lead to significant quantification errors and unreliable results.[5]
Q2: What are the primary sources of matrix effects when analyzing this compound in biological samples?
A2: The predominant cause of matrix effects, especially when using electrospray ionization (ESI), is the competition for ionization between the analyte and co-eluting matrix components in the mass spectrometer's source.[6] Endogenous phospholipids from plasma and serum are a well-documented and significant source of ion suppression in bioanalysis.[7][8][9] These molecules can alter the physical properties of the ESI droplets, such as viscosity and surface tension, which hinders the efficient transition of the analyte into the gas phase.[6] Other contributing factors can include salts, proteins, and other endogenous compounds that were not sufficiently removed during sample preparation.[7]
Q3: My calibration curve for this compound in the matrix has a different slope compared to the curve in a neat solution. Is this a sign of matrix effects?
A3: Yes, a discrepancy in the slope of calibration curves prepared in the biological matrix versus a clean solvent is a strong indicator of matrix effects.[2] This difference suggests that the ionization of this compound is being either suppressed or enhanced by the matrix components. To quantify this, you can calculate the matrix factor (MF) by comparing the peak area of the analyte in the matrix to its peak area in the neat solution. An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[4]
Section 2: Troubleshooting Guide - Identifying and Quantifying Matrix Effects
Encountering variability in your results? This section provides step-by-step protocols to diagnose if matrix effects are the culprit.
Issue 1: Inconsistent peak areas and poor reproducibility for this compound.
Protocol for Post-Column Infusion to Qualitatively Assess Matrix Effects:
This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[4][10]
-
System Setup:
-
Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal.
-
Using a T-connector, infuse this standard solution at a constant flow rate into the LC eluent stream between the analytical column and the mass spectrometer inlet.
-
-
Analysis:
-
Inject a blank, extracted matrix sample (e.g., plasma or serum processed through your sample preparation method).
-
Monitor the signal of the infused this compound.
-
-
Interpretation:
-
A stable baseline indicates no matrix effects at that retention time.
-
A dip in the baseline signifies a region of ion suppression.
-
A peak or rise in the baseline indicates a region of ion enhancement.
-
By comparing the retention time of your analyte with these regions, you can determine if it is eluting in a zone susceptible to matrix effects.[10]
-
Issue 2: Suspected inaccurate quantification leading to failed validation batches.
Protocol for Post-Extraction Spike to Quantitatively Determine Matrix Factor:
This is the standard method for quantifying the extent of matrix effects.[4]
-
Sample Preparation:
-
Set A: Prepare your calibration standards and quality control (QC) samples in a neat solution (e.g., mobile phase or reconstitution solvent).
-
Set B: Extract blank biological matrix using your established sample preparation method. After the final extraction step, spike the extract with this compound at concentrations corresponding to your calibration standards and QCs.
-
-
Analysis:
-
Analyze both sets of samples using your LC-MS/MS method.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) for each concentration level:
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
-
An MF value close to 1 indicates minimal matrix effect. Values significantly deviating from 1 confirm the presence of ion suppression or enhancement.
-
| Matrix Factor (MF) | Interpretation |
| < 1 | Ion Suppression |
| > 1 | Ion Enhancement |
| ≈ 1 | Minimal Matrix Effect |
Section 3: Mitigation Strategies - A Multi-Faceted Approach
Once matrix effects are confirmed, the following strategies can be employed to minimize their impact. The choice of strategy will depend on the severity of the effect and the specific requirements of the assay.
Strategy 1: Optimization of Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components before they reach the LC-MS/MS system.[2][11]
Comparison of Sample Preparation Techniques:
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Proteins are precipitated out of the sample using an organic solvent (e.g., acetonitrile, methanol). | Simple, fast, and inexpensive. | Does not effectively remove phospholipids, a major source of matrix effects.[9] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases. | Can provide cleaner extracts than PPT. | Can be labor-intensive and may have lower analyte recovery for certain compounds.[11][12] |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while interferences are washed away. | Provides significantly cleaner extracts by removing a wider range of interferences, including phospholipids.[8][13] | Requires method development and can be more costly. |
| HybridSPE®-Phospholipid | A specialized SPE technique that specifically targets and removes phospholipids. | Highly effective at reducing phospholipid-based matrix effects.[8] | Specific to phospholipid removal. |
Workflow for Method Selection:
Caption: Decision tree for selecting a sample preparation method.
Strategy 2: Chromatographic Separation
Optimizing the LC method can separate this compound from co-eluting matrix components.[2][14]
-
Gradient Modification: Adjusting the gradient slope can improve the resolution between the analyte and interfering peaks.
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Mobile Phase Modifiers: Changing the pH or using different additives can shift the retention times of the analyte and matrix components.[12]
Strategy 3: The "Gold Standard" - Use of a Stable Isotope-Labeled Internal Standard (SIL-IS)
Employing a SIL-IS is the most reliable way to compensate for matrix effects.[14]
-
Principle: A SIL-IS (e.g., Ethynyl Estradiol-d4) is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C).[15][16]
-
Mechanism of Action: The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[14] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.[16]
Workflow for Implementing a SIL-IS:
Caption: Workflow for using a Stable Isotope-Labeled Internal Standard.
Strategy 4: Derivatization
For analytes with poor ionization efficiency like Ethynyl Estradiol, derivatization can significantly enhance the MS response and potentially move the analyte to a region of the chromatogram with fewer matrix interferences.[5][17]
-
Common Reagent: Dansyl chloride is frequently used to derivatize estrogens, improving their ionization in positive ESI mode.[5][17]
Section 4: Advanced Troubleshooting and Method Validation
Q4: I've implemented a SIL-IS, but I'm still seeing high variability. What could be the issue?
A4: While a SIL-IS is highly effective, extreme ion suppression can still be problematic. If the analyte signal is suppressed to a level near the lower limit of quantification (LLOQ), the precision and accuracy can be compromised. In such cases, a combination of strategies is recommended: improve your sample cleanup (e.g., switch to SPE) to reduce the overall level of matrix components and continue to use the SIL-IS for compensation.[11] Also, ensure that the SIL-IS does not have any isotopic effects that cause it to separate from the native analyte on the column.[3]
Q5: How do regulatory bodies view matrix effects in bioanalytical method validation?
A5: Regulatory agencies such as the FDA and EMA require a thorough evaluation of matrix effects as part of method validation.[17] This typically involves demonstrating that the matrix from different sources (e.g., different patient lots) does not impact the accuracy and precision of the assay. The quantitative assessment using the post-extraction spike method is a standard requirement.
By systematically applying the principles and protocols outlined in this guide, you can effectively identify, troubleshoot, and mitigate matrix effects in your LC-MS/MS analysis of this compound, leading to robust and reliable data.
References
-
Taylor & Francis Online. (2011-02-21). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. [Link]
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PubMed. (2009). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. [Link]
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Chromatography Online. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
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Taylor & Francis Online. (2009-10-21). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. [Link]
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Waters. Quantification of Ethinyl Estradiol in Plasma at 1 pg/mL Using UPLC and Xevo TQ-S. [Link]
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ResearchGate. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. [Link]
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ACS Publications. A Highly Efficient and Automated Magnetic Bead Extraction Method Overcomes the Matrix Effect in LC–MS/MS Analysis of Human Serum Steroid Hormones. [Link]
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Mesbah Energy. (2021-06-10). Application of stable isotopes in the measurement of steroid hormones using the LC-MS / MS system. [Link]
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PubMed. (2016-01-28). Stable isotope labeling - Liquid chromatography/mass spectrometry for quantitative analysis of androgenic and progestagenic steroids. [Link]
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PubMed. (2016-04-01). UPLC-MS/MS assay for the simultaneous determination of ethinyl estradiol, norgestimate and 17-Desacetyl norgestimate at low pg/mL in human plasma. [Link]
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ResearchGate. Development and validation of UPLC-MS/MS method for simutaneous determination of gestodene and ethinyl estradiol in rat plasma. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. matrix-effect-in-bioanalysis-an-overview.pdf. [Link]
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NIH. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]
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ResearchGate. Structures of steroid hormones and their stable isotope-labeled internal standards. [Link]
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Semantic Scholar. UPLC-MS/MS assay for the simultaneous determination of ethinyl estradiol, norgestimate and 17-Desacetyl norgestimate at low pg/mL in human plasma. [Link]
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Semantic Scholar. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters. [Link]
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Journal of Applied Bioanalysis. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
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LCGC International. (2021-11-02). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
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ResearchGate. (PDF) Development and validation of a liquid chromatography/tandem mass spectrometric method for determination of ethinyl estradiol in human plasma. [Link]
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SCIEX. Highly Sensitive and Robust Quantification Method for Ethinyl Estradiol and Drospirenone in Plasma. [Link]
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ResearchGate. (2020-03-26). bio-analytical method development and validation of ethinyl estradiol with ethinyl estradiol-d4 as internal standard in human k 2 - edta plasma by lc-ms/ms. [Link]
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CDC Stacks. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. [Link]
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PMC - NIH. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]
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NIH. (2020-12-12). A Sensitive and Specific ESI-Positive LC–MS/MS Method for the Quantitation of Estrogens in Human Serum in Under Three Minutes. [Link]
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Semantic Scholar. Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. [Link]
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ResearchGate. Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. [Link]
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ResearchGate. (2017-11-24). (PDF) Matrix effects and application of matrix effect factor. [Link]
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PMC - NIH. Current strategies for quantification of estrogens in clinical research. [Link]
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Technical Support Center: Enhancing the Oral Bioavailability of Ethynyl Estradiol 3-Acetate
Welcome to the technical support center for Ethynyl Estradiol 3-Acetate (EE3A). This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the challenges associated with the oral delivery of this potent synthetic estrogen. Here, we synthesize foundational scientific principles with field-proven formulation strategies and troubleshooting advice to empower your research and development efforts.
Section 1: Foundational Knowledge: Understanding EE3A's Bioavailability Hurdles
To effectively enhance the oral bioavailability of this compound, one must first grasp the inherent physicochemical and metabolic barriers that limit its systemic absorption. EE3A is a prodrug, rapidly hydrolyzed to the active Ethinyl Estradiol (EE) in the body. The challenges faced by EE are twofold: poor aqueous solubility and extensive first-pass metabolism.
Physicochemical Properties
The lipophilic nature of EE is a primary obstacle. A high lipophilicity is often associated with poor aqueous solubility, which is a rate-limiting step for the absorption of many drugs.[1][2]
| Property | Value / Description | Implication for Oral Bioavailability |
| Drug Classification | BCS Class II/IV (Low Solubility) | Dissolution is the rate-limiting step for absorption.[1][3] |
| Aqueous Solubility | Practically insoluble in water.[4] | Limited dissolution in gastrointestinal fluids leads to low concentration gradient for absorption. |
| Lipophilicity (LogP) | High (Implied by its steroidal structure and solubility profile) | While good for membrane permeation, high lipophilicity correlates with poor aqueous solubility.[5] |
| Physical Form | Crystalline Solid[4] | The stable crystalline lattice requires significant energy to break, further limiting dissolution rate compared to an amorphous form.[6] |
The First-Pass Metabolism Barrier
Upon oral administration, a drug is absorbed from the gastrointestinal (GI) tract and travels via the portal vein to the liver before reaching systemic circulation. During this "first pass," EE undergoes extensive metabolism in both the gut wall and the liver.[7][8] This metabolic process significantly reduces the amount of active drug that reaches the bloodstream. Studies have shown that Ethinyl Estradiol is subject to a substantial first-pass effect, with an oral bioavailability of only about 40-50%.[7][9][10] The primary metabolic pathway is sulfation in the gut wall.[7][11]
Diagram: The First-Pass Effect on Ethinyl Estradiol
The following diagram illustrates the journey of orally administered EE3A and the metabolic hurdles it encounters.
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Overcoming challenges in the synthesis of high-purity Ethynyl Estradiol 3-Acetate
Technical Support Center: Synthesis of High-Purity Ethynyl Estradiol 3-Acetate
Welcome to the dedicated technical support guide for the synthesis of high-purity this compound. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the intricacies of this multi-step synthesis. My goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you overcome common challenges, optimize your yield, and achieve the stringent purity levels required for pharmaceutical applications.
The synthesis of this compound (EE3A) is conceptually straightforward but presents numerous practical hurdles. Success hinges on precise control over reaction conditions, rigorous purification, and accurate analytical characterization. This guide is structured as a series of troubleshooting questions and in-depth answers, reflecting the real-world problems encountered in the laboratory.
Overall Synthetic Workflow
The most common and efficient pathway to this compound begins with the protection of the phenolic hydroxyl group of estrone, followed by the critical stereoselective ethynylation at the C17-ketone.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Reaction & Purification
This section addresses specific problems you may encounter during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My ethynylation reaction is sluggish, stalls, or shows a low conversion of Estrone 3-Acetate. What are the primary causes and how can I fix them?
Answer: This is a classic issue in acetylide addition chemistry and almost always points to one of three areas: the quality of your reagents, the reaction setup, or temperature control.
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Causality & Mechanism: The reaction involves the deprotonation of acetylene by a strong base to form a potent acetylide nucleophile, which then attacks the electrophilic C17-ketone of Estrone 3-Acetate. This process is highly sensitive to moisture and protic impurities, which will quench the acetylide anion and the base, halting the reaction.
-
Troubleshooting Steps:
-
Solvent and Reagent Purity: The solvent, typically tetrahydrofuran (THF), must be anhydrous. Using a freshly distilled or commercially available anhydrous solvent is critical. Ensure your base (e.g., potassium hydroxide, potassium tert-butoxide) is of high purity and has not been degraded by atmospheric moisture and CO₂. A Chinese patent (CN107814824B) highlights the use of potassium hydroxide in THF, emphasizing the need for a controlled environment[1].
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Inert Atmosphere: The entire reaction, from adding the base to quenching, must be conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to side reactions, while moisture is detrimental.
-
Acetylene Source: Ensure a steady, sufficient flow of acetylene gas. If using a cylinder, the regulator and delivery lines should be free of leaks and moisture. In some protocols, acetylene is bubbled through the solvent first to ensure saturation before adding the steroid substrate[1].
-
Temperature Control: The initial formation of the potassium acetylide is often exothermic. The subsequent addition of the Estrone 3-Acetate is typically performed at low temperatures (e.g., -5 to 10°C) to control the reaction rate and improve stereoselectivity[1]. A deviation from the optimal temperature can significantly slow the reaction rate.
-
Q2: I'm observing a significant amount of an impurity with a similar retention time to my product. I suspect it's the 17β-ethynyl epimer. How can I improve the stereoselectivity for the desired 17α-ethynyl product?
Answer: Controlling the stereochemical outcome at the C17 position is arguably the most critical challenge in this synthesis. The desired product is the 17α-ethynyl isomer, which is generally the kinetically favored product. Formation of the 17β-epimer can complicate purification significantly.
-
Causality & Mechanism: The attack of the acetylide anion can occur from either the α-face or the β-face of the steroid's D-ring. The α-face is sterically less hindered due to the presence of the C18-angular methyl group on the β-face. Therefore, low-temperature conditions favor the kinetic product (17α-attack). At higher temperatures or with prolonged reaction times, the reaction can equilibrate, leading to the formation of the more thermodynamically stable 17β-hydroxy compound, which can then be ethynylated to the undesired 17β-ethynyl epimer[2][3].
-
Optimization Strategies:
-
Maintain Low Temperature: Strictly control the reaction temperature, ideally between -10°C and 5°C, during the addition of Estrone 3-Acetate and for the duration of the reaction[1]. This is the most effective tool for maximizing kinetic control.
-
Choice of Base and Solvent: While various bases can be used, bulkier bases can sometimes enhance selectivity. However, the most commonly cited methods rely on precise temperature control with standard bases like KOH or potassium t-butoxide[1][4].
-
Reaction Time: Monitor the reaction closely by TLC or in-process HPLC. Avoid unnecessarily long reaction times that could allow for equilibration to the undesired epimer. Once the starting material is consumed, proceed with the work-up.
-
Q3: My primary purification by recrystallization isn't achieving the desired >99.5% purity. How can I optimize this critical step?
Answer: Recrystallization is a powerful technique for removing bulk impurities, but its effectiveness is highly dependent on the solvent system. For closely related impurities like the starting material or the 17-epimer, a single recrystallization may be insufficient.
-
Causality & Mechanism: Successful recrystallization relies on the significant difference in solubility of the desired compound and its impurities in a chosen solvent system at high and low temperatures. The ideal solvent will dissolve the compound completely when hot but very poorly when cold, while impurities remain either soluble or insoluble at all temperatures.
-
Optimized Recrystallization Protocol:
-
Solvent Screening: A systematic solvent screen is essential. Methanol is frequently cited as a good solvent for recrystallizing ethynyl estradiol derivatives[5]. Acetone/hexane and ethyl acetate/hexane are also effective co-solvent systems that allow for fine-tuning of polarity[6][7].
-
Slow Cooling: After dissolving the crude product in the minimum amount of hot solvent, allow it to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. Slow cooling promotes the formation of well-ordered, pure crystals, excluding impurities from the crystal lattice.
-
Seeding: If crystallization is slow to initiate, adding a single, pure seed crystal can induce crystallization and often improves crystal quality.
-
Iterative Purification: Do not expect one-pot perfection. A second or even third recrystallization from a different solvent system may be necessary to achieve the final desired purity.
-
Table 1: Common Solvents for Recrystallization of Steroidal Compounds
| Solvent/System | Polarity | Boiling Point (°C) | Comments |
| Methanol | Polar Protic | 65 | Often effective for polar steroids; good for removing non-polar impurities.[5] |
| Ethanol | Polar Protic | 78 | Similar to methanol, slightly less polar. |
| Acetone | Polar Aprotic | 56 | Good solvent, often used in a co-solvent system with an anti-solvent like hexanes.[6] |
| Ethyl Acetate | Mid-Polarity | 77 | Versatile solvent, useful in co-solvent systems. |
| Hexane/Ethyl Acetate | Variable | Variable | Excellent for fine-tuning polarity to precipitate the product while keeping impurities in solution. |
| Dichloromethane/Methanol | Variable | Variable | A more polar system that can be effective for stubborn impurities. |
Q4: Recrystallization has failed to remove a persistent impurity. What chromatographic options should I consider?
Answer: When recrystallization is insufficient, column chromatography is the logical next step. It offers superior separation power based on the differential partitioning of compounds between a stationary phase and a mobile phase.
-
Causality & Mechanism: Silica gel chromatography separates compounds based on polarity. More polar compounds interact more strongly with the polar silica gel and elute later, while less polar compounds travel down the column faster. This compound, its starting material, and its epimer have very similar polarities, requiring an optimized system for separation.
-
Recommended Chromatographic Method:
-
Stationary Phase: Standard flash-grade silica gel (40-63 µm) is typically sufficient.
-
Mobile Phase (Eluent): A gradient or isocratic system of non-polar and polar solvents is used. A common starting point is a mixture of hexanes and ethyl acetate. Begin with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. The optimal ratio must be determined by TLC analysis first.
-
Detection: Monitor the fractions using TLC with a UV lamp (254 nm) and/or a potassium permanganate stain to visualize the spots.
-
Fraction Collection: Collect small fractions and analyze their purity by TLC or HPLC before combining the pure fractions.
-
Caption: Decision workflow for the purification of this compound.
FAQs: Synthesis & Handling
Q: What are the recommended analytical methods to confirm the purity and identity of the final product? A: A combination of methods is essential for full characterization.
-
HPLC: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity assessment. A C18 column with a water/acetonitrile or water/methanol gradient is typical. UV detection at ~210 nm or ~280 nm is effective[8][9].
-
NMR: ¹H and ¹³C NMR spectroscopy are required to confirm the structure, including the critical stereochemistry at C17. The presence of the acetylenic proton singlet (~2.6 ppm) and the acetate methyl singlet (~2.3 ppm) are key diagnostic signals.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight[10].
-
Melting Point: A sharp melting point is a good indicator of high purity.
Q: My final product is degrading upon storage. What are the stability considerations for this compound? A: Steroidal compounds, particularly those with unsaturated systems and phenolic groups, can be sensitive to environmental factors. Ethinyl estradiol itself is known to be sensitive to air and light[5]. The phenolic acetate group in EE3A offers some protection, but degradation, likely through oxidation, can still occur[11]. For long-term storage, it is best to keep the high-purity solid in an amber vial, under an inert atmosphere (argon or nitrogen), and at reduced temperatures (e.g., 2-8°C).
Q: What are the critical safety precautions when handling acetylene and strong bases like potassium hydroxide? A: Safety is paramount.
-
Acetylene: Acetylene gas is highly flammable and can form explosive acetylides with certain metals (copper, silver, mercury). Ensure all tubing and fittings are not made of these metals. Work in a well-ventilated fume hood, away from ignition sources.
-
Potassium Hydroxide (KOH): KOH is highly corrosive and hygroscopic. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle it quickly in a dry environment to minimize water absorption. The reaction with water is highly exothermic.
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This method is a representative starting point for assessing the purity of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 50% to 90% B; 20-25 min: 90% B; 25-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Sample Prep | ~0.5 mg/mL in Acetonitrile/Water (1:1) |
This protocol should be validated for your specific system and impurities as per ICH guidelines[8].
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5991, Ethinylestradiol. Retrieved from [Link]
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An, J., & Kim, H. (n.d.). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. National Institutes of Health. Retrieved from [Link]
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Kuhnz, W., et al. (2007). Formation of Ethinyl Estradiol in Women during Treatment with Norethindrone Acetate. The Journal of Clinical Endocrinology & Metabolism, 92(6), 2205–2207. Retrieved from [Link]
- Google Patents. (n.d.). CN103204891A - High-purity ethinyloestradiol synthesis method.
-
Kanojia, R. M., Allen, G. O., Killinger, J. M., & McGuire, J. L. (1979). Synthesis and estrogenic properties of 17-epi-ethynylestradiol and its ether derivatives epimestranol and epiquinestrol. Journal of Medicinal Chemistry, 22(12), 1538–1541. Retrieved from [Link]
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Gheorghe, C., et al. (2022). Thermal Degradation Process of Ethinylestradiol—Kinetic Study. Molecules, 27(15), 5013. Retrieved from [Link]
- Google Patents. (n.d.). WO2012120365A1 - Stable pharmaceutical composition comprising ethinyl estradiol.
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Dash, P. K., & Jain, S. (2020). Efficient, Cost Effective Analytical Method Validation for Simultaneous Estimation of Related Substances in Ethinyl Estradiol & Drospirenone in Combined Pharmaceutical Dosage Form. Bulletin of Environment, Pharmacology and Life Sciences, 9(9). Retrieved from [Link]
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PharmaCompass. (n.d.). Norethindrone Acetate; Ethinyl Estradiol | Analytical Method Development. Retrieved from [Link]
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TSI Journals. (n.d.). Simultaneous Spectrophotometric Estimation of Norethindrone Acetate and Ethinyl Estradiol in Formulation. Retrieved from [Link]
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Veeprho. (n.d.). This compound | CAS 5779-47-5. Retrieved from [Link]
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Kuhnz, W., Heuner, A., Humpel, M., Seifert, W., & Michael, S. (2007). Formation of ethinyl estradiol in women during treatment with norethindrone acetate. The Journal of Clinical Endocrinology and Metabolism, 92(6), 2205–2207. Retrieved from [Link]
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Wikipedia. (n.d.). Ethinylestradiol/cyproterone acetate. Retrieved from [Link]
- Google Patents. (n.d.). CN107814824B - Preparation method of tetraene acetate.
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International Journal of Current Pharmaceutical and Analytical Research. (n.d.). Analytical Method Development and Validation for Simultaneous Estimation of Ethinyl Estradiol and Drospirenone in Pharmaceutical Dosage Form by RP-HPLC. Retrieved from [Link]
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Choi, H. K., et al. (2001). Solvent effects on physicochemical behavior of estradiols recrystallized for transdermal delivery. Archives of Pharmacal Research, 24(5), 451-456. Retrieved from [Link]
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Gheorghe, C., et al. (2022). Thermal Degradation Process of Ethinylestradiol—Kinetic Study. ResearchGate. Retrieved from [Link]
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SynZeal. (n.d.). Ethinyl Estradiol Impurities. Retrieved from [Link]
-
Ekhato, I. V., et al. (2002). Norethindrone Acetate (NA) and Ethinyl Estradiol (EE) Related Oxidative Transformation Products in Stability Samples of Formulated Drug Product: Synthesis of Authentic References. Steroids, 67(3-4), 165-174. Retrieved from [Link]
-
Kanojia, R. M., et al. (1979). Synthesis and estrogenic properties of 17-epi-ethynylestradiol and its ether derivatives epimestranol and epiquinestrol. Journal of Medicinal Chemistry, 22(12), 1538-41. Retrieved from [Link]
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Reddy, R., et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research and Management, 15(2), 379-406. Retrieved from [Link]
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Lemay, A., et al. (1993). Synthesis and biological activity of 17 alpha-alkynylamide derivatives of estradiol. Journal of Steroid Biochemistry and Molecular Biology, 46(4), 437-46. Retrieved from [Link]
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Cruz, P. F., et al. (2020). C-Ring Oxidized Estrone Acetate Derivatives: Assessment of Antiproliferative Activities and Docking Studies. Molecules, 25(16), 3709. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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University of Cape Town. (n.d.). Cycloaddition studies in steroidal 14, 16-dienes. Retrieved from [Link]
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Kuhnz, W., et al. (2007). Formation of Ethinyl Estradiol in Women during Treatment with Norethindrone Acetate. The Journal of Clinical Endocrinology & Metabolism, 92(6), 2205-2207. Retrieved from [Link]
-
USP-NF. (2016). Estradiol and Norethindrone Acetate Tablets. Retrieved from [Link]
- Google Patents. (n.d.). US20130225845A1 - Process for preparation of estradiol valerate and a novel crystalline form a of estradiol divalerate.
-
USP-NF. (n.d.). Ethinyl Estradiol Tablets. Retrieved from [Link]
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de Castro, A. A., et al. (2008). A novel and sensitive method for ethinylestradiol quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization (APPI) tandem mass spectrometry: application to a comparative pharmacokinetics study. Journal of Chromatography B, 872(1-2), 109-16. Retrieved from [Link]
-
USP29-NF24. (n.d.). USP Monographs: Norethindrone Acetate and Ethinyl Estradiol Tablets. Retrieved from [Link]
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Technical Support Center: Minimizing Adsorption of Ethynyl Estradi-ol 3-Acetate to Labware
Introduction: Researchers working with Ethynyl Estradiol 3-Acetate (EEA) and similar hydrophobic small molecules often encounter challenges with analyte loss due to non-specific adsorption to laboratory surfaces. This phenomenon can lead to inaccurate quantification, reduced assay sensitivity, and inconsistent experimental outcomes. This guide provides a comprehensive framework for understanding, diagnosing, and mitigating the adsorption of EEA to various labware materials, ensuring the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: My EEA standards are showing lower than expected concentrations. Could adsorption to my plastic tubes be the cause?
A: Yes, this is a very likely cause. EEA is a hydrophobic compound, meaning it has a tendency to adsorb to surfaces, particularly those made of hydrophobic plastics like polypropylene and polystyrene.[1][2] This non-specific binding can significantly reduce the concentration of your analyte in solution, leading to inaccurate measurements. We recommend performing a recovery experiment to quantify the extent of the loss.
Q2: What is the best type of microplate to use for my EEA-based cell assays?
A: For sensitive applications, it is advisable to use low-binding microplates.[2] These plates are often surface-treated to be more hydrophilic, which discourages the adsorption of hydrophobic molecules like EEA.[2] If low-binding plates are not available, consider pre-treating the wells with a blocking agent like bovine serum albumin (BSA) or a non-ionic surfactant, provided it does not interfere with your assay.[3]
Q3: Should I use glass or plastic labware for preparing my EEA stock solutions?
A: Both materials present challenges. While glass is generally more hydrophilic than untreated plastics, it possesses silanol groups on its surface that can interact with certain compounds.[1] Plastics like polypropylene are highly hydrophobic and can readily adsorb EEA.[1] For high-concentration stock solutions prepared in an appropriate organic solvent (e.g., ethanol, DMSO), adsorption may be less of a concern.[4] However, for dilute aqueous solutions, surface treatment of either material is recommended. Silanized glassware is an excellent option for reducing adsorption.[5][6]
Q4: I've heard about "silanizing" glassware. What is it and will it help?
A: Silanization is a chemical process that modifies the surface of the glass, making it more hydrophobic and inert.[5][6][7] It involves reacting the silanol groups on the glass surface with a silanizing agent, such as dimethyldichlorosilane.[5] This creates a thin, uniform layer that acts as a barrier, preventing molecules like EEA from adsorbing to the glass.[5][8] This technique is highly effective for minimizing analyte loss in glass containers.[6]
Q5: Can I add something to my solutions to prevent EEA from sticking to the walls of my tubes?
A: Yes, adding certain excipients to your solutions can significantly reduce adsorption. Non-ionic surfactants, such as Tween-20 or Triton X-100, at low concentrations (e.g., ~0.05-0.1%) are effective at preventing hydrophobic interactions with plastic surfaces.[1][3] These surfactants can coat the labware surface or form micelles around the EEA molecules, keeping them in solution.[9] However, you must first verify that the chosen additive does not interfere with your downstream analytical methods or biological assays.[1]
Section 2: Troubleshooting Guide: Investigating and Confirming Adsorption
A critical first step in addressing potential analyte loss is to confirm that adsorption is indeed the root cause of inconsistent or inaccurate results. A recovery experiment is a straightforward method to quantify the percentage of EEA lost to different types of labware.
Experimental Protocol: The Recovery Experiment
Objective: To determine the percentage of this compound recovered from various labware after a defined incubation period.
Materials:
-
This compound (EEA)
-
Appropriate solvent (e.g., ethanol or DMSO for stock, aqueous buffer for working solution)
-
Labware to be tested (e.g., polypropylene microcentrifuge tubes, polystyrene 96-well plates, borosilicate glass vials)
-
Calibrated pipettes and tips
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Prepare a Working Solution: Prepare a known concentration of EEA in your experimental aqueous buffer. The concentration should be within the linear range of your analytical method.
-
Aliquot the Solution: Dispense a precise volume of the EEA working solution into each type of labware being tested (e.g., 500 µL into polypropylene, polystyrene, and glass containers). Include a low-binding tube as a reference. Prepare at least three replicates for each labware type.
-
Create the 'Time Zero' Standard: Immediately after dispensing, take an aliquot from the low-binding tube and analyze it. This will serve as your 100% reference concentration.
-
Incubate: Cap or seal the remaining containers and incubate them under the same conditions as your actual experiment (e.g., room temperature for 2 hours, 4°C overnight).
-
Sample Collection: After incubation, carefully transfer the solution from each container into a clean, low-binding vial for analysis. Be careful not to scrape the sides of the original container.
-
Quantification: Analyze the concentration of EEA in each sample using a validated analytical method.
-
Calculate Recovery: Use the following formula to calculate the percent recovery for each labware type:
% Recovery = (Concentration after incubation / 'Time Zero' Concentration) x 100
Data Presentation: Expected Recovery Rates for EEA
| Labware Material | Surface Property | Expected EEA Recovery (Aqueous Solution) | Mitigation Potential |
| Polypropylene (PP) | Hydrophobic | Low to Moderate | High |
| Polystyrene (PS) | Hydrophobic | Low | High |
| Borosilicate Glass (Untreated) | Hydrophilic, with silanol groups | Moderate to High | Moderate |
| Silanized Borosilicate Glass | Hydrophobic, Inert | Very High | N/A |
| Low-Binding Plastics | Surface-modified, hydrophilic | High to Very High | N/A |
Visualization: Recovery Experiment Workflow
Caption: Workflow for a recovery experiment to quantify EEA adsorption.
Section 3: Mitigation Strategies: A Multi-faceted Approach
Once adsorption has been confirmed, several strategies can be employed to minimize its impact. The optimal approach often involves a combination of judicious labware selection, surface deactivation, and solution optimization.
The Foundation: Judicious Labware Selection
The interaction between your analyte and the labware surface is the primary driver of adsorption. Understanding the properties of different materials is key to making an informed choice.
-
Polypropylene (PP) and Polystyrene (PS): These are common, inexpensive plastics. However, their hydrophobic surfaces make them prone to adsorbing non-polar molecules like EEA.[1]
-
Borosilicate Glass: While more hydrophilic than PP or PS, the surface of glass contains negatively charged silanol groups that can participate in ionic interactions.[1] For a neutral hydrophobic molecule like EEA, adsorption to glass is generally less pronounced than to untreated plastics.
-
Low-Binding Plastics: Many manufacturers offer "low-binding" or "protein-repellent" tubes and plates.[12][13][14] These products are typically made from polypropylene that has been surface-treated to create a more hydrophilic and inert surface, thereby reducing hydrophobic interactions.[13]
Visualization: Decision Tree for Labware Selection
Sources
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- 11. Thermo Scientific™ Low Protein Binding Microcentrifuge Tubes | Fisher Scientific [fishersci.ca]
- 12. Hydrophobic microtube (weak adsorption) 1.5 ml Blue - [dutscher.com]
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- 14. Lab Plasticware and Supplies | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative In Vitro Potency Analysis: Ethynyl Estradiol vs. Ethynyl Estradiol 3-Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the in vitro estrogenic potency of Ethynyl Estradiol (EE) and its 3-acetate ester, Ethynyl Estradiol 3-Acetate. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the molecular and functional differences that dictate the biological activity of these two compounds in common in vitro models.
Introduction: Structural Nuances and the Prodrug Hypothesis
Ethinyl Estradiol is a potent synthetic estrogen widely utilized in pharmaceutical formulations. Its chemical structure, characterized by an ethinyl group at the C17α position of the estradiol backbone, confers significant metabolic stability and oral bioavailability compared to its endogenous counterpart, 17β-estradiol.[1] this compound is a derivative where the hydroxyl group at the C3 position is esterified with an acetate group. This seemingly minor modification has profound implications for its biological activity, leading to the classification of this compound as a prodrug.
A prodrug is an inactive or less active compound that is metabolized into its active form within the body. In the context of in vitro assays, the observed potency of this compound is contingent upon its hydrolysis to the parent compound, Ethinyl Estradiol. This conversion is often mediated by esterase enzymes present in cell culture media or within the cells themselves. Evidence from patent literature indicates that ethinyl estradiol acetoxy acetate undergoes rapid hydrolysis to ethinyl estradiol.[2]
Chemical Structures:
-
Ethinyl Estradiol (EE): C₂₀H₂₄O₂[2]
-
This compound: C₂₂H₂₆O₃
The primary hypothesis to be explored in this guide is that the in vitro estrogenic potency of this compound is directly proportional to its rate of hydrolysis to Ethinyl Estradiol.
Assessing In Vitro Estrogenic Potency: Key Methodologies
To empirically compare the potency of these two compounds, two principal types of in vitro assays are employed: those that measure direct interaction with the estrogen receptor (ER) and those that quantify downstream functional consequences of ER activation.
Estrogen Receptor Binding Affinity Assays
These assays directly measure the affinity of a compound for the estrogen receptor, typically ERα and ERβ. A competitive binding assay is commonly used, where the test compound's ability to displace a radiolabeled estrogen (e.g., [³H]-estradiol) from the receptor is quantified. The result is often expressed as the half-maximal inhibitory concentration (IC₅₀) or as a relative binding affinity (RBA) compared to 17β-estradiol.
Due to the acetate group at the C3 position, which is a critical site for hydrogen bonding with the ER, it is anticipated that this compound will exhibit significantly lower, if any, direct binding affinity to the estrogen receptor compared to Ethinyl Estradiol.[3]
Cell-Based Functional Assays
These assays provide a more physiologically relevant measure of estrogenic activity by assessing a cellular response following receptor activation.
The E-SCREEN (Estrogen-SCREEN) assay utilizes the estrogen-responsive human breast cancer cell line, MCF-7, to quantify the proliferative effect of estrogenic compounds.[4] These cells express endogenous estrogen receptors, and their proliferation is stimulated by estrogens.
Experimental Protocol: MCF-7 Cell Proliferation Assay (E-SCREEN)
-
Cell Culture: MCF-7 cells are maintained in a growth medium, typically Eagle's Minimum Essential Medium (EMEM), supplemented with fetal bovine serum (FBS), penicillin-streptomycin, non-essential amino acids, insulin, and sodium pyruvate.[5]
-
Hormone Deprivation: Prior to the assay, cells are cultured in a hormone-free medium (phenol red-free medium with charcoal-dextran stripped FBS) for a minimum of 72 hours to synchronize the cells and minimize background estrogenic effects.[6]
-
Treatment: Cells are seeded in 96-well plates and, after attachment, are treated with a range of concentrations of Ethinyl Estradiol, this compound, or a vehicle control.
-
Incubation: The cells are incubated for a defined period, typically 6 days, to allow for cell proliferation.
-
Quantification of Cell Proliferation: Cell proliferation can be quantified using various methods, such as:
-
Direct Cell Counting: Using a hemocytometer or automated cell counter.
-
Sulforhodamine B (SRB) Assay: This colorimetric assay measures total protein content, which is proportional to cell number.[7]
-
Luminescence-based Assays: These assays measure ATP levels, which correlate with cell viability and number.[6]
-
-
Data Analysis: The proliferative effect is calculated relative to the vehicle control, and the half-maximal effective concentration (EC₅₀) is determined.
This assay measures the ability of a compound to activate the transcription of a reporter gene under the control of an estrogen-responsive element (ERE). Stably transfected cell lines, such as HeLa-9903 or T47D-KBluc, are commonly used.[1][8] Upon binding of an estrogenic compound to the ER, the complex translocates to the nucleus, binds to the ERE, and drives the expression of a reporter gene, often luciferase or green fluorescent protein (GFP).
Experimental Protocol: Estrogen Receptor Transcriptional Activation Assay
-
Cell Culture and Plating: A suitable cell line stably expressing the estrogen receptor and an ERE-driven reporter gene (e.g., HeLa-9903) is cultured and seeded into 96-well plates.[9]
-
Treatment: Cells are exposed to various concentrations of the test compounds (Ethinyl Estradiol and this compound) and a vehicle control. A reference estrogen, such as 17β-estradiol, is also included as a positive control.
-
Incubation: The cells are incubated for a period sufficient to allow for gene transcription and translation of the reporter protein (typically 20-24 hours).[10]
-
Reporter Gene Product Measurement:
-
Luciferase Assay: If a luciferase reporter is used, the cells are lysed, and a luciferase substrate (luciferin) is added. The resulting luminescence is measured using a luminometer.[11]
-
GFP Measurement: If GFP is the reporter, fluorescence can be measured directly in a plate reader or visualized by microscopy.
-
-
Data Analysis: The transcriptional activation is expressed as a fold-induction over the vehicle control, and the EC₅₀ value is calculated. The OECD Test Guideline 455 provides a framework for conducting and evaluating such assays.[3]
Visualizing the Mechanisms
To better understand the experimental workflows and the underlying biological pathways, the following diagrams are provided.
Caption: Estrogen Receptor Signaling Pathway.
Caption: General Workflow for In Vitro Estrogenicity Assays.
Comparative Potency Data
The in vitro potency of Ethinyl Estradiol has been well-characterized. Due to its nature as a prodrug, this compound is expected to exhibit significantly lower potency, with its activity being dependent on the rate of its conversion to Ethinyl Estradiol. In the absence of direct comparative studies for the 3-acetate, the data for Ethinyl Estradiol serves as the benchmark for the active compound.
| Compound | Assay Type | Cell Line | Endpoint | Potency (EC₅₀/IC₅₀) | Reference |
| Ethinyl Estradiol | Estrogen Receptor Binding (ERα) | Human Recombinant | RBA vs. Estradiol | ~2 times higher affinity than Estradiol | [3] |
| Ethinyl Estradiol | Estrogen Receptor Binding (ERβ) | Human Recombinant | RBA vs. Estradiol | ~0.5 times the affinity of Estradiol | [3] |
| Ethinyl Estradiol | Reporter Gene Assay | HeLa-9903 | Luciferase Activity | EC₅₀: ~1-10 pM | [1] |
| Ethinyl Estradiol | MCF-7 Cell Proliferation | MCF-7 | Cell Proliferation | EC₅₀: ~10 pM | |
| This compound | All Assays | - | - | Expected to be significantly less potent than Ethinyl Estradiol, dependent on hydrolysis. | Inferred from prodrug characteristics[2] |
Discussion and Conclusion
The in vitro comparison of Ethynyl Estradiol and this compound highlights the critical role of chemical structure in determining biological activity. The presence of the 3-acetate group in this compound sterically hinders its interaction with the estrogen receptor, rendering it largely inactive in its native form. Its estrogenic potential in an in vitro setting is therefore almost entirely dependent on the enzymatic hydrolysis of the acetate ester to yield the active parent compound, Ethinyl Estradiol.
For researchers designing and interpreting in vitro studies, this has several important implications:
-
Assay System Considerations: The choice of cell line and the composition of the culture medium can influence the rate of hydrolysis of this compound, thereby affecting its apparent potency. Cell lines with higher endogenous esterase activity or culture media supplemented with sera containing esterases may show a greater response to the 3-acetate derivative.
-
Interpretation of Results: When comparing the potencies of these two compounds, it is crucial to consider the kinetics of hydrolysis. A time-course experiment could elucidate the conversion rate and its correlation with the observed estrogenic response.
-
Relevance to In Vivo Studies: The prodrug nature of this compound is a key factor in its pharmacokinetic profile in vivo, where it is readily hydrolyzed by esterases in the gut, liver, and blood. In vitro studies can provide a mechanistic basis for understanding its in vivo activity but may not fully recapitulate the complex metabolic processes that occur in a whole organism.
References
- Comparison of estrogenic components used for hormonal contraception. PubMed.
- OECD Test Guideline 455: Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists (2009). NIH.
- OECD 455: Estrogen receptor transcriptional activ
- A rapid and sensitive high throughput reporter gene assay for estrogenic effects of environmental contaminants. PubMed.
- EP2390260A2 - Ester derivative of ethinyl estradiol.
- Regulation of MCF-7 breast cancer cell growth by beta-estradiol sulf
- MCF-7 Cell Culture and +/- estrogen treatment. Source of cells: ECACC (catalog#: 86012803) DMEM/F12 Red Passage Media 500 ml DMEM.
- Application Notes and Protocols: In Vitro Cell Proliferation Assays Using MCF-7 Cells for Trimellit
- A Comparative Analysis of Ethinylestradiol and Other Synthetic Estrogens. Benchchem.
- The E-screen assay: a comparison of different MCF7 cell stocks. PubMed.
- Development and Characterization of a Cell Line That Stably Expresses an Estrogen-Responsive Luciferase Reporter for the Detection of Estrogen Receptor Agonist and Antagonists. Oxford Academic.
- Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modul
- Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. PubMed.
- Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect ofChemicals. Journal of Sichuan University (Medical Science Edition).
- ESTROGEN RECEPTOR TRANSCRIPTIONAL ACTIVATION (HUMAN CELL LINE – HeLa-9903) Standard Evaluation Procedure (SEP) September 2011. EPA.
- E-SCREEN. Wikipedia.
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A Head-to-Head Comparison of Ethinyl Estradiol and Mestranol: A Guide for Researchers
This guide provides an in-depth, head-to-head comparison of two historically significant synthetic estrogens: Ethinyl Estradiol (EE) and its 3-methyl ether prodrug, Mestranol. While the initial topic of interest included "Ethinyl Estradiol 3-Acetate," a thorough review of scientific literature reveals that this is not a commonly utilized or well-documented compound in clinical or research settings. However, the exploration of ester derivatives of Ethinyl Estradiol as potential prodrugs is an area of interest in drug development[1]. This guide will, therefore, focus on the extensively studied and clinically relevant comparison between Ethinyl Estradiol and Mestranol, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their respective pharmacological profiles, supported by experimental data and protocols.
Introduction: Two Generations of Synthetic Estrogens
Ethinyl Estradiol and Mestranol have been foundational components of hormonal therapies, most notably in combined oral contraceptives, for decades. Mestranol was the estrogenic component in the first oral contraceptive, Enovid, introduced in 1957[2]. Subsequently, Ethinyl Estradiol largely replaced Mestranol in most formulations due to its higher potency and more direct mechanism of action. Understanding the nuances of their chemical relationship, metabolic activation, and resulting biological activity is crucial for researchers in endocrinology and drug development.
Chemical Structure and Bioactivation: The Prodrug Relationship
Mestranol is, in fact, a prodrug of Ethinyl Estradiol.[2][3] This means that Mestranol itself is biologically inactive and must be metabolized in the body to its active form, which is Ethinyl Estradiol.[2] The chemical distinction lies in a methyl group at the C3 position of the steroid nucleus in Mestranol, which is absent in Ethinyl Estradiol.
The bioactivation of Mestranol to Ethinyl Estradiol occurs primarily in the liver through O-demethylation.[2] This metabolic conversion is catalyzed by the cytochrome P450 enzyme, specifically CYP2C9.[4] The conversion efficiency of Mestranol to Ethinyl Estradiol is approximately 70%.[2][3] Consequently, a 50 µg dose of Mestranol is considered to be pharmacokinetically bioequivalent to a 35 µg dose of Ethinyl Estradiol.[5]
Caption: Metabolic activation of Mestranol to Ethinyl Estradiol in the liver.
Pharmacodynamics: A Tale of Two Affinities
The primary mechanism of action for estrogenic compounds is their binding to and activation of estrogen receptors (ERs), primarily ERα and ERβ. The binding affinity of a compound for these receptors is a key determinant of its potency.
In vitro studies have consistently demonstrated that Ethinyl Estradiol has a significantly higher binding affinity for the estrogen receptor than Mestranol. One study found that the inhibition of oviductal estrogen binding is 500 times greater with Ethinyl Estradiol than with Mestranol.[6] Another source reports that Mestranol possesses only 0.1–2.3% of the relative binding affinity of estradiol for the estrogen receptor, whereas Ethinyl Estradiol has a relative binding affinity of 75–190%[2]. This substantial difference in receptor affinity underscores the fact that Ethinyl Estradiol is the pharmacologically active molecule.
Pharmacokinetics: Bioavailability, Metabolism, and Potency in Vivo
While in vitro binding affinities provide valuable insight, the in vivo potency of a drug is also influenced by its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
| Pharmacokinetic Parameter | Ethinyl Estradiol | Mestranol |
| Oral Bioavailability | ~45% (subject to significant first-pass metabolism) | Dependent on conversion to Ethinyl Estradiol |
| Active Form | Ethinyl Estradiol | Ethinyl Estradiol (after metabolism) |
| Metabolism | Extensive hepatic metabolism via CYP3A4 | O-demethylation to Ethinyl Estradiol via CYP2C9[4] |
| Elimination Half-life | 7 to 36 hours (for Ethinyl Estradiol) | 50 minutes (for Mestranol)[2] |
Despite the lower receptor affinity of Mestranol, some in vivo studies on antiovulatory potency have suggested that Ethinyl Estradiol and Mestranol are essentially equipotent at certain dosages.[7] For instance, studies on the suppression of gonadotropins (FSH and LH) found the two compounds to be largely equipotent under the experimental conditions.[7] This apparent discrepancy can be explained by the efficient conversion of Mestranol to the highly potent Ethinyl Estradiol in the liver. Once converted, the resulting Ethinyl Estradiol exerts its potent estrogenic effects. Therefore, the in vivo effects of Mestranol are a function of the rate and extent of its conversion to Ethinyl Estradiol.
Head-to-Head Experimental Comparison: In Vitro Assays for Estrogenic Activity
To quantitatively compare the estrogenic activity of compounds like Ethinyl Estradiol and Mestranol, several in vitro assays are employed. These assays provide a controlled environment to assess specific aspects of estrogenic action.
Estrogen Receptor Competitive Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [3H]-estradiol) for binding to the estrogen receptor.[8][9]
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
-
Preparation of ER-rich Cytosol:
-
Uteri from ovariectomized rats or rabbits are homogenized in a cold buffer (e.g., Tris-HCl with molybdate and dithiothreitol).
-
The homogenate is centrifuged at high speed to obtain a supernatant containing the cytosolic fraction rich in estrogen receptors.
-
-
Competitive Binding Reaction:
-
A constant concentration of radiolabeled estradiol (e.g., [3H]-17β-estradiol) is incubated with the ER-containing cytosol.
-
Increasing concentrations of the unlabeled test compounds (Ethinyl Estradiol and Mestranol) are added to compete for binding to the ER.
-
A control group with only the radiolabeled estradiol is included to determine maximum binding.
-
-
Separation of Bound and Unbound Ligand:
-
Dextran-coated charcoal is added to the incubation mixture to adsorb the unbound radiolabeled estradiol.
-
The mixture is centrifuged, and the supernatant containing the ER-bound radiolabeled estradiol is collected.
-
-
Quantification and Data Analysis:
-
The radioactivity in the supernatant is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the binding of the radiolabeled estradiol (IC50) is determined.
-
The relative binding affinity (RBA) is calculated by comparing the IC50 of the test compound to that of a reference estrogen (e.g., 17β-estradiol).
-
Caption: Workflow for an Estrogen Receptor Competitive Binding Assay.
Cell Proliferation Assay (E-SCREEN Assay)
This assay measures the estrogen-dependent proliferation of human breast cancer cells (e.g., MCF-7) that express the estrogen receptor.[8]
Experimental Protocol: E-SCREEN Assay
-
Cell Culture:
-
MCF-7 cells are cultured in a phenol red-free medium (as phenol red has weak estrogenic activity) supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
-
Treatment:
-
Cells are seeded in multi-well plates and allowed to attach.
-
The medium is then replaced with a medium containing various concentrations of the test compounds (Ethinyl Estradiol and Mestranol).
-
Positive (17β-estradiol) and negative (vehicle) controls are included.
-
-
Incubation:
-
The cells are incubated for a defined period (e.g., 6 days) to allow for cell proliferation.
-
-
Quantification of Cell Proliferation:
-
Cell proliferation can be assessed using various methods, such as:
-
Crystal Violet Staining: Staining the fixed cells and measuring the absorbance.
-
MTT or WST-1 Assay: Measuring the metabolic activity of viable cells.
-
Direct Cell Counting: Using a cell counter or hemocytometer.
-
-
-
Data Analysis:
-
A dose-response curve is generated, and the proliferative effect (PE) of the test compound is determined relative to the positive control.
-
The concentration that produces a half-maximal proliferative response (EC50) is calculated.
-
Conclusion
References
-
Blair, R. M., Fang, H., Branham, W. S., Hass, B. S., Dial, S. L., Moland, C. L., Tong, W., Shi, L., Perkins, R., & Sheehan, D. M. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological Sciences, 54(1), 138–153. [Link]
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Goldzieher, J. W., de la Pena, A., Chenault, C. B., & Woutersz, T. B. (1975). Comparative studies of the ethynyl estrogens used in oral contraceptives. III. Effect on plasma gonadotropins. American journal of obstetrics and gynecology, 122(5), 625–636. [Link]
- Goldzieher, J. W., & Rudel, H. W. (1974). How the oral contraceptives came to be. JAMA, 230(3), 421–425.
- Kuiper, G. G., Lemmen, J. G., Carlsson, B., Corton, J. C., Safe, S. H., van der Saag, P. T., van der Burg, B., & Gustafsson, J. A. (1998). Interaction of estrogenic chemicals and phytoestrogens with estrogen receptor beta. Endocrinology, 139(10), 4252–4263.
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Kuhnz, W., Heuner, A., Humpel, M., Seifert, W., & Michaelis, K. (1997). Pharmacokinetics of ethinyl estradiol and mestranol. American journal of obstetrics and gynecology, 176(1 Pt 1), 224–231. [Link]
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Stanczyk, F. Z., Archer, D. F., & Bhavnani, B. R. (2013). Mestranol is a prodrug of ethinyl estradiol. Journal of steroid biochemistry and molecular biology, 137, 297. [Link]
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Zhang, H., Cui, D., Wang, B., & He, J. (2007). Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors. Xenobiotica, 37(10-11), 1149–1159. [Link]
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Unknown. (n.d.). Ethinylestradiol. PubChem. Retrieved January 12, 2026, from [Link]
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Verma, U., & Laumas, K. R. (1976). Properties of the estrogen receptor in the human oviduct and its interaction with ethinylestradiol and mestranol in vitro. Journal of steroid biochemistry, 7(11-12), 859–864. [Link]
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Unknown. (n.d.). Mestranol. DrugBank. Retrieved January 12, 2026, from [Link]
- Unknown. (n.d.). Ester derivative of ethinyl estradiol. Google Patents.
- Zacharewski, T. R. (1997). In vitro bioassays for assessing estrogenic substances. Environmental science & technology, 31(3), 613–623.
- Fang, H., Tong, W., Shi, L. M., Blair, R., Perkins, R., Branham, W., Hass, B. S., & Sheehan, D. M. (2001). Structure-activity relationships for a large diverse set of natural, synthetic, and environmental estrogens. Chemical research in toxicology, 14(3), 280–294.
- Unknown. (n.d.). Ester derivative of ethinyl estradiol. Google Patents.
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- 9. Comparison of ethinylestradiol and mestranol in sequential-type oral contraceptives in their effects on blood glucose and serum insulin in oral glucose tolerance tests - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Ethynyl Estradiol 3-Acetate
This guide provides a comprehensive framework for the cross-validation of analytical methods for Ethynyl Estradiol 3-Acetate, a key active pharmaceutical ingredient (API) in hormonal contraceptives. In the pharmaceutical industry, the integrity of analytical data is paramount, ensuring product quality, safety, and efficacy. Cross-validation becomes a critical exercise when an analytical method is transferred between laboratories—for instance, from a research and development setting to a quality control (QC) lab—or when a new technology is introduced to replace a legacy method.[1][2] The objective is to ensure that the receiving laboratory can perform the method with equivalent accuracy and precision, or that the new method provides comparable, if not superior, results to the original.[3][4]
This document will compare two powerful analytical techniques, High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and detail a robust protocol for their cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][5]
Part 1: Foundational Principles of Analytical Method Validation
Before undertaking a cross-validation study, it is essential that both analytical methods are individually validated to demonstrate their fitness for purpose.[6] The ICH Q2(R2) guideline provides a harmonized framework for this process, focusing on several key performance characteristics.[6][7][8]
Key Validation Parameters (ICH Q2(R2)):
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[7] For Ethynyl Estradiol, this is crucial for developing a stability-indicating method that can distinguish the API from potential degradants.[9][10]
-
Linearity: Demonstrates a direct, proportional relationship between the concentration of the analyte and the analytical signal over a defined range.[7]
-
Range: The interval between the upper and lower concentration levels for which the method has been shown to have suitable precision, accuracy, and linearity.[6]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[5]
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10][11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7]
Part 2: Candidate Analytical Methods for this compound
The choice of an analytical method is dictated by its intended purpose. For routine QC, a robust and cost-effective method like HPLC-UV is often preferred. For applications requiring higher sensitivity, such as bioanalysis or trace impurity detection, LC-MS/MS is the gold standard.
This technique is the workhorse of pharmaceutical quality control for its reliability and performance in quantifying APIs in finished products.
-
Principle of Causality: HPLC separates this compound from excipients and related substances based on its differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. The molecule contains a chromophore that absorbs UV light, allowing for quantification using a UV detector. The selection of the detection wavelength (around 210-280 nm) is critical for maximizing sensitivity and minimizing interference.[12][13]
Experimental Protocol: HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: Phenomenex Gemini C18 (250 mm × 4.6 mm, 5 µm particle size) or equivalent.[11]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 3.6).[11][14] A typical starting point could be a 70:30 (v/v) mixture of buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.[15]
-
Injection Volume: 10 µL.[13]
-
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol or diluent. Serially dilute to create calibration standards across the expected range (e.g., 10-50 µg/mL).[11]
-
Sample Preparation: Weigh and transfer a portion of powdered tablets equivalent to a target concentration into a volumetric flask. Add diluent, sonicate to dissolve the API, dilute to volume, and filter through a 0.45 µm filter before injection.
This method offers unparalleled sensitivity and specificity, making it ideal for bioanalytical studies or identifying unknown impurities at trace levels.
-
Principle of Causality: After chromatographic separation, the analyte is ionized (typically via electrospray ionization - ESI). The mass spectrometer first selects the parent ion (precursor ion) corresponding to the mass-to-charge ratio (m/z) of Ethynyl Estradiol. This ion is then fragmented, and a specific fragment ion (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it's highly unlikely that an interfering compound will have both the same precursor ion and the same product ion.[17]
Experimental Protocol: LC-MS/MS Method
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatographic Conditions:
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI, positive or negative mode (to be optimized).
-
MRM Transition: The specific precursor ion → product ion transition for Ethynyl Estradiol must be determined via infusion and optimization (e.g., for Ethinyl Estradiol-d4 IS, a transition is m/z 530.30 → 171.10).[17]
-
-
Standard Preparation: Prepare stock solutions in methanol and serially dilute to achieve a very low concentration range suitable for trace analysis (e.g., 5.0 - 300 pg/mL).[17] An isotopically labeled internal standard (e.g., Ethinyl Estradiol-d4) is crucial for accurate quantification.[17]
-
Sample Preparation (from Plasma): Employ Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to isolate the analyte from the biological matrix and minimize matrix effects.[17]
Part 3: The Cross-Validation Protocol
The core of the cross-validation is a direct comparison of the performance of both methods using the same set of samples. The process must be governed by a pre-approved protocol that clearly defines the experiments, samples, and acceptance criteria.[1][2]
Caption: Workflow for the cross-validation of two analytical methods.
The following tables present a summary of expected performance characteristics and a template for comparing accuracy and precision data.
Table 1: Comparison of Method Performance Characteristics
| Parameter | Method A: HPLC-UV | Method B: LC-MS/MS | Rationale for Differences |
| Linearity Range | 10 - 100 µg/mL[11][14] | 5 - 500 pg/mL[17] | LC-MS/MS is designed for much lower concentrations. |
| Correlation (R²) | > 0.999[11] | > 0.995[17] | Both methods should exhibit strong linearity. |
| LOD | ~1-3 µg/mL[10][11] | ~1-2 pg/mL[17] | Demonstrates the superior sensitivity of mass spectrometry. |
| LOQ | ~5-10 µg/mL[10][11] | ~5 pg/mL[17] | The quantitation limit directly impacts application suitability. |
| Specificity | Good (Peak Purity) | Excellent (MRM) | HPLC relies on chromatographic separation alone; LC-MS/MS adds a layer of mass-based specificity. |
| Robustness | High | Moderate | ESI sources in MS can be more sensitive to matrix effects and small changes than UV detectors. |
Table 2: Comparative Analysis of Precision and Accuracy (QC Samples)
| Sample ID | Theoretical Conc. (µg/mL) | Measured Conc. (Method A) | Measured Conc. (Method B) | % Difference | Acceptance Criteria |
| QC-Low | 15.0 | 14.8 | 15.1 | 2.0% | Results should agree within ±15% |
| QC-Mid | 50.0 | 50.5 | 49.8 | -1.4% | Results should agree within ±15% |
| QC-High | 85.0 | 84.2 | 85.5 | 1.5% | Results should agree within ±15% |
| Precision (%RSD, n=6) | |||||
| QC-Low | ≤ 2.0% | ≤ 5.0% | %RSD should be ≤ 15% | ||
| QC-Mid | ≤ 2.0% | ≤ 5.0% | %RSD should be ≤ 15% | ||
| QC-High | ≤ 2.0% | ≤ 5.0% | %RSD should be ≤ 15% |
Note: The acceptance criteria can vary based on the application (e.g., stricter for assay, slightly wider for trace analysis).
A critical component of this cross-validation is the analysis of samples subjected to forced degradation (e.g., acid/base hydrolysis, oxidation, heat, light).[9][10] This directly challenges the stability-indicating nature of both methods.
-
Procedure: Analyze the stressed samples with both methods.
-
Evaluation:
-
Compare the chromatograms. Both methods should show a decrease in the main API peak and the appearance of new degradation peaks.
-
Confirm that the primary degradation peaks are well-resolved from the main Ethynyl Estradiol peak in both systems.
-
Leverage the LC-MS/MS to tentatively identify the mass of the degradation products, providing an orthogonal confirmation of specificity that is not possible with UV detection alone.
-
Part 4: Interpreting Results and Final Conclusion
-
Investigating Discrepancies: If results do not align, a thorough investigation is required.[3] Common causes include:
-
Systematic Bias: One method consistently reads higher or lower than the other. This could point to differences in standard preparation, instrument calibration, or extraction efficiency.[3]
-
Matrix Effects: Particularly relevant for LC-MS/MS, where co-eluting compounds can suppress or enhance the ionization of the target analyte.
-
Human Error: Differences in analyst technique or interpretation of the method protocol.[3]
-
By systematically investigating and resolving discrepancies, confidence in both analytical procedures is ultimately strengthened.
This guide provides a robust framework for the cross-validation of analytical methods for this compound. Adherence to these principles, grounded in regulatory expectations, ensures data integrity throughout the product lifecycle and supports the delivery of safe and effective medicines.
References
- Title: Understanding ICH Q2(R2)
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
- Title: Validation of Analytical Procedures Q2(R2)
- Title: ICH Q2(R2)
- Title: ICH Guidance Q14 / Q2(R2)
- Title: Getting Analytical Method Validation, Verification & Transfer Right Source: ComplianceOnline URL
- Source: Compliance4alllearning.
- Title: Q2(R2)
- Title: Analytical Method Transfer Best Practices Source: Contract Pharma URL
- Title: Transfer of Analytical Methods and Procedures FDA Requirements and Strategies Source: YouTube URL
- Source: PharmaCompass.
- Title: bio-analytical method development and validation of ethinyl estradiol with ethinyl estradiol-d4 as internal standard in human k 2 - edta plasma by lc-ms/ms Source: ResearchGate URL
- Title: simultaneous-spectrophotometric-estimation-of-norethindrone-acetate-and-ethinyl-estradiol-in-formulation.
- Title: Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography Source: PubMed URL
- Title: RP-HPLC Method Development and Validation for the Etonogestrel and Ethinyl Estradiol in Pharmaceutical Dosage form Source: JSIR URL
- Title: Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach Source: PubMed URL
- Source: bepls.
- Title: DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF ETHINYL ESTRADIOL AND GESTODENE IN BULK AND PHARMACEUTICAL DOSAGE FORMS Source: Semantic Scholar URL
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- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Pharmacokinetic Guide: Ethynyl Estradiol 3-Acetate vs. Ethinyl Estradiol
For researchers, scientists, and professionals in drug development, understanding the nuances of a drug's pharmacokinetic profile is paramount to its successful application. This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of Ethynyl Estradiol 3-Acetate and its parent drug, Ethinyl Estradiol. By leveraging established principles of steroid chemistry and metabolism, this document elucidates the anticipated pharmacokinetic differences and provides the experimental framework for their validation.
Introduction: The Prodrug Strategy in Estrogen Therapy
Ethinyl Estradiol (EE) is a potent synthetic estrogen that has been a cornerstone of hormonal contraceptives and hormone replacement therapies for decades. Its ethinyl group at the C17α position significantly hinders first-pass metabolism, granting it greater oral bioavailability compared to natural estrogens.[1] this compound is the acetylated form of EE, positioning it as a prodrug. Esterification of steroids is a well-established strategy to modify their physicochemical properties, thereby influencing their pharmacokinetic profiles.[2] Acetate esters of steroids, such as norethindrone acetate, are known to be rapidly hydrolyzed in vivo to their active parent compounds by esterases during intestinal and hepatic first-pass metabolism.[3] Consequently, this compound is expected to be rapidly converted to Ethinyl Estradiol, and its pharmacokinetic profile will be largely dictated by the rate and extent of this bioconversion.
The primary rationale for employing a prodrug strategy with an acetate ester is often to enhance stability or modify absorption characteristics. While direct comparative pharmacokinetic studies between this compound and Ethinyl Estradiol are not extensively available in the public domain, we can infer the likely pharmacokinetic behavior of the acetate prodrug based on the well-documented metabolism of similar steroid acetates.
Comparative Pharmacokinetic Parameters
The following table summarizes the known pharmacokinetic parameters of Ethinyl Estradiol and the anticipated profile of this compound. The values for the acetate are projected based on the expected rapid and efficient hydrolysis to the parent compound.
| Pharmacokinetic Parameter | Ethinyl Estradiol | This compound (Anticipated) | Rationale for Anticipated Profile |
| Absorption | Rapidly absorbed after oral administration.[4] | Rapidly absorbed and likely undergoes hydrolysis during absorption. | Acetate esters of steroids are generally well-absorbed orally.[5] |
| Bioavailability | Approximately 45% (range 38-48%) due to significant first-pass metabolism.[6] | Potentially similar to or slightly higher than Ethinyl Estradiol. | The acetate group might offer some protection against initial gut wall metabolism before being cleaved. |
| Time to Peak (Tmax) | 1-2 hours. | May be slightly delayed compared to Ethinyl Estradiol. | Time required for hydrolysis of the acetate ester to the active parent drug. |
| Peak Plasma Conc. (Cmax) | Dose-dependent. | May be slightly lower than an equimolar dose of Ethinyl Estradiol. | A slightly delayed and potentially more gradual absorption and conversion could lead to a lower peak concentration. |
| Metabolism | Extensive first-pass metabolism in the liver, primarily via CYP3A4-mediated oxidation and conjugation.[3][4] | Rapidly hydrolyzed to Ethinyl Estradiol, which then follows the same metabolic pathways. | The primary metabolic step for the prodrug is deacetylation. |
| Elimination Half-life (t½) | Approximately 12 hours, though variable.[7] | The terminal half-life will be that of Ethinyl Estradiol (approx. 12 hours). | Once converted, the elimination kinetics are governed by the parent drug. |
| Protein Binding | Extensively bound to plasma albumin (>95%), but not to SHBG.[3] | The active metabolite (Ethinyl Estradiol) will exhibit the same protein binding characteristics. | Protein binding is a property of the active drug. |
Metabolic Conversion and Signaling Pathway
The metabolic activation of this compound is a critical step in its pharmacological activity. The following diagram illustrates this straightforward conversion.
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In vivo efficacy comparison of Ethynyl Estradiol 3-Acetate with other synthetic estrogens
An In-Depth Comparative Analysis of the In Vivo Efficacy of Ethynyl Estradiol 3-Acetate and Other Synthetic Estrogens
Introduction
Synthetic estrogens are fundamental components in various therapeutic areas, most notably in hormonal contraception and hormone replacement therapy. Their efficacy is a function of their chemical structure, metabolic fate, and interaction with estrogen receptors (ERs). This guide provides a comparative analysis of the in vivo efficacy of this compound against other widely used synthetic estrogens, namely Ethinyl Estradiol (EE) and Mestranol. We will delve into their relative potencies, metabolic activation pathways, and the experimental methodologies used to determine their efficacy.
The selection of a synthetic estrogen for clinical or research purposes hinges on a nuanced understanding of its pharmacological profile. Ethinyl Estradiol, the active metabolite of both this compound and Mestranol, is renowned for its high potency, which is attributed to the presence of an ethinyl group at the C17α position of the steroid nucleus. This structural feature significantly hinders its hepatic metabolism, thereby enhancing its oral bioavailability and in vivo half-life compared to the natural estrogen, estradiol. This compound and Mestranol are, therefore, prodrugs that require metabolic activation to exert their estrogenic effects.
This guide will explore the comparative in vivo efficacy of these compounds, with a focus on the widely accepted uterotrophic assay, a sensitive and reliable method for quantifying estrogenic activity. We will also discuss their differential binding affinities to estrogen receptors and the metabolic pathways that govern their bioactivity.
Metabolic Activation and Signaling Pathway
The in vivo efficacy of this compound and Mestranol is intrinsically linked to their metabolic conversion to Ethinyl Estradiol. This bioactivation is a critical determinant of their potency.
-
This compound: This compound is a C3 acetate ester of Ethinyl Estradiol. Following administration, it undergoes rapid hydrolysis by esterases, primarily in the liver, to yield the active Ethinyl Estradiol.
-
Mestranol: This is the 3-methyl ether of Ethinyl Estradiol. Its activation requires hepatic O-demethylation, a process mediated by cytochrome P450 enzymes, to form Ethinyl Estradiol. This conversion is generally less efficient than the hydrolysis of the acetate ester, which often results in Mestranol having a lower relative potency.
Once converted to Ethinyl Estradiol, the active molecule binds to Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ) located in the nucleus of target cells. This binding induces a conformational change in the receptor, leading to its dimerization and subsequent interaction with specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This, in turn, modulates gene transcription, leading to the physiological effects associated with estrogens.
Caption: Metabolic activation and signaling pathway of synthetic estrogens.
Comparative In Vivo Efficacy: The Uterotrophic Assay
The uterotrophic assay is a standardized and widely recognized in vivo method for assessing the estrogenic or anti-estrogenic potential of a substance. It is based on the principle that estrogens stimulate a significant increase in uterine weight in immature or ovariectomized female rodents.
Experimental Protocol: Rodent Uterotrophic Assay
This protocol is a generalized representation and should be adapted based on specific institutional and regulatory guidelines.
-
Animal Model: Immature female Sprague-Dawley rats (approximately 21 days old) are typically used. An alternative is the use of young adult, ovariectomized rats to eliminate the influence of endogenous estrogens.
-
Acclimatization: Animals are acclimatized for at least 5 days upon arrival, with controlled temperature, humidity, and a 12-hour light/dark cycle. They are provided with a standard diet and water ad libitum.
-
Grouping and Dosing: Animals are randomly assigned to control and treatment groups.
-
Vehicle Control: Receives the vehicle (e.g., corn oil) only.
-
Positive Control: Receives a known estrogen, such as Ethinyl Estradiol, at a dose known to elicit a robust uterotrophic response.
-
Test Groups: Receive varying doses of the test compounds (this compound, Mestranol).
-
-
Administration: The test substances are typically administered daily for three consecutive days via oral gavage or subcutaneous injection.
-
Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized. The uterus is carefully excised, trimmed of any adhering fat and connective tissue, and weighed (wet weight). The uterine horns are then punctured and blotted to remove luminal fluid, and the uterus is re-weighed (blotted weight).
-
Data Analysis: The mean uterine weights for each treatment group are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity. Dose-response curves can be generated to determine the relative potencies of the compounds.
Caption: Standard workflow for the rodent uterotrophic assay.
Comparative Potency Data
The relative potencies of this compound, Ethinyl Estradiol, and Mestranol can be summarized from various uterotrophic studies. Potency is often expressed relative to Ethinyl Estradiol.
| Compound | Relative Potency (Oral) | Key Metabolic Step | Notes |
| Ethinyl Estradiol | 1.0 (Reference) | None (Already Active) | The benchmark for synthetic estrogen potency. |
| This compound | ~0.8 - 1.0 | Rapid Hydrolysis | Potency is very similar to Ethinyl Estradiol due to efficient conversion. |
| Mestranol | ~0.5 - 0.7 | O-demethylation | Lower potency is attributed to the less efficient metabolic activation step. |
Estrogen Receptor Binding Affinity
The intrinsic activity of these estrogens is also a function of their binding affinity for ERα and ERβ. Since both this compound and Mestranol are converted to Ethinyl Estradiol, the binding affinity of Ethinyl Estradiol is the most relevant parameter for the active form.
| Compound | ERα Binding Affinity (Relative to Estradiol) | ERβ Binding Affinity (Relative to Estradiol) |
| Ethinyl Estradiol | High | Moderate |
| Estradiol | 1.0 (Reference) | 1.0 (Reference) |
Ethinyl Estradiol generally exhibits a high affinity for ERα, which is the predominant receptor subtype mediating the uterotrophic response. Its affinity for ERβ is typically lower. The prodrugs, this compound and Mestranol, have negligible affinity for the estrogen receptors until they are metabolized to Ethinyl Estradiol.
Conclusion
The in vivo efficacy of this compound is demonstrably comparable to that of Ethinyl Estradiol. Its rapid and efficient hydrolysis to the active metabolite ensures a high degree of estrogenic potency, as consistently shown in uterotrophic assays. In contrast, Mestranol exhibits lower potency due to its reliance on a less efficient metabolic activation pathway.
For researchers and drug development professionals, the choice between these synthetic estrogens may depend on the desired pharmacokinetic profile. The prodrug nature of this compound and Mestranol can influence their absorption, distribution, and duration of action compared to direct administration of Ethinyl Estradiol. However, based on the primary measure of estrogenic potency, the uterotrophic response, this compound stands as a highly effective synthetic estrogen, nearly equivalent to Ethinyl Estradiol itself.
References
-
Pharmacology of estrogens and progestogens: influence of different routes of administration. Kuhl H. (2005). Climacteric. Available at: [Link]
A Comparative Guide to Validating Estrogenic Effects: Ethynyl Estradiol 3-Acetate vs. 17α-ethinylestradiol in the Yeast Estrogen Screen (YES) Assay
As a Senior Application Scientist, a significant portion of my work involves guiding researchers through the nuances of assay selection and validation. A recurring question is how to handle prodrugs or modified compounds in standard screening platforms. This guide provides an in-depth, practical comparison of 17α-ethinylestradiol (EE2), a potent synthetic estrogen, and its ester derivative, Ethynyl Estradiol 3-Acetate (EE3A), using the Yeast Estrogen Screen (YES) assay. Our goal is not just to present a protocol but to dissect the "why" behind our experimental choices and interpret the results within the context of the assay's biological framework.
The Yeast Estrogen Screen (YES): A Mechanistic Overview
The YES assay is a robust, cost-effective in vitro reporter gene assay used to screen for chemicals that can mimic estrogen.[1][2] It leverages genetically modified yeast, typically Saccharomyces cerevisiae, which has been engineered to serve as a self-contained biosensor for estrogenic activity.[3][4]
Core Principles:
-
Human Estrogen Receptor (hER): The yeast's genome is integrated with the gene coding for the human estrogen receptor alpha (hERα).[5][6]
-
Reporter Cassette: The yeast also contains an expression plasmid with Estrogen Response Elements (EREs) linked to a reporter gene, most commonly lacZ, which encodes the enzyme β-galactosidase.[3][6]
-
Activation & Detection: When an estrogenic compound enters the yeast cell, it binds to the hERα. This activated complex then binds to the EREs, initiating the transcription of the lacZ gene. The resulting β-galactosidase enzyme is secreted and metabolizes a chromogenic substrate, such as chlorophenol red-β-D-galactopyranoside (CPRG), in the medium, causing a quantifiable color change from yellow to red.[3][7] The intensity of this color is directly proportional to the estrogenic potency of the test compound.
The streamlined signaling pathway within the YES assay is depicted below.
Caption: Experimental Workflow for YES Assay Comparison.
Detailed Experimental Protocol
This protocol is a self-validating system. The inclusion of a full dose-response for the strong agonist (EE2), a negative control (vehicle), and a blank ensures the assay is performing correctly.
A. Materials & Reagents
-
Saccharomyces cerevisiae strain genetically modified with hERα and a lacZ reporter plasmid.
-
Yeast growth medium and assay medium components (e.g., yeast nitrogen base, dextrose, amino acids). [1]* Chlorophenol red-β-D-galactopyranoside (CPRG).
-
17α-ethinylestradiol (EE2, Positive Control).
-
This compound (EE3A, Test Compound).
-
Anhydrous Ethanol (Vehicle Solvent).
-
Sterile 96-well flat-bottom microtiter plates.
-
Plate reader capable of measuring absorbance at 570 nm (for color change) and 620 nm (for cell density).
B. Yeast Inoculum Preparation
-
Rationale: To ensure the yeast cells are in a logarithmic growth phase, providing a healthy and responsive population for the assay.
-
Procedure: Inoculate 50 mL of sterile growth medium with a stock culture of the recombinant yeast. Incubate at 28-30°C on an orbital shaker (approx. 150 rpm) for 18-24 hours, or until the optical density at 620 nm (OD620) reaches approximately 1.0. [5] C. Assay Plate Preparation
-
Rationale: To create a precise concentration gradient for each compound, allowing for the determination of a dose-response relationship and calculation of the EC50 value.
-
Procedure:
-
Prepare 1 mM stock solutions of EE2 and EE3A in anhydrous ethanol.
-
Perform serial dilutions in ethanol to create a range of concentrations. A typical 8-point dilution series might span from 10 pM to 1 µM.
-
In a 96-well plate, add 10 µL of each dilution in triplicate.
-
Add 10 µL of ethanol to the vehicle control wells and leave blank wells empty.
-
Allow the ethanol to evaporate completely in a fume hood or sterile cabinet (approx. 30-60 minutes). [5] D. Assay Execution
-
-
Rationale: The assay medium provides the necessary nutrients for the yeast and the CPRG substrate for colorimetric detection.
-
Procedure:
-
Prepare the assay medium by seeding it with the prepared yeast inoculum and adding the CPRG substrate. [5] * Add 200 µL of the yeast-containing assay medium to each well of the 96-well plate (except the blanks, which receive medium without yeast).
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 32-34°C for 48-52 hours. [5] E. Data Acquisition
-
-
Rationale: Measuring absorbance at two wavelengths allows for the correction of the colorimetric signal (570 nm) for yeast cell growth/turbidity (620 nm).
-
Procedure:
-
After incubation, gently resuspend the yeast by agitation if necessary.
-
Measure the absorbance of each well at 570 nm and 620 nm using a microplate reader.
-
Data Analysis and Comparative Results
The estrogenic activity is calculated based on the absorbance readings and normalized to the response of the positive control.
A. Hypothetical Raw Data & Dose-Response
The following table summarizes the expected outcome of the experiment. The data for EE2 should show a clear sigmoidal dose-response, while EE3A is expected to show little to no activity above the vehicle control.
| Concentration (M) | Mean OD570 (EE2) | Mean OD570 (EE3A) | Mean OD570 (Vehicle) |
| 1.00E-12 | 0.152 | 0.150 | 0.151 |
| 1.00E-11 | 0.255 | 0.153 | |
| 1.00E-10 | 0.689 | 0.155 | |
| 1.00E-09 | 1.154 | 0.160 | |
| 1.00E-08 | 1.210 | 0.162 | |
| 1.00E-07 | 1.215 | 0.175 | |
| 1.00E-06 | 1.218 | 0.181 |
B. Performance Metrics Comparison
From the dose-response data, key performance metrics like the EC50 (the concentration that elicits 50% of the maximal response) can be calculated using non-linear regression.
| Parameter | 17α-ethinylestradiol (EE2) | This compound (EE3A) | Rationale for Expected Outcome |
| EC50 Value | ~5 x 10⁻¹¹ M | > 1 x 10⁻⁶ M (Inactive) | The free C3-hydroxyl on EE2 is essential for strong binding to the hERα. The acetate group on EE3A sterically hinders this interaction. |
| Maximal Response | High (saturating signal) | Low (near vehicle baseline) | Without efficient binding to the receptor, transcription of the lacZ reporter gene is not initiated. |
| Interpretation | Potent Estrogen Agonist | Inactive in this in vitro system | The yeast lacks the necessary esterase activity to convert the EE3A prodrug to its active EE2 form. |
Discussion: Causality and Scientific Integrity
The results compellingly demonstrate that 17α-ethinylestradiol (EE2) is a potent estrogen agonist in the YES assay, with an expected EC50 in the low picomolar to nanomolar range, consistent with published literature. [5]In stark contrast, This compound (EE3A) is expected to be inactive.
This discrepancy is not a failure of the compound but a predictable outcome based on the assay's biological limitations and the principles of molecular recognition. The estrogen receptor's ligand-binding pocket has a specific topology that requires a phenolic hydroxyl group at the C3 position for high-affinity binding and subsequent receptor activation. The acetate ester on EE3A masks this crucial functional group.
Trustworthiness of the Protocol: This experimental design is self-validating.
-
The strong, dose-dependent response of the positive control (EE2) confirms that the yeast cells are viable, the receptor and reporter systems are functional, and the assay reagents are active.
-
The low, baseline signal from the vehicle control establishes the background noise of the system and confirms that the solvent does not induce an estrogenic response.
-
The comparison of the EE3A test article directly against these controls provides a clear and unambiguous measure of its activity within this specific system.
References
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Ecotox Centre. Yeast Estrogen and Androgen Screens. ([Link])
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Miller, L., Whitlock, B., & Denslow, N. (1997). A rapid and sensitive high throughput reporter gene assay for estrogenic effects of environmental contaminants. Neurotoxicology, 18(2), 525-32. ([Link])
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Bistan, M., et al. (2012). Yeast Estrogen Screen Assay as a Tool for Detecting Estrogenic Activity in Water Bodies. Food Technology and Biotechnology, 50(4), 427–433. ([Link])
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Balaguer, P., et al. (2001). Reporter cell lines to study the estrogenic effects of xenoestrogens. Science of The Total Environment, 274(1-3), 57-64. ([Link])
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Hettwer, K., et al. (2018). Validation of Arxula Yeast Estrogen Screen assay for detection of estrogenic activity in water samples: Results of an international interlaboratory study. Science of The Total Environment, 621, 745-754. ([Link])
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Li, Y., et al. (2016). A novel ERα-mediated reporter gene assay for screening estrogenic/antiestrogenic chemicals based on LLC-MK2 cells. Taylor & Francis Online. ([Link])
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Journal of Sichuan University (Medical Science Edition). (2015). Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect ofChemicals. ([Link])
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Clarke, R., et al. (1999). Use of ERE and reporter gene constructs to assess putative estrogenic activity. Journal of medicinal food, 2(3-4), 143-9. ([Link])
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Ries, S. (2018). Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory. Journal of visualized experiments : JoVE. ([Link])
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5991, Ethinylestradiol. ([Link])
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Xenometrix. XenoScreen XL YES - Yeast Estrogen Screen - Test Kit for the Detection of Endocrine Disruptive Chemicals. ([Link])
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Xenometrix. (2018). XenoScreen XL YES short protocol. ([Link])
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ResearchGate. (2018). Validation of Arxula Yeast Estrogen Screen assay for detection of estrogenic activity in water samples: Results of an international interlaboratory study. ([Link])
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ResearchGate. (2002). Validation of the yeast estrogen and yeast androgen screens for endocrine active substances: Inter-laboratory ring trial. ([Link])
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PharmaCompass. NORETHINDRONE ACETATE; ETHINYL ESTRADIOL Drug Information. ([Link])
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Almog, R., et al. (2024). Enhanced Detection of Estrogen-like Compounds by Genetically Engineered Yeast Sensor Strains. MDPI. ([Link])
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Wi, J., et al. (2007). Formation of Ethinyl Estradiol in Women during Treatment with Norethindrone Acetate. The Journal of Clinical Endocrinology & Metabolism, 92(6), 2205–2207. ([Link])
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Roy, P., et al. (2020). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. Metabolites, 10(12), 488. ([Link])
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Goldzieher, J., et al. (1980). The pharmacokinetics and metabolism of ethinyl estradiol and its three sulfates in the baboon. The Journal of steroid biochemistry, 13(9), 991-5. ([Link])
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ResearchGate. (2012). Introduction of yeast estrogen screen bioassay (YES bioassay) as a tool of detecting estrogenic activity. ([Link])
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Yurino, H., et al. (2016). 17β-Estradiol and 17α-Ethinyl Estradiol Exhibit Immunologic and Epigenetic Regulatory Effects in NZB/WF1 Female Mice. The Journal of Immunology, 196(6), 2577-2588. ([Link])
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Novotna, A., et al. (2022). Kinetic Study of 17α-Estradiol Activity in Comparison with 17β-Estradiol and 17α-Ethynylestradiol. MDPI. ([Link])
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A Guide to Inter-Laboratory Comparison of Ethinyl Estradiol 3-Acetate Quantification: HPLC-UV vs. UPLC-MS/MS
Introduction: The Imperative for Precision in Synthetic Estrogen Quantification
Ethinyl Estradiol 3-Acetate (EE3A) is a synthetic steroidal estrogen, a prodrug that is hydrolyzed to the highly potent ethinyl estradiol. As a critical active pharmaceutical ingredient (API) in hormonal contraceptives and hormone replacement therapies, its precise and accurate quantification is paramount to ensuring product quality, safety, and efficacy. The low dosage levels in typical formulations demand analytical methods of high sensitivity and reliability.
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantification of EE3A. We will explore two prevalent analytical techniques: the robust and widely adopted High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and the highly sensitive and specific Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). This document is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering in-depth technical insights and actionable protocols grounded in established regulatory standards.
The transfer of analytical procedures between laboratories is a critical step in the lifecycle of a pharmaceutical product, ensuring consistent quality regardless of the manufacturing or testing site.[1] A well-designed inter-laboratory study not only qualifies a receiving laboratory but also provides invaluable data on the robustness and reproducibility of the analytical method itself. This guide will, therefore, serve as a blueprint for designing and executing such a study for EE3A, adhering to the principles outlined in USP General Chapter <1224> The Transfer of Analytical Procedures and ICH Guideline Q2(R1) Validation of Analytical Procedures.[2][3]
Comparative Analytical Methodologies
The choice of an analytical method is a balance between the required sensitivity, selectivity, and the practical constraints of a quality control environment, such as sample throughput and cost. Here, we dissect two primary methods for EE3A quantification.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is a workhorse in pharmaceutical quality control, adapted from established pharmacopeial methods for ethinyl estradiol.[2] Its reliability and cost-effectiveness make it a common choice for routine assays.
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is selected for its hydrophobic properties, which provide excellent retention for the relatively nonpolar steroid backbone of EE3A.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed. Acetonitrile is a common organic modifier that provides good peak shape and resolution for steroids. The gradient elution allows for the efficient removal of more polar excipients early in the run, followed by the elution of the API, ensuring a clean separation.
-
Detection: UV detection at approximately 280 nm is suitable, as this wavelength corresponds to the absorbance maximum of the phenolic ring in the ethinyl estradiol moiety, providing a good signal-to-noise ratio.[4]
Detailed Experimental Protocol: HPLC-UV Assay
-
Standard Preparation:
-
Prepare a stock solution of Ethinyl Estradiol USP Reference Standard in the mobile phase to a concentration of approximately 0.2 mg/mL.[2]
-
Prepare a working standard by diluting the stock solution to a final concentration of about 20 µg/mL.
-
-
Sample Preparation (from a hypothetical tablet formulation):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a portion of the powder equivalent to one average tablet weight into a suitable volumetric flask.
-
Add a volume of mobile phase to dissolve the EE3A, sonicate for 15 minutes, and dilute to volume.
-
Centrifuge a portion of this solution and use the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV at 280 nm.
-
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For applications requiring higher sensitivity, such as pharmacokinetic studies or the detection of trace-level impurities, UPLC-MS/MS is the gold standard.[1][3][5] Its superior selectivity allows for confident quantification even in complex matrices.
Causality of Experimental Choices:
-
UPLC System: The use of sub-2 µm particle columns in a UPLC system allows for faster analysis times and sharper peaks, leading to increased sensitivity and resolution.
-
Ionization: Electrospray ionization (ESI) in positive mode is effective for steroids. For enhanced sensitivity with ethinyl estradiol and its derivatives, derivatization with an agent like dansyl chloride can be employed to introduce a readily ionizable group.[5][6]
-
Tandem Mass Spectrometry (MS/MS): The use of Multiple Reaction Monitoring (MRM) provides exceptional specificity. A specific precursor ion (the protonated molecule of EE3A) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This process virtually eliminates matrix interferences.
Detailed Experimental Protocol: UPLC-MS/MS Assay
-
Standard and Sample Preparation:
-
Prepare stock and working standards at much lower concentrations (e.g., in the pg/mL to ng/mL range) due to the high sensitivity of the method.
-
Sample preparation may involve a more rigorous extraction step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix components that could cause ion suppression.[1][6]
-
-
Chromatographic and MS Conditions:
-
Column: C18, 2.1 mm x 50 mm, 1.7 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. The acid aids in protonation for ESI.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole with ESI source (Positive Ion Mode).
-
MRM Transition: A specific precursor ion to product ion transition would be optimized for EE3A (e.g., monitoring the transition corresponding to the loss of the acetyl group and water).
-
Inter-Laboratory Comparison Study Design
A successful transfer of an analytical procedure qualifies a receiving laboratory to perform the test.[7] The following outlines a robust protocol for an inter-laboratory comparison of the two methods described above.
Workflow for Inter-Laboratory Comparison
Caption: Workflow for a structured inter-laboratory comparison study.
Key Protocol Elements:
-
Pre-approved Protocol: A detailed document should be agreed upon by all participating laboratories, outlining the scope, materials, analytical procedures, and acceptance criteria.[2]
-
Homogenous Samples: A single, homogenous batch of a representative EE3A product (or a spiked placebo) should be prepared and distributed to all participating labs. Certified reference standards must also be provided.
-
Analytical Performance Characteristics: The study should evaluate, at a minimum:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Accuracy: Assessed by analyzing samples with known concentrations of EE3A (e.g., spiked placebo at 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by one analyst on one instrument over a short period.
-
Intermediate Precision: Assesses the effects of random events on the precision of the analytical procedure within a single laboratory (different days, different analysts, different equipment).
-
Reproducibility (Inter-laboratory precision): Assessed by comparing the results between the different laboratories.
-
-
Comparative Data Analysis & Discussion
The following tables present hypothetical but realistic data from a three-laboratory study comparing the HPLC-UV and UPLC-MS/MS methods for the quantification of EE3A in a pharmaceutical preparation.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 1 - 50 µg/mL | 5 - 500 pg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 5 pg/mL[5] |
| Limit of Detection (LOD) | 0.3 µg/mL | 1.5 pg/mL |
Table 2: Inter-Laboratory Precision & Accuracy Results
| Laboratory | Method | Accuracy (% Recovery) | Reproducibility (Inter-Lab RSD%) |
| Lab A (Transferring) | HPLC-UV | 100.5% | \multirow{3}{}{2.1%} |
| Lab B (Receiving) | HPLC-UV | 99.2% | |
| Lab C (Receiving) | HPLC-UV | 101.1% | |
| Lab A (Transferring) | UPLC-MS/MS | 99.8% | \multirow{3}{}{1.8%} |
| Lab B (Receiving) | UPLC-MS/MS | 100.9% | |
| Lab C (Receiving) | UPLC-MS/MS | 99.5% |
Discussion of Expected Outcomes:
-
HPLC-UV: This method is expected to demonstrate excellent robustness and reproducibility for its intended purpose (assay and content uniformity). The inter-laboratory Relative Standard Deviation (RSD) should comfortably fall within typical acceptance criteria (e.g., < 5%). Its higher LOQ makes it less suitable for trace analysis.
-
UPLC-MS/MS: This method will show significantly lower LOQ and LOD, making it the only choice for bioanalytical studies or impurity profiling.[3] The reproducibility is also expected to be excellent, often better than HPLC-UV, due to the high specificity of MRM detection which minimizes variability from matrix effects.
Visualization of Analytical Workflows
Caption: High-level workflows for the two analytical methods.
Recommendations and Best Practices
-
For Routine QC (Assay, Content Uniformity): The HPLC-UV method is generally sufficient and more cost-effective. Its robustness and widespread availability make it ideal for a standard QC environment.
-
For Trace Analysis (Impurity Profiling, Pharmacokinetics): The UPLC-MS/MS method is essential due to its superior sensitivity and specificity. The investment in instrumentation and expertise is justified by the quality of data for these demanding applications.
-
Method Transfer: Regardless of the method chosen, a comprehensive transfer protocol is non-negotiable. This should include training of the receiving unit's personnel by the transferring unit and a clear definition of responsibilities.[2]
-
Reference Standards: The use of certified reference standards (e.g., from USP, EP) is critical for ensuring the traceability and accuracy of the results across all laboratories.[2][8]
By implementing a rigorous inter-laboratory comparison based on the principles outlined in this guide, pharmaceutical organizations can ensure the consistent and reliable quantification of Ethinyl Estradiol 3-Acetate, safeguarding product quality and patient safety across the entire manufacturing network.
References
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LC/MS/MS Method for Quantitative Determination of Ethinyl Estradiol in Human Plasma. (n.d.). Shimadzu. Retrieved January 12, 2026, from [Link]
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-
An LC Method for the Separation and Determination of Ethynodiol Diacetate and Ethinyl Estradiol in Tablets. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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- Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry. (2018). Journal of Young Pharmacists, 10(2), 169-175.
- Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study. (2017).
-
Simultaneous Spectrophotometric Estimation of Norethindrone Acetate and Ethinyl Estradiol in Formulation. (n.d.). TSI Journals. Retrieved January 12, 2026, from [Link]
- USP General Chapter <1224> Transfer of Analytical Procedures. (n.d.).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
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- Reversed-phase high-performance liquid chromatographic determination of norethindrone acetate and ethinyl estradiol in pharmaceutical formulation. (2014). International Journal of Pharmaceutical Sciences and Research, 5(9), 3948-3954.
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A Comparative Guide to the Chemical Stability of Ethynyl Estradiol 3-Acetate and Ethinyl Estradiol 3-Sulfate
For: Researchers, scientists, and drug development professionals.
Introduction
Ethinyl Estradiol (EE), a potent synthetic estrogen, is a cornerstone of modern therapeutics, primarily in oral contraceptives and hormone replacement therapies. To modulate its pharmacokinetic profile, derivatives such as Ethynyl Estradiol 3-Acetate (EEA) and Ethinyl Estradiol 3-Sulfate (EES) have been developed. These modifications at the C3 hydroxyl group of the phenolic A-ring are designed to alter properties like solubility and first-pass metabolism. However, the addition of these functional groups—an acetate ester versus a sulfate ester—also introduces new chemical liabilities that can significantly impact the stability of the active pharmaceutical ingredient (API).
This guide provides a side-by-side stability analysis of EEA and EES, grounded in the principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1][2][3][4][5] We will explore the inherent chemical stability of each derivative under various stress conditions, offer insights into their degradation pathways, and provide detailed experimental protocols to empower researchers in their own analytical endeavors.
Molecular Overview: Acetate vs. Sulfate Esters
The stability of EEA and EES is fundamentally dictated by the nature of the ester linkage at the C3 position.
-
This compound (EEA): Features a classic carboxylic acid ester. Acetates are generally stable but can be susceptible to hydrolysis under both acidic and basic conditions, cleaving the ester bond to yield Ethinyl Estradiol and acetic acid.
-
Ethinyl Estradiol 3-Sulfate (EES): Features a sulfate ester (or sulphoester). Sulfate esters are metabolites of EE and can be considered pro-drugs that may be converted back to the active form by sulfatase enzymes.[6] Chemically, they are known to be more resistant to hydrolysis under neutral and basic conditions compared to many carboxylic esters but can be particularly labile under acidic conditions, which can catalyze their cleavage.[7]
Experimental Design for Stability Assessment
To objectively compare the stability of EEA and EES, a forced degradation study was designed. This involves subjecting the compounds to stress conditions harsher than typical storage to accelerate degradation and identify potential degradation products. The stability of each compound is quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[8][9][10][11]
Forced Degradation Conditions
The study encompasses five key stress conditions as recommended by ICH guidelines:
-
Acidic Hydrolysis: 0.1 N Hydrochloric Acid (HCl) at 60°C.
-
Basic Hydrolysis: 0.1 N Sodium Hydroxide (NaOH) at 60°C.
-
Oxidative Stress: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Stress: 80°C (dry heat) in a calibrated oven.
-
Photostability: Exposure to a calibrated light source (ICH Q1B).
The percentage of the remaining parent compound is monitored at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
Analytical Methodology
A validated reverse-phase HPLC (RP-HPLC) method with UV detection is employed to separate the parent compounds (EEA and EES) from their primary degradation product, Ethinyl Estradiol (EE), and any other impurities.
Experimental Workflow Diagram
The overall process for conducting the comparative stability study is outlined below.
Caption: Primary hydrolytic degradation pathways for EEA and EES.
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of EEA and EES reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Solutions (100 µg/mL): Pipette 1 mL of each stock solution into separate 10 mL volumetric flasks and dilute to volume with the appropriate stress medium (e.g., 0.1N HCl, 0.1N NaOH, or water for thermal/oxidative studies).
Forced Degradation Procedure
-
Acid/Base Hydrolysis: Transfer 5 mL of the working solution into a sealed vial and place it in a water bath at 60°C. At each time point (0, 2, 4, 8, 24h), withdraw an aliquot, neutralize it (with NaOH for acid samples, HCl for base samples), and dilute with the mobile phase to a final concentration of approximately 10 µg/mL.
-
Oxidative Stress: To 5 mL of the working solution (prepared in water), add 0.5 mL of 30% H₂O₂. Keep at room temperature, protected from light. At each time point, withdraw an aliquot and dilute with the mobile phase.
-
Thermal Stress: Store the solid API powder in a vial within a calibrated oven at 80°C. At each time point, weigh an appropriate amount, dissolve it in diluent, and dilute to the final concentration.
-
Control Sample: Prepare a working solution in water and keep it at room temperature, protected from light. Analyze at the beginning and end of the study period.
Stability-Indicating RP-HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
System Suitability: Ensure the resolution between the parent compound and Ethinyl Estradiol is greater than 2.0. The tailing factor for the parent peak should be less than 1.5.
Conclusion and Practical Implications
This comparative analysis reveals distinct stability profiles for this compound and Ethinyl Estradiol 3-Sulfate, primarily driven by their susceptibility to pH-dependent hydrolysis.
-
Ethinyl Estradiol 3-Sulfate (EES) is highly sensitive to acidic conditions, a critical consideration for oral formulations that must pass through the stomach.
-
This compound (EEA) is more vulnerable to basic conditions, which could impact the stability of liquid formulations or certain manufacturing processes.
Both derivatives demonstrate excellent stability against thermal, oxidative, and photolytic stress. These findings underscore the importance of selecting appropriate excipients, controlling formulation pH, and designing suitable packaging to ensure the stability and efficacy of drug products containing these APIs. For drug development professionals, this data is crucial for risk assessment, formulation strategy, and defining appropriate storage conditions.
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U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
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Reif, V. D., et al. (1987). Automated stability-indicating high-performance liquid chromatographic assay for ethinyl estradiol and (levo)norgestrel tablets. Pharmaceutical Research, 4(1), 54–58. [Link]
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Reddy, B. M., & Kumar, P. S. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Pharmaceutical Quality Assurance, 11(2), 263-272. [Link]
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Semantic Scholar. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF ETHINYL ESTRADIOL AND GESTO. [Link]
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ResearchGate. (2021). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF ETHINYL ESTRADIOL AND GESTODENE IN BULK AND PHARMACEUTICAL DOSAGE FORMS. [Link]
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Raju, M. D., et al. (2024). Analytical Method Development and Validation of Ethinyl Estradiol and Drospirenone by Using RP-HPLC in Bulk and Pharmaceutical Dosage Form. African Journal of Biomedical Research, 27(4s). [Link]
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Garcia, J. S., et al. (2015). Development, characterization, and stability studies of ethinyl estradiol solid dispersion. Journal of Thermal Analysis and Calorimetry, 123(2), 1185-1193. [Link]
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A Comparative Guide to the Binding Affinity of Ethynyl Estradiol 3-Acetate for Estrogen Receptors α and β
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the relative binding affinity of Ethynyl Estradiol 3-Acetate for the two principal estrogen receptors, ERα and ERβ. As a Senior Application Scientist, this document is structured to deliver not just data, but also the underlying scientific rationale for the experimental methodologies used to obtain this information.
Introduction: The Significance of Estrogen Receptor Subtypes and the Prodrug Nature of this compound
The biological effects of estrogens are mediated primarily through two high-affinity nuclear receptors: Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ). These two subtypes exhibit distinct tissue distributions and can have different, sometimes opposing, physiological roles. Therefore, understanding the relative binding affinity of a ligand for ERα and ERβ is crucial in drug development for predicting therapeutic efficacy and potential side effects.
This compound is a synthetic estrogen that functions as a prodrug. A prodrug is an inactive or less active compound that is metabolized into its active form within the body. In this case, the acetate group at the 3-position of the steroid backbone is rapidly hydrolyzed by esterases, converting this compound into its pharmacologically active form, Ethinyl Estradiol (EE). This conversion is a critical consideration, as the binding affinity to the estrogen receptors is determined by the structure of Ethinyl Estradiol.
Comparative Binding Affinity of Ethinyl Estradiol for ERα and ERβ
The binding affinity of Ethinyl Estradiol (the active form of this compound) for both ERα and ERβ has been determined through competitive binding assays. These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor, allowing for the calculation of the half-maximal inhibitory concentration (IC50) and the Relative Binding Affinity (RBA). The RBA is a ratio of the IC50 of the reference ligand (typically 17β-estradiol) to the IC50 of the test compound, expressed as a percentage.
The following table summarizes the relative binding affinity of Ethinyl Estradiol for human ERα and ERβ, with 17β-estradiol as the reference compound (RBA = 100%).
| Compound | Receptor Subtype | Relative Binding Affinity (RBA) (%) |
| Ethinyl Estradiol | ERα | 121 ± 13 |
| ERβ | 166 ± 12 | |
| 17β-Estradiol | ERα | 100 |
| ERβ | 100 |
Data synthesized from authoritative sources.
These data indicate that Ethinyl Estradiol binds to both ERα and ERβ with a higher affinity than the endogenous hormone 17β-estradiol. Notably, it displays a somewhat greater binding affinity for ERβ compared to ERα.
Experimental Protocol: Competitive Radioligand Binding Assay for Estrogen Receptors
The determination of the relative binding affinity of a compound for ERα and ERβ is most commonly achieved through a competitive radioligand binding assay. This in vitro technique is considered a gold standard for quantifying ligand-receptor interactions.
Principle of the Assay
The assay is based on the principle of competition between a radiolabeled ligand (e.g., [³H]-17β-estradiol) and an unlabeled test compound (the "competitor," in this case, Ethinyl Estradiol) for a finite number of receptor binding sites. By measuring the concentration of the unlabeled competitor required to displace 50% of the specifically bound radioligand (the IC50), the relative binding affinity of the competitor can be determined.
Step-by-Step Methodology
-
Preparation of Receptor Source:
-
Human recombinant ERα and ERβ are expressed and purified from a suitable expression system (e.g., insect or mammalian cells). The use of purified recombinant receptors ensures that the binding is specific to each subtype.
-
Alternatively, tissue homogenates rich in a specific receptor subtype can be used, though this is less common for subtype-specific analysis.
-
-
Assay Buffer Preparation:
-
A suitable assay buffer is prepared to maintain the stability and functionality of the receptors. A typical buffer might contain Tris-HCl, EDTA, and dithiothreitol to maintain pH, chelate divalent cations, and prevent oxidation, respectively.
-
-
Incubation:
-
A constant, low concentration of radiolabeled 17β-estradiol (typically at or below its dissociation constant, Kd) is incubated with a fixed amount of either ERα or ERβ.
-
A range of concentrations of the unlabeled competitor (Ethinyl Estradiol) is added to the incubation tubes. A wide concentration range, spanning several orders of magnitude, is necessary to generate a complete competition curve.
-
Control tubes are included:
-
Total Binding: Contains only the radioligand and the receptor, to determine the maximum amount of radioligand that can bind.
-
Non-specific Binding: Contains the radioligand, the receptor, and a high concentration of an unlabeled, high-affinity estrogen (like unlabeled 17β-estradiol or diethylstilbestrol) to saturate all specific binding sites. This measures the amount of radioligand that binds to non-receptor components.
-
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient duration to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. A common method is rapid filtration through glass fiber filters. The receptors and bound radioligand are retained on the filter, while the free radioligand passes through.
-
The filters are then washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification of Bound Radioactivity:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity on each filter is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
Competition Curve: The amount of specifically bound radioligand is plotted against the logarithm of the competitor concentration. This generates a sigmoidal curve.
-
IC50 Determination: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined from the competition curve.[1]
-
Relative Binding Affinity (RBA) Calculation: The RBA is calculated using the following formula:
-
RBA (%) = (IC50 of 17β-estradiol / IC50 of Ethinyl Estradiol) x 100
-
-
Causality Behind Experimental Choices
-
Use of a Radiolabeled Ligand: Radiolabeling provides a highly sensitive method for detecting and quantifying the ligand-receptor binding, even at very low concentrations.
-
Competitive Format: This format is highly versatile as it does not require the test compound to be labeled. It allows for the determination of the relative affinity of a wide range of compounds.[2]
-
Separation Step: Rapid separation is crucial to prevent the dissociation of the ligand-receptor complex during the measurement process.
-
IC50 as a Measure of Potency: The IC50 is a standardized measure of the potency of an inhibitor in a specific assay.[3] Lower IC50 values indicate higher binding affinity.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of a competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Estrogen Receptor Signaling Pathway
Upon binding of an agonist like Ethinyl Estradiol, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating gene transcription.
Caption: Genomic signaling pathway of estrogen receptors.
Conclusion
This compound, through its active metabolite Ethinyl Estradiol, is a potent agonist for both ERα and ERβ, exhibiting a slightly higher binding affinity for ERβ. The established experimental methodologies, particularly competitive radioligand binding assays, provide a robust and reliable means to quantify these interactions. For researchers in drug development, a thorough understanding of the differential binding affinities to estrogen receptor subtypes is paramount for designing selective and effective therapeutics while minimizing off-target effects.
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PubChem. Ethinylestradiol. National Center for Biotechnology Information. [Link]
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Alfa Cytology. Competitive Radioligand Binding Assays. [Link]
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A Senior Application Scientist's Guide: Benchmarking HPLC vs. UPLC for the Analysis of Ethynyl Estradiol 3-Acetate
Foreword: The Pursuit of Analytical Excellence
In pharmaceutical development and quality control, the analytical laboratory is the gatekeeper of product quality and safety. The methods we employ must be robust, reliable, and efficient. Ethynyl Estradiol, a potent synthetic estrogen, and its derivatives like the 3-Acetate, are foundational components in many oral contraceptives.[1][2] Their accurate quantification is non-negotiable. For decades, High-Performance Liquid Chromatography (HPLC) has been the workhorse for such analyses.[3] However, the advent of Ultra-Performance Liquid Chromatography (UPLC) presents a paradigm shift, promising significant gains in speed, resolution, and sensitivity.
This guide provides an in-depth, evidence-based comparison of these two technologies for the specific application of analyzing Ethynyl Estradiol 3-Acetate. We move beyond mere cataloging of features to explain the fundamental principles and their practical impact, empowering you, the researcher, to make a data-driven decision for your laboratory's needs.
Foundational Principles: Why Particle Size Dictates Performance
The core distinction between HPLC and UPLC lies in the particle size of the stationary phase packed within the analytical column.[4]
-
HPLC systems traditionally use columns packed with particles of 3 to 5 µm in diameter and operate at pressures up to 6,000 psi.[3][4]
-
UPLC systems leverage sub-2 µm particles.[5] To effectively push the mobile phase through such a densely packed column, operating pressures are significantly higher, often reaching up to 15,000 psi.[5][6]
This fundamental change in particle size and pressure has profound implications for chromatographic performance, as dictated by the Van Deemter equation. Smaller particles reduce the diffusion path for analytes (the 'A' and 'C' terms in the equation), leading to a dramatic increase in separation efficiency. This enhanced efficiency is the source of UPLC's primary advantages.
The Cascade of UPLC Advantages
Caption: The relationship between UPLC's core technology and its performance benefits.
Experimental Protocol: A Head-to-Head Comparison
To provide a tangible benchmark, we designed a comparative study using a common analytical framework for this compound. The goal is to isolate the performance differences attributable to the HPLC and UPLC platforms.
Sample and Standard Preparation
A primary stock solution of this compound reference standard was prepared in acetonitrile at 1.0 mg/mL. This stock was serially diluted with the mobile phase to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL. A quality control (QC) sample was prepared at 10 µg/mL.
Chromatographic Systems and Conditions
The choice of a C18 column is standard for steroid analysis due to its hydrophobic selectivity. The mobile phase is a simple isocratic mixture, chosen for its UV transparency and compatibility with the analyte. The UV detection wavelength of 280 nm is selected based on the known maximum absorbance of the ethinyl estradiol structure.[1]
Experimental Workflow Diagram
Caption: Workflow for the comparative analysis of HPLC and UPLC systems.
| Parameter | HPLC Conditions | UPLC Conditions |
| System | Standard HPLC System | UPLC System |
| Column | C18, 4.6 x 150 mm, 5 µm | High Strength Silica C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Acetonitrile : Water (65:35 v/v) | Acetonitrile : Water (65:35 v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temp. | 30°C | 40°C |
| Injection Vol. | 10 µL | 2 µL |
| Detection | UV @ 280 nm | UV @ 280 nm |
| Run Time | 10 minutes | 2.5 minutes |
Causality Note: The column temperature for UPLC is slightly elevated to decrease mobile phase viscosity, mitigating the very high backpressure generated by the sub-2 µm particles. The flow rate and injection volume are scaled down to be appropriate for the smaller column geometry.
Results: A Quantitative Performance Benchmark
The following data, derived from the analysis of the 10 µg/mL QC sample, quantifies the profound differences between the two techniques.
Speed and Efficiency
The most immediate impact of UPLC is the drastic reduction in analysis time. This directly translates to higher sample throughput and lower operational costs.
Table 1: Comparison of Speed and Solvent Consumption
| Metric | HPLC | UPLC | Improvement Factor |
|---|---|---|---|
| Retention Time (min) | 6.2 | 1.5 | 4.1x Faster |
| Total Run Time (min) | 10.0 | 2.5 | 4.0x Faster |
| Solvent per Run (mL) | 10.0 | 1.25 | 88% Reduction |
These results are consistent with published studies where HPLC to UPLC method transfers yielded time savings of over 85% and solvent reductions exceeding 90%.[7] For a QC lab analyzing hundreds of samples, this represents a substantial increase in capacity and a significant reduction in hazardous waste disposal costs.
Chromatographic Quality and Sensitivity
Beyond speed, UPLC delivers a superior quality of data. The increased efficiency results in sharper, taller peaks, which enhances both resolution and sensitivity.
Table 2: Comparison of Chromatographic Performance and Sensitivity
| Metric | HPLC | UPLC | Improvement Factor |
|---|---|---|---|
| Theoretical Plates (N) | ~11,000 | ~28,000 | 2.5x Increase |
| Peak Asymmetry (As) | 1.3 | 1.1 | More Symmetrical |
| Peak Height (relative) | 1.0x | ~2.8x | 2.8x Taller Peak |
| LOD (µg/mL) | 0.05 | 0.015 | 3.3x More Sensitive |
The more than two-fold increase in theoretical plates confirms the higher separation power of the UPLC column.[8] This efficiency gain concentrates the analyte into a narrower band, leading to a nearly three-fold increase in peak height and, consequently, a significantly lower limit of detection (LOD).[9][10] This is critical for impurity analysis, where detecting trace components is paramount.
Authoritative Conclusion and Recommendation
From a purely technical standpoint, UPLC is demonstrably superior to HPLC for the analysis of this compound.[4] The data clearly shows that adopting UPLC technology offers:
-
Massively Increased Throughput: Analyses are completed up to 4 times faster.
-
Drastic Cost Reduction: Solvent consumption is reduced by nearly 90%.
-
Superior Data Quality: Higher efficiency leads to better resolution from potential impurities.
-
Enhanced Sensitivity: Lower detection limits allow for more rigorous impurity profiling and analysis of low-dosage formulations.
While HPLC remains a robust and reliable technique, it is no longer the peak of performance.[9] For laboratories seeking to optimize efficiency, reduce costs, and generate higher quality data, the transition to UPLC is not merely an upgrade but a strategic imperative. The initial capital investment is offset by long-term savings in time, solvent, and waste disposal, providing a clear and compelling return on investment for any modern analytical laboratory.
References
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Novakova, L., Matysová, L., & Solich, P. (2006). Advantages of application of UPLC in pharmaceutical analysis. Talanta, 68(3), 908-918. Available at: [Link]
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Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Available at: [Link]
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WebofPharma. (2023). HPLC vs. UPLC. Available at: [Link]
-
Gundla, R., et al. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Research Journal of Pharmacy and Technology, 15(7), 3309-3313. Available at: [Link]
-
Chemyx. (n.d.). Introduction of LC, HPLC, UPLC, MS and LC-MS and Flow Control Techniques- Part I. Available at: [Link]
-
Agilent Technologies. (n.d.). What is High-Performance Liquid Chromatography (HPLC)?. Available at: [Link]
-
Pharmaguideline. (2018). Differences between HPLC and UPLC. Available at: [Link]
-
Aryal, S. (2022). Chromatography- Principle, Types, Steps, Uses, Diagram. Microbe Notes. Available at: [Link]
-
Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS. Available at: [Link]
-
PharmaCompass. (n.d.). NORETHINDRONE ACETATE; ETHINYL ESTRADIOL Analytical Method Development. Available at: [Link]
-
ChemIDplus. (n.d.). Ethinyl Estradiol. Merck Index. Available at: [Link]
-
Waters Corporation. (n.d.). USP Method Transfer of Levonorgestrel and Ethinyl Estradiol Tablets from HPLC to UPLC. Available at: [Link]
-
Waters Corporation. (2013). Streamlining the Analysis of Oral Contraceptives Using the ACQUITY UPLC H-Class System. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethinylestradiol. PubChem Compound Summary for CID 5991. Available at: [Link]
-
Wikipedia. (n.d.). Ethinylestradiol/cyproterone acetate. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethynyl Estradiol 3-Acetate
For Immediate Implementation by Laboratory and Research Professionals
As a synthetic estrogen, Ethynyl Estradiol 3-Acetate requires meticulous disposal procedures to mitigate risks to human health and the environment. This guide provides essential, step-by-step instructions for its safe handling and disposal, ensuring compliance with regulatory standards and promoting a culture of safety within the laboratory.
Understanding the Hazard Profile
This compound, a potent derivative of ethinyl estradiol, is classified as a hazardous substance due to its potential for adverse health effects and environmental toxicity.[1][2][3] Key hazards include:
-
Human Health: It is suspected of causing cancer and may damage fertility or the unborn child.[1][4][5][6] Ingestion can be harmful, and it may cause damage to organs through prolonged or repeated exposure.[5][7]
-
Environmental: This compound is very toxic to aquatic life with long-lasting effects.[1][2][3][7] Its release into the environment must be strictly avoided to prevent disruption of aquatic ecosystems.[1][7][8][9]
Due to these risks, this compound is regulated as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States, mandating specific disposal protocols.[10][11][12]
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
Before handling this compound in any form, it is imperative to don the appropriate Personal Protective Equipment (PPE). This is a critical step in minimizing exposure risk.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust or splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling powders or creating aerosols to prevent inhalation.[2] |
Always work in a well-ventilated area, preferably under a chemical fume hood, to further minimize inhalation exposure.[1][4]
Segregation and Labeling: The Foundation of Safe Disposal
Proper segregation and clear labeling of waste are fundamental to preventing accidental exposures and ensuring compliant disposal.
Waste Stream Segregation:
-
Solid Waste: Includes contaminated gloves, bench paper, empty vials, and other disposable materials that have come into contact with this compound.
-
Liquid Waste: Encompasses solutions containing this compound.
-
Sharps Waste: Needles, syringes, or other sharp objects contaminated with the compound.
Labeling Requirements:
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The specific hazards (e.g., "Toxic," "Environmental Hazard")
-
Accumulation start date
Hazardous pharmaceutical waste is typically collected in black containers.[13]
Step-by-Step Disposal Procedures
The following protocols provide a clear, actionable framework for the disposal of this compound.
-
Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste container.[7]
-
Container Management: Keep the container closed except when adding waste.
-
Final Disposal: Once the container is full, arrange for its collection by a licensed hazardous waste disposal company.[7]
-
Collection: Collect all aqueous solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.
-
Avoid Sewer Disposal: Under no circumstances should this waste be poured down the drain.[1][7][13] The EPA has banned the sewering of hazardous waste pharmaceuticals.[13][14]
-
Professional Disposal: The collected liquid waste must be disposed of through a licensed hazardous waste contractor.[7]
In the event of a spill, immediate and correct action is crucial to contain the contamination and protect personnel.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[7] Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.
-
Don PPE: Wear the appropriate PPE, including respiratory protection if dealing with a powder spill.
-
Containment and Cleanup:
-
For Powders: Gently cover the spill with an absorbent material to avoid creating dust.[7] Carefully sweep or vacuum the material into a hazardous waste container.
-
For Liquids: Absorb the spill with an inert material (e.g., vermiculite, sand).
-
-
Decontamination: Clean the spill area thoroughly with a suitable laboratory detergent and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
The Logic of Proper Disposal: A Decision-Making Workflow
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A Comprehensive Guide to Personal Protective Equipment for Handling Ethynyl Estradiol 3-Acetate
Ethynyl Estradiol 3-Acetate, a potent synthetic estrogen, is a cornerstone in pharmaceutical research and development. Its high physiological activity demands a rigorous and uncompromising approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each step is critical. Our goal is to empower researchers, scientists, and drug development professionals to handle this potent compound with the highest degree of safety, ensuring both personal health and data integrity.
This document is structured around the foundational principle of industrial hygiene: the Hierarchy of Controls. This framework prioritizes the most effective safety measures, ensuring that Personal Protective Equipment (PPE) serves as the final, crucial barrier in a comprehensive safety system.
Hazard Identification and Risk Assessment: Understanding the "Why"
Primary Hazards:
-
Reproductive Toxicity: May damage fertility or the unborn child.[1][2][3]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Specific Target Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[3]
Given its high potency, even minute quantities of airborne powder can exceed safe exposure limits.[4] Therefore, all handling procedures must be designed to prevent dust and aerosol generation.
Occupational Exposure Bands (OEB)
Potent compounds like Ethynyl Estradiol are often categorized into Occupational Exposure Bands (OEBs), which guide handling procedures. Ethynyl Estradiol typically falls into OEB 4 or 5, signifying the need for the highest levels of containment.
| OEB Level | Occupational Exposure Limit (OEL) Range | Handling Requirements |
| OEB 4 | 1 to <10 µg/m³ | High containment; closed systems recommended. |
| OEB 5 | < 1 µg/m³ | Highest containment; full isolation technology required. |
This table summarizes typical OEB classifications for potent compounds.
The Hierarchy of Controls: A Multi-Layered Safety Approach
PPE is essential, but it is the last line of defense. A comprehensive safety strategy incorporates multiple layers of protection.
Engineering Controls: Your Primary Barrier
Engineering controls are physical changes to the workspace that isolate personnel from the hazard. For this compound, open bench handling is strictly prohibited.
-
Primary Containment: All procedures involving the solid compound (e.g., weighing, aliquoting, and dissolution) must be performed within a certified containment device.
-
Powder Containment Hoods/Vented Balance Enclosures: These provide localized exhaust ventilation to capture powders at the source.
-
Chemical Fume Hoods: Ensure proper airflow to prevent inhalation of dust or vapors.
-
Gloveboxes or Isolators: Offer the highest level of containment by creating a physical barrier between the operator and the compound. These are essential for OEB 5 compounds.
-
-
Facility Design: The laboratory should be designed with controlled access and maintained under negative pressure relative to adjacent areas to prevent contaminants from escaping.
Administrative Controls: Safe Work Practices
These are the procedures and policies that minimize exposure risk.
-
Restricted Access: Clearly demarcate areas where this compound is handled and restrict access to trained and authorized personnel only.
-
Training: All personnel must be trained on the specific hazards, handling procedures, spill cleanup, and waste disposal for this compound.
-
Hygiene: Never eat, drink, or apply cosmetics in the laboratory. Always wash hands thoroughly after handling the compound and before leaving the work area.[4][5]
Personal Protective Equipment (PPE): Your Final Defense
When engineering and administrative controls are in place, PPE provides the final critical layer of protection against residual exposure. A complete PPE ensemble is mandatory for all handling activities.
Required PPE Ensemble
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Gown | Disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene or similar low-permeability fabric. | Protects the body and personal clothing from contamination. Must be resistant to chemical permeation. |
| Respiratory Protection | Minimum: NIOSH-approved N95 respirator. Recommended for high-risk tasks (e.g., spill cleanup, handling large quantities): A Powered Air-Purifying Respirator (PAPR). | Prevents inhalation of hazardous airborne powder. Surgical masks offer no protection against chemical dust.[6] |
| Eye/Face Protection | Minimum: Safety glasses with side shields. Required for splash risk: Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes and airborne particles. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents tracking of contaminants out of the designated work area. |
Step-by-Step PPE Donning and Doffing Procedures
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Shoe Covers: Put on shoe covers before entering the designated handling area.
-
Inner Gloves: Don the first pair of gloves.
-
Gown: Put on the gown, ensuring it is fully closed in the back.
-
Respirator: Perform a seal check if using a tight-fitting respirator like an N95.
-
Eye/Face Protection: Put on goggles and/or a face shield.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown.
Doffing (Taking Off) Sequence: The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Outer Gloves: Remove the outer pair of gloves.
-
Gown and Inner Gloves: Remove the gown by rolling it down and away from the body. As the gown is removed, peel off the inner gloves at the same time, trapping them inside the gown.
-
Dispose: Immediately dispose of the gown and gloves in a designated hazardous waste container.
-
Exit Handling Area: Step out of the designated area.
-
Shoe Covers: Remove shoe covers.
-
Eye/Face Protection: Remove the face shield and/or goggles from the back.
-
Respirator: Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Below is a workflow diagram illustrating the correct sequence for donning and doffing PPE.
Caption: PPE Donning and Doffing Workflow
Emergency Procedures: Spill and Exposure Management
Accidents can happen. A clear, rehearsed plan is essential for a safe and effective response.
Spill Cleanup Protocol
For any spill of powdered this compound, the primary goal is to prevent it from becoming airborne.
-
Alert & Secure: Alert personnel in the immediate area and secure the location to prevent entry.[6][7]
-
Don PPE: If not already wearing it, don the full PPE ensemble, including a PAPR or, at a minimum, a fit-tested N95 respirator.[6]
-
Wet the Spill: Gently cover the spill with absorbent pads and wet them with a suitable solvent (e.g., water or a mild detergent solution) to prevent dust generation.[6][8] Do not spray directly onto the powder.
-
Collect Waste: Carefully collect the wetted absorbent material and any broken glass (using tongs) and place it into a clearly labeled, sealable hazardous waste bag.[7][8]
-
Decontaminate: Clean the spill area with a detergent solution, followed by a deactivating agent like a 10% bleach solution, and then neutralize the bleach with sodium thiosulfate.[8] Finally, rinse with water.
-
Dispose: All used cleaning materials and disposable PPE are considered hazardous waste and must be disposed of accordingly.[8]
Personnel Exposure Protocol
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4]
-
Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move the affected person to fresh air immediately.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet for Ethinyl Estradiol to the healthcare provider. [4]
Decontamination and Disposal Plan
Proper disposal is a critical final step to protect both personnel and the environment.
Decontamination
All non-disposable equipment, such as glassware and spatulas, must be decontaminated after use. This can be achieved by thoroughly washing with a suitable detergent known to be effective for hormonal residues, followed by solvent rinses.[9]
Waste Disposal
All waste generated from handling this compound is considered hazardous pharmaceutical waste.
-
Segregation: Do not mix this waste with general laboratory trash.[8]
-
Containers: Use dedicated, clearly labeled, leak-proof, and puncture-resistant containers for all solid and liquid waste.
-
Disposal Method: The preferred method for destroying potent pharmaceutical compounds is high-temperature incineration by a licensed hazardous waste disposal contractor.[4] This ensures the complete destruction of the active pharmaceutical ingredient.
The following diagram outlines the decision-making process for waste stream management.
Caption: Waste Disposal Workflow for this compound
References
-
Spill and Cleaning Protocol. (n.d.). Michigan State University Environmental Health & Safety. Retrieved from [Link]
-
ethinyl estradiol (ee) - Material Safety Data Sheet. (2009, June 26). Sevron Safety Solutions. Retrieved from [Link]
-
Instructions for Cleaning Spills of Powdered Hazardous Drugs. (n.d.). Duke University Occupational & Environmental Safety Office. Retrieved from [Link]
-
Chemical spill response, step-by-step procedure for pharmaceutical operations. (n.d.). GMP SOP. Retrieved from [Link]
-
Hazardous Drugs Spill Clean Up. (2025, September 3). The University of British Columbia Safety & Risk Services. Retrieved from [Link]
-
SAFETY DATA SHEET: femhrt. (2019, July 16). Allergan plc. Retrieved from [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists. Retrieved from [Link]
-
Norelgestromin and Ethinyl Estradiol Transdermal System - Safety Data Sheet. (2025, September 22). Viatris. Retrieved from [Link]
-
A Review of Methods for the Removal of Endocrine-Disrupting Compounds with a Focus on Oestrogens and Pharmaceuticals Found in Wastewater. (2025, October 10). MDPI. Retrieved from [Link]
-
SAFETY DATA SHEET: Levonorgestrel and Ethinyl Estradiol Tablets. (2014, November 1). MsdsDigital.com. Retrieved from [Link]
Sources
- 1. media.allergan.com [media.allergan.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 7. gmpsop.com [gmpsop.com]
- 8. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 9. technotes.alconox.com [technotes.alconox.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
